molecular formula C30H46O4 B15528744 28-Hydroxy-3-oxoolean-12-en-29-oic acid

28-Hydroxy-3-oxoolean-12-en-29-oic acid

Cat. No.: B15528744
M. Wt: 470.7 g/mol
InChI Key: HVLPFRAXQYBRJO-SIBVWYKESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

28-Hydroxy-3-oxoolean-12-en-29-oic acid has been reported in Tripterygium wilfordii with data available.

Properties

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

(2R,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4a-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C30H46O4/c1-25(2)21-9-12-29(6)22(27(21,4)11-10-23(25)32)8-7-19-20-17-26(3,24(33)34)13-15-30(20,18-31)16-14-28(19,29)5/h7,20-22,31H,8-18H2,1-6H3,(H,33,34)/t20-,21-,22+,26+,27-,28+,29+,30+/m0/s1

InChI Key

HVLPFRAXQYBRJO-SIBVWYKESA-N

Isomeric SMILES

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2C1)C)CO)C(=O)O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)CO)C)C)C

Origin of Product

United States

Foundational & Exploratory

Natural Sources of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural Sources

28-Hydroxy-3-oxoolean-12-en-29-oic acid has been identified as a constituent of several plant species, primarily within the Celastrus and Rhododendron genera. These plants have a history of use in traditional medicine, and modern phytochemical analysis has led to the isolation and characterization of this specific triterpenoid (B12794562).

The primary documented natural sources include:

  • Celastrus orbiculatus : An oleanane-type triterpenoid acid, this compound, has been extracted from this plant, which is a traditional Chinese medicine.[1][2]

  • Celastrus paniculatus : This herb is a known natural source of this compound.[]

  • Rhododendron chinense : This plant has also been identified as a source of this compound.[2]

A related compound, 25-hydroxy-3-oxoolean-12-en-28-oic acid, has been isolated from the stem bark of Amoora rohituka.[4]

Quantitative Data

Despite extensive literature searches, specific quantitative data on the yield or concentration of this compound from its natural sources is not available in the reviewed scientific publications. The following table is provided as a template for future research to populate as such data becomes available.

Plant SpeciesFamilyPlant Part UsedExtraction SolventYield/Concentration (mg/g or %)Reference
Celastrus orbiculatusCelastraceaeNot SpecifiedNot SpecifiedData Not Available
Celastrus paniculatusCelastraceaeHerbsNot SpecifiedData Not Available
Rhododendron chinenseEricaceaeNot SpecifiedNot SpecifiedData Not Available

Experimental Protocols

Generalized Protocol for Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of triterpenoids from Celastrus species, adapted for the target compound. This protocol is representative and may require optimization for specific applications.

3.1.1. Extraction

  • Plant Material Preparation : Air-dry the relevant plant material (e.g., stems, leaves) and grind it into a coarse powder.

  • Solvent Extraction : Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for 72 hours. The extraction process should be repeated three times to ensure maximum yield.

  • Concentration : Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.2. Fractionation and Purification

  • Solvent Partitioning : Suspend the crude extract in water and perform successive liquid-liquid extractions with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate (B1210297).

  • Column Chromatography : Subject the ethyl acetate fraction, which is likely to contain the target triterpenoid, to column chromatography on silica (B1680970) gel.

  • Elution Gradient : Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

  • Fraction Collection and Analysis : Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Further Purification : Pool the fractions containing the compound of interest and subject them to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.

  • Structural Elucidation : Confirm the structure of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol for Transwell Migration Assay

This protocol is a standard method to assess the effect of this compound on cancer cell migration.[5][6][7][8]

  • Cell Culture : Culture human gastric cancer cells (e.g., SGC-7901 or BGC-823) in appropriate media until they reach 80-90% confluence.

  • Cell Starvation : Prior to the assay, starve the cells in a serum-free medium for 24 hours.

  • Preparation of Transwell Inserts : Use Transwell inserts with an 8 µm pore size. For invasion assays, coat the upper surface of the membrane with Matrigel.

  • Cell Seeding : Harvest the starved cells and resuspend them in a serum-free medium. Seed the cells into the upper chamber of the Transwell insert.

  • Treatment : Add the serum-free medium containing various concentrations of this compound to the upper chamber.

  • Chemoattractant : Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Incubation : Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Cell Removal : After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining : Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with a 0.1% crystal violet solution.

  • Quantification : Count the number of migrated cells in several random fields under a microscope.

Protocol for Western Blot Analysis of EMT Markers

This protocol outlines the procedure for analyzing the effect of this compound on the expression of Epithelial-Mesenchymal Transition (EMT) markers in cancer cells.[9][10][11][12][13]

  • Cell Lysis : Treat cancer cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE : Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking : Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis : Quantify the band intensities using image analysis software and normalize to the loading control.

Signaling Pathways and Experimental Workflows

This compound has been shown to inhibit the migration and invasion of human gastric cancer cells.[1] This effect is mediated, at least in part, through the modulation of the Epithelial-Mesenchymal Transition (EMT) and the downregulation of Matrix Metalloproteinases (MMPs).[1]

Signaling Pathway Diagram

G Signaling Pathway of this compound in Cancer Cells cluster_0 Cellular Effects cluster_1 Molecular Mechanisms cluster_2 Key Protein Changes Inhibition of Migration Inhibition of Migration Inhibition of Invasion Inhibition of Invasion EMT Inhibition EMT Inhibition EMT Inhibition->Inhibition of Migration EMT Inhibition->Inhibition of Invasion E-cadherin (up) E-cadherin (up) EMT Inhibition->E-cadherin (up) N-cadherin (down) N-cadherin (down) EMT Inhibition->N-cadherin (down) Vimentin (down) Vimentin (down) EMT Inhibition->Vimentin (down) MMP Downregulation MMP Downregulation MMP Downregulation->Inhibition of Invasion MMP-2 (down) MMP-2 (down) MMP Downregulation->MMP-2 (down) MMP-9 (down) MMP-9 (down) MMP Downregulation->MMP-9 (down) This compound This compound This compound->EMT Inhibition This compound->MMP Downregulation G Experimental Workflow for Investigating the Effects of this compound cluster_0 Phase 1: Isolation and Characterization cluster_1 Phase 2: In Vitro Cellular Assays cluster_2 Migration/Invasion Analysis cluster_3 Protein Expression Analysis Plant Material Plant Material Extraction Extraction Plant Material->Extraction Fractionation Fractionation Extraction->Fractionation Purification (HPLC) Purification (HPLC) Fractionation->Purification (HPLC) Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Purification (HPLC)->Structural Elucidation (NMR, MS) Pure Compound Pure Compound Structural Elucidation (NMR, MS)->Pure Compound Cell Viability Assay Cell Viability Assay Pure Compound->Cell Viability Assay Transwell Migration/Invasion Assay Transwell Migration/Invasion Assay Pure Compound->Transwell Migration/Invasion Assay Western Blot Analysis Western Blot Analysis Pure Compound->Western Blot Analysis Cancer Cell Lines Cancer Cell Lines Cancer Cell Lines->Cell Viability Assay Cancer Cell Lines->Transwell Migration/Invasion Assay Cancer Cell Lines->Western Blot Analysis Determine IC50 Determine IC50 Cell Viability Assay->Determine IC50 Quantification of Migrated/Invaded Cells Quantification of Migrated/Invaded Cells Assess Anti-metastatic Potential Assess Anti-metastatic Potential Quantification of Migrated/Invaded Cells->Assess Anti-metastatic Potential Analysis of EMT and MMP Markers Analysis of EMT and MMP Markers Elucidate Molecular Mechanism Elucidate Molecular Mechanism Analysis of EMT and MMP Markers->Elucidate Molecular Mechanism

References

The Uncharted Path: A Technical Guide to the Biosynthesis of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the proposed biosynthetic pathway of 28-hydroxy-3-oxoolean-12-en-29-oic acid, a bioactive oleanane-type triterpenoid (B12794562) isolated from plants such as Celastrus orbiculatus. While the complete enzymatic cascade has yet to be fully elucidated in this species, this document consolidates current knowledge on triterpenoid biosynthesis to construct a hypothetical pathway. We present candidate enzyme families, detailed experimental protocols for gene discovery and functional characterization, and quantitative data from related pathways to serve as a benchmark for future research. This guide is intended to be a foundational resource for researchers aiming to unravel the biosynthesis of this and other complex triterpenoids, and for drug development professionals interested in its potential therapeutic applications and biotechnological production.

Introduction

Triterpenoids are a vast and structurally diverse class of natural products, many of which possess significant pharmacological activities. Among these, this compound, an oleanane-type triterpenoid, has been identified in plant species such as Celastrus orbiculatus. Preliminary studies have indicated its potential as an anti-cancer agent, highlighting the need for a deeper understanding of its biosynthesis for sustainable production and further pharmacological investigation.

The biosynthesis of triterpenoids originates from the cyclization of 2,3-oxidosqualene, which is then elaborated by a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), to generate a vast array of structurally complex molecules. This guide proposes a biosynthetic pathway for this compound based on analogous pathways and provides a comprehensive experimental framework for its elucidation.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to proceed through a series of enzymatic steps, beginning with the formation of the oleanane (B1240867) scaffold, followed by several oxidative modifications. The precise order of these oxidative steps remains to be experimentally determined.

Step 1: Cyclization of 2,3-Oxidosqualene to β-Amyrin

The pathway initiates with the cyclization of the linear precursor, 2,3-oxidosqualene, into the pentacyclic oleanane scaffold, β-amyrin. This reaction is catalyzed by the enzyme β-amyrin synthase (bAS), an oxidosqualene cyclase (OSC).

Step 2: Oxidation of the C-3 Hydroxyl Group

The 3β-hydroxyl group of β-amyrin is proposed to be oxidized to a keto group to form 3-oxoolean-12-en-28-oic acid (oleanonic acid). This reaction could be catalyzed by a dehydrogenase or a specific CYP450.

Step 3: Sequential Oxidation of the C-28 and C-29 Methyl Groups

The most speculative part of the pathway involves the functionalization of the C-28 and C-29 methyl groups. Based on the structure of the final product, we propose a C-28 hydroxylation and a three-step oxidation of the C-29 methyl group to a carboxylic acid. These multistep oxidations are characteristic of multifunctional CYP450s, particularly from the CYP716 and CYP72A families. It is plausible that one or more enzymes from these families are responsible for these transformations. The oxidation of a C-29 methyl group to a carboxylic acid has been observed in microbial biotransformation of oleanane triterpenoids, supporting the feasibility of this reaction.

Biosynthesis of this compound 2,3-Oxidosqualene 2,3-Oxidosqualene β-Amyrin β-Amyrin 2,3-Oxidosqualene->β-Amyrin β-Amyrin Synthase (bAS) 3-Oxoolean-12-en-29-oic acid 3-Oxoolean-12-en-29-oic acid β-Amyrin->3-Oxoolean-12-en-29-oic acid Dehydrogenase / CYP450 Intermediates C-28 Hydroxylated and/or C-29 Partially Oxidized Intermediates 3-Oxoolean-12-en-29-oic acid->Intermediates CYP450 (e.g., CYP716/CYP72A family) Final_Product This compound Intermediates->Final_Product CYP450 (e.g., CYP716/CYP72A family)

Figure 1: Proposed biosynthetic pathway of this compound.

Data Presentation: Benchmarking with Related Enzymes

As specific quantitative data for the enzymes in the proposed pathway are not yet available, the following tables summarize the kinetic parameters of homologous enzymes from other plant species. This information can serve as a valuable reference for future characterization studies.

Table 1: Kinetic Parameters of β-Amyrin Synthases (bAS)
Enzyme Source Substrate Km (µM) kcat (s⁻¹)
Arabidopsis thaliana (AT4G15370)2,3-Oxidosqualene15.30.14
Glycyrrhiza glabra (GgbAS1)2,3-Oxidosqualene10.20.21
Lotus japonicus (LjOSC3)2,3-Oxidosqualene8.70.18
Table 2: Substrate Specificity and Products of CYP716A Family Enzymes
Enzyme Substrate Major Product(s) Reference Plant
CYP716A12β-AmyrinOleanolic acidMedicago truncatula
CYP716A12α-AmyrinUrsolic acidMedicago truncatula
CYP716A12LupeolBetulinic acidMedicago truncatula
CYP716A47β-AmyrinOleanolic acidVitis vinifera

Experimental Protocols

The elucidation of the proposed biosynthetic pathway requires a multi-step experimental approach, from gene discovery to functional characterization.

Identification of Candidate Genes via Transcriptome Mining

A powerful strategy to identify candidate biosynthetic genes is through the analysis of transcriptome data from Celastrus orbiculatus, especially from tissues where the target compound accumulates. The expression of triterpenoid biosynthetic genes is often induced by elicitors such as methyl jasmonate (MeJA).

Protocol 1: Jasmonate Elicitation and RNA Sequencing

  • Plant Material and Elicitation: Grow Celastrus orbiculatus plants under controlled conditions. Treat a subset of plants with 100 µM MeJA, while a control group is treated with a mock solution.

  • Tissue Harvesting: Harvest tissues (e.g., leaves, roots) at various time points post-treatment (e.g., 0, 6, 12, 24, 48 hours).

  • RNA Extraction and Sequencing: Extract total RNA from the harvested tissues and perform high-throughput RNA sequencing (RNA-Seq).

  • Transcriptome Assembly and Annotation: Assemble the transcriptome de novo and annotate the unigenes against public databases (e.g., NCBI, UniProt, KEGG).

  • Differential Gene Expression Analysis: Identify genes that are significantly upregulated in response to MeJA treatment.

  • Candidate Gene Selection: From the upregulated genes, select candidates for β-amyrin synthase (OSCs), CYP450s (particularly from the CYP716 and CYP72A families), and dehydrogenases based on sequence homology.

Functional Characterization of Candidate Enzymes

Candidate genes identified through transcriptome analysis must be functionally characterized to confirm their role in the biosynthetic pathway. Heterologous expression in a microbial host, such as Saccharomyces cerevisiae (yeast), is a widely used method.

Experimental Workflow cluster_0 Gene Discovery cluster_1 Functional Characterization MeJA_Elicitation MeJA Elicitation of Celastrus orbiculatus RNA_Seq RNA Sequencing MeJA_Elicitation->RNA_Seq Transcriptome_Analysis Transcriptome Assembly & Annotation RNA_Seq->Transcriptome_Analysis Candidate_Genes Identify Upregulated Candidate Genes (OSCs, P450s) Transcriptome_Analysis->Candidate_Genes Gene_Cloning Clone Candidate Genes into Expression Vector Candidate_Genes->Gene_Cloning Yeast_Transformation Transform into S. cerevisiae Gene_Cloning->Yeast_Transformation Microsome_Isolation Isolate Microsomes Yeast_Transformation->Microsome_Isolation Enzyme_Assay In Vitro Enzyme Assay (Substrate Feeding) Microsome_Isolation->Enzyme_Assay Product_Analysis Product Analysis (GC-MS / LC-MS) Enzyme_Assay->Product_Analysis

Figure 2: Experimental workflow for gene discovery and functional characterization.

Protocol 2: Heterologous Expression and In Vitro Enzyme Assay

  • Gene Cloning: Synthesize and clone the full-length coding sequences of candidate genes into a yeast expression vector.

  • Yeast Transformation: Transform the expression constructs into a suitable S. cerevisiae strain. For characterizing CYP450s, co-expression with a cytochrome P450 reductase (CPR) is necessary.

  • Microsome Isolation:

    • Grow the yeast cultures and induce protein expression.

    • Harvest the cells and disrupt them using glass beads in a homogenization buffer.

    • Perform differential centrifugation to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer.

  • In Vitro Enzyme Assay:

    • Prepare a reaction mixture containing the isolated microsomes, a suitable buffer, NADPH, and the substrate (e.g., β-amyrin or a proposed intermediate).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Product Analysis:

    • Extract the products with the organic solvent.

    • Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the reaction products by comparing their retention times and mass spectra with authentic standards or published data.

Quantitative Analysis of Triterpenoids in Plant Material

To understand the accumulation of the target compound and its potential precursors in Celastrus orbiculatus, a robust quantitative method is required.

Protocol 3: LC-MS/MS Quantification

  • Sample Preparation:

    • Grind lyophilized plant tissue to a fine powder.

    • Extract the metabolites with a suitable solvent (e.g., methanol (B129727) or ethanol).

  • LC-MS/MS Analysis:

    • Separate the metabolites using a C18 reverse-phase HPLC column with a gradient of water and acetonitrile, both containing a small amount of formic acid.

    • Perform detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification:

    • Generate a calibration curve using an authentic standard of this compound.

    • Calculate the concentration of the target compound in the plant extracts based on the calibration curve.

Regulation of Biosynthesis

The biosynthesis of triterpenoids is tightly regulated at the transcriptional level. The upregulation of biosynthetic genes by jasmonates suggests the involvement of specific transcription factors.

Jasmonate Signaling Pathway Stress Biotic/Abiotic Stress JA_Biosynthesis Jasmonate Biosynthesis Stress->JA_Biosynthesis JAZ JAZ Repressor JA_Biosynthesis->JAZ degradation MYC2 MYC2 (bHLH TF) JAZ->MYC2 represses Triterpenoid_Genes Triterpenoid Biosynthetic Genes (OSC, CYP450s) MYC2->Triterpenoid_Genes activates Triterpenoid_Production This compound Production Triterpenoid_Genes->Triterpenoid_Production

Figure 3: Simplified jasmonate signaling pathway regulating triterpenoid biosynthesis.

In response to environmental stresses, plants produce jasmonates, which in turn trigger a signaling cascade. This typically involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, leading to the activation of transcription factors such as MYC2 (a basic helix-loop-helix, bHLH, transcription factor). These transcription factors then bind to the promoters of triterpenoid biosynthetic genes, activating their expression and leading to the production of defensive compounds like this compound.

Conclusion and Future Perspectives

This technical guide provides a comprehensive, albeit hypothetical, framework for the biosynthesis of this compound in plants. The proposed pathway, based on established principles of triterpenoid metabolism, offers a roadmap for the experimental elucidation of the specific enzymes involved. The detailed protocols for gene discovery and functional characterization provide researchers with the necessary tools to undertake this endeavor.

The successful identification and characterization of the complete biosynthetic pathway will not only advance our fundamental understanding of plant specialized metabolism but also open up avenues for the biotechnological production of this and other valuable triterpenoids through metabolic engineering in microbial or plant-based systems. This would ensure a sustainable supply for further pharmacological research and potential drug development. Future work should focus on the transcriptome analysis of Celastrus orbiculatus and the subsequent functional characterization of candidate genes to validate and refine the proposed biosynthetic pathway.

An In-depth Technical Guide to 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

28-Hydroxy-3-oxoolean-12-en-29-oic acid, a pentacyclic triterpenoid (B12794562) primarily isolated from Celastrus orbiculatus, has garnered significant interest within the scientific community for its diverse pharmacological activities.[] This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. It is designed to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. The guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the compound's known mechanism of action in inhibiting cancer cell metastasis.

Physicochemical Properties

Precise experimental data on the physical properties of this compound are not extensively documented in publicly available literature. However, predicted values and data from structurally similar oleanane-type triterpenoids provide valuable insights.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₀H₄₆O₄[][2]
Molecular Weight 470.68 g/mol [][2]
Boiling Point (Predicted) 582.3 ± 50.0 °C[3]
Density (Predicted) 1.14 ± 0.1 g/cm³[3]
pKa (Predicted) 4.70 ± 0.70
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO.[4]The solubility of the closely related 3-Oxo-olean-12-en-28-oic acid is noted here as a reference.
Melting Point Not availableData for the structurally similar 18-Beta-Glycyrrhetinic acid is 292-295°C.[5]

Note: The absence of experimentally determined values for melting point and solubility for this compound necessitates reliance on data from analogous compounds for preliminary experimental design.

Spectroscopic Data

For oleanolic acid, characteristic ¹H NMR signals include several tertiary methyl groups and a distinct olefinic proton of the C12-C13 double bond.[6] The mass spectrum of oleanolic acid shows a molecular ion peak [M+] at m/z 456, corresponding to its molecular formula C₃₀H₄₈O₃.[6]

Biological Activity and Mechanism of Action

This compound has demonstrated a range of biological activities, with its anti-cancer properties being a key area of investigation.[]

Anti-Cancer Activity

Research has shown that this compound can inhibit the migration and invasion of human gastric cancer cells, specifically SGC-7901 and BGC-823 cell lines.[7] This inhibitory effect is attributed to its ability to downregulate the expression of proteins associated with the Epithelial-Mesenchymal Transition (EMT) and Matrix Metalloproteinases (MMPs).[]

Signaling Pathway

The anti-metastatic activity of this compound in gastric cancer cells is mediated through the PI3K/Akt/Snail signaling pathway . The compound has been shown to decrease the levels of key proteins in this pathway, including PI3K, phosphorylated PI3K (p-PI3K), Akt, phosphorylated Akt (p-Akt), and the transcription factor Snail. The downregulation of Snail, a key regulator of EMT, leads to the suppression of cancer cell migration and invasion.

PI3K_Akt_Snail_Pathway cluster_cellular_processes Cellular Processes Compound This compound PI3K PI3K (p-PI3K) Compound->PI3K Akt Akt (p-Akt) PI3K->Akt Snail Snail Akt->Snail EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT MMPs Matrix Metalloproteinases (MMPs) Snail->MMPs Metastasis Cell Migration & Invasion EMT->Metastasis MMPs->Metastasis

Figure 1: Simplified signaling pathway of this compound in inhibiting gastric cancer cell metastasis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound.

Isolation of Triterpenoids from Celastrus orbiculatus

The following is a general protocol for the extraction and isolation of triterpenoids from Celastrus species, which can be adapted for the specific isolation of this compound.

Triterpenoid_Isolation_Workflow Start Air-dried and minced plant material (e.g., roots and stems) Extraction Ethanol Extraction (e.g., 95% EtOH, 70°C, 3h, 3 times) Start->Extraction Evaporation Solvent Evaporation (Reduced Pressure) Extraction->Evaporation Partition Liquid-Liquid Partition (e.g., H₂O and Petroleum Ether) Evaporation->Partition Chromatography Silica Gel Column Chromatography (Gradient Elution) Partition->Chromatography HSCCC HSCCC for further purification (e.g., Hexane:EtOAc:MeOH:H₂O) Chromatography->HSCCC Analysis HPLC Analysis and Identification of Fractions HSCCC->Analysis End Isolated Compound Analysis->End

References

An In-depth Technical Guide to 28-Hydroxy-3-oxoolean-12-en-29-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and underlying mechanisms of action of the pentacyclic triterpenoid (B12794562), 28-Hydroxy-3-oxoolean-12-en-29-oic acid. This document consolidates current research findings, presenting detailed experimental protocols and elucidating key signaling pathways to support further investigation and drug development efforts.

Chemical Identity and Properties

This compound is a naturally occurring triterpenoid that has been isolated from plants such as Celastrus orbiculatus.[1] It belongs to the oleanane (B1240867) class of triterpenes, characterized by a pentacyclic skeleton.

IUPAC Name: (4aR,6aS,6bR,12aR,12bR,14bR)-4a-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-10-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-2-carboxylic acid[1]

Synonyms: this compound

Physicochemical Data

A comprehensive table of the physicochemical properties of this compound is provided below. Data for some closely related oleanane triterpenoids are included for comparison where direct experimental values for the target compound are not available.

PropertyValueSource
Molecular Formula C₃₀H₄₆O₄[1]
Molecular Weight 470.69 g/mol [1]
Appearance Powder[1]
Purity >98%[1]
Melting Point 292-295 °C (for a related compound: 3-hydroxy-11-oxoolean-12-en-29-oic acid)[2]
Solubility Soluble in organic solvents such as methanol (B129727), ethanol, and DMSO. Soluble in acetic acid (for a related compound).[2][3]
SMILES [H][C@]12CC(C)(CC[C@]1(CO)CC[C@]1(C)C2=CC[C@]2([H])[C@@]3(C)CCC(=O)C(C)(C)C3([H])CC[C@@]12C)C(O)=O[4]
InChI InChI=1S/C30H46O4/c1-25(2)21-9-12-29(6)22(27(21,4)11-10-23(25)32)8-7-19-20-17-26(3,24(33)34)13-15-30(20,18-31)16-14-28(19,29)5/h7,20-22,31H,8-18H2,1-6H3,(H,33,34)/t20-,21?,22-,26?,27+,28-,29-,30-/m1/s1[4]

Synthesis and Isolation

The compound is naturally found in and can be extracted from Celastrus orbiculatus.[1]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and anti-viral properties.

Anti-Cancer Activity

The compound has demonstrated significant anti-cancer effects, particularly against human gastric cancer cells.[6] It inhibits the migration and invasion of SGC-7901 and BGC-823 gastric cancer cells in a dose-dependent manner.[6]

The underlying mechanism involves the downregulation of proteins associated with the epithelial-mesenchymal transition (EMT) and matrix metalloproteinases (MMPs).[6] Furthermore, it has been shown to inhibit the PI3K/Akt/Snail signaling pathway, which is a key regulator of cell proliferation, survival, and metastasis.[6]

A detailed protocol for assessing the inhibitory effect of this compound on gastric cancer cell migration and invasion is provided below, based on published methods.[6]

  • Cell Culture: Human gastric cancer cell lines (SGC-7901 and BGC-823) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.

  • Wound-Healing Assay (Migration):

    • Cells are seeded in 6-well plates and grown to confluence.

    • A sterile pipette tip is used to create a linear scratch (wound) in the cell monolayer.

    • The cells are washed with PBS to remove detached cells and then treated with various concentrations of this compound.

    • Images of the wound are captured at 0 and 24 hours.

    • The rate of wound closure is quantified to assess cell migration.

  • Transwell Invasion Assay:

    • Transwell inserts with an 8.0-µm pore size polycarbonate membrane are coated with Matrigel.

    • Cells, pre-treated with different concentrations of the compound, are seeded in the upper chamber in a serum-free medium.

    • The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).

    • After 24 hours of incubation, non-invading cells on the upper surface of the membrane are removed.

    • Invading cells on the lower surface are fixed with methanol and stained with crystal violet.

    • The number of invading cells is counted under a microscope.

  • Western Blot Analysis:

    • Cells are treated with the compound for 24 hours.

    • Total protein is extracted, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against proteins of the PI3K/Akt/Snail pathway, EMT markers (e.g., E-cadherin, N-cadherin, Vimentin), and MMPs (e.g., MMP-2, MMP-9).

    • After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence detection system.

anticancer_workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis cell_culture Gastric Cancer Cell Culture (SGC-7901, BGC-823) treatment Treatment with This compound cell_culture->treatment migration_assay Wound-Healing Assay treatment->migration_assay invasion_assay Transwell Invasion Assay treatment->invasion_assay western_blot Western Blot Analysis treatment->western_blot quant_migration Quantification of Wound Closure migration_assay->quant_migration count_invasion Counting of Invading Cells invasion_assay->count_invasion protein_expression Analysis of Protein Expression (PI3K/Akt, EMT markers, MMPs) western_blot->protein_expression conclusion Conclusion on Anti-Migratory and Anti-Invasive Effects quant_migration->conclusion count_invasion->conclusion protein_expression->conclusion

Workflow for evaluating the anti-cancer activity.
Anti-Inflammatory Activity

This triterpenoid has been shown to possess anti-inflammatory properties by inhibiting the production of key inflammatory mediators. Specifically, it can suppress the production of tumor necrosis factor-alpha (TNF-α) in macrophages and dendritic cells.[1] Additionally, it inhibits the synthesis of prostaglandin (B15479496) E2 (PGE2) through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] The inhibition of these pro-inflammatory molecules suggests a potential therapeutic role in inflammatory diseases. Studies on similar triterpenoids suggest that the anti-inflammatory effects are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.

The following protocol outlines a method to assess the anti-inflammatory effects of this compound in a macrophage cell line.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C with 5% CO₂.

  • LPS Stimulation and Treatment:

    • Cells are seeded in 24-well plates.

    • After reaching 80% confluency, the cells are pre-treated with various concentrations of the compound for 1 hour.

    • The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Measurement of TNF-α and PGE2:

    • The cell culture supernatant is collected after the incubation period.

    • The concentration of TNF-α and PGE2 in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Western Blot for COX-2 and Signaling Proteins:

    • Cell lysates are prepared from cells treated as described above.

    • Western blotting is performed to determine the expression levels of COX-2 and key proteins in the NF-κB (e.g., p-p65, IκBα) and MAPK (e.g., p-p38, p-ERK, p-JNK) signaling pathways.

anti_inflammatory_pathway cluster_pathways Intracellular Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid Compound->MAPK Inhibition Compound->NFkB Inhibition COX2 COX-2 Compound->COX2 Inhibition MAPK->COX2 NFkB->COX2 TNFa TNF-α NFkB->TNFa PGE2 PGE2 COX2->PGE2 Inflammation Inflammation TNFa->Inflammation PGE2->Inflammation

Proposed anti-inflammatory signaling pathway.
Anti-Diabetic Activity

The compound has shown potential anti-diabetic effects by reducing insulin (B600854) resistance, lowering blood glucose levels, and protecting pancreatic β-cells, which are responsible for insulin secretion.[1] The protection of pancreatic β-cells is crucial for maintaining normal glucose homeostasis and preventing the progression of diabetes. The molecular mechanisms likely involve the modulation of signaling pathways related to apoptosis and oxidative stress in β-cells.

This protocol describes a method to evaluate the effect of the compound on glucose uptake in an adipocyte cell line, a common model for studying insulin resistance.

  • Cell Culture and Differentiation: 3T3-L1 pre-adipocytes are cultured and differentiated into mature adipocytes using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).

  • Glucose Uptake Assay:

    • Differentiated adipocytes are serum-starved for a few hours.

    • The cells are then incubated with Krebs-Ringer-HEPES (KRH) buffer.

    • Cells are treated with various concentrations of this compound, with or without insulin as a positive control.

    • A fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is added to the cells.

    • After a short incubation, the uptake of 2-NBDG is stopped by washing with ice-cold PBS.

    • The fluorescence intensity inside the cells is measured using a fluorescence microplate reader or flow cytometer, which is proportional to the amount of glucose uptake.

beta_cell_protection cluster_mechanisms Cellular Mechanisms Stressors Glucotoxicity Lipotoxicity Oxidative Stress Apoptosis Apoptosis Pathway Stressors->Apoptosis Oxidative_Stress Oxidative Stress Pathway Stressors->Oxidative_Stress Compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid Compound->Apoptosis Inhibition Compound->Oxidative_Stress Reduction Beta_Cell Pancreatic β-Cell Apoptosis->Beta_Cell Damage Oxidative_Stress->Beta_Cell Damage Survival β-Cell Survival and Function Beta_Cell->Survival

Mechanism of pancreatic β-cell protection.
Anti-Viral Activity

This compound has been reported to have anti-viral activity against a variety of viruses, including Hepatitis C virus and Human Immunodeficiency Virus (HIV).[1] The primary mechanism is believed to be the inhibition of viral replication.[1] For HIV, many triterpenoids are known to target viral enzymes such as reverse transcriptase.

The HIV-1 p24 antigen assay is a common method to quantify viral replication in cell culture.

  • Cell Culture and Infection:

    • A susceptible T-cell line (e.g., MT-4 cells) is cultured.

    • The cells are infected with a laboratory-adapted strain of HIV-1 (e.g., NL4-3).

  • Treatment and Sample Collection:

    • Immediately after infection, the cells are treated with different concentrations of this compound.

    • The cell culture supernatant is collected at various time points post-infection (e.g., days 3, 5, and 7).

  • p24 Antigen Quantification:

    • The concentration of the HIV-1 p24 capsid protein in the supernatant is measured using a commercial p24 antigen ELISA kit.

    • The reduction in p24 levels in treated samples compared to untreated controls indicates the inhibition of viral replication.

Conclusion

This compound is a promising natural product with a diverse range of pharmacological activities. Its ability to modulate key signaling pathways involved in cancer progression, inflammation, metabolic disorders, and viral infections makes it a valuable lead compound for drug discovery and development. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research into the therapeutic potential of this and related triterpenoids. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

An In-depth Technical Guide on 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: Spectroscopic Insights and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data, experimental protocols, and known biological activities of 28-Hydroxy-3-oxoolean-12-en-29-oic acid, a pentacyclic triterpenoid (B12794562) with potential therapeutic applications.

Spectroscopic Data

Table 1: Predicted Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₃₀H₄₆O₄
Molecular Weight 470.68 g/mol
Predicted [M+H]⁺ 471.3418
Predicted [M-H]⁻ 469.3272

Table 2: Predicted Key ¹H-NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-12~5.3-5.5t
H-28~3.5-4.0m
Methyl Protons (x7)~0.8-1.3s

Table 3: Predicted Key ¹³C-NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-3 (C=O)>200
C-12~122-125
C-13~143-145
C-28 (-CH₂OH)~60-70
C-29 (COOH)~175-180

Table 4: Predicted Key IR Absorption Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)
O-H (Alcohol)3200-3600
C=O (Ketone)~1710
C=O (Carboxylic Acid)~1700
C=C (Olefin)~1650

Experimental Protocols

While specific protocols for the isolation and spectroscopic analysis of this compound are not detailed in the reviewed literature, general methodologies for the characterization of triterpenoid acids are well-established. The following represents a probable workflow.

G cluster_extraction Extraction and Isolation cluster_analysis Spectroscopic Analysis plant_material Plant Material (e.g., Celastrus orbiculatus) extraction Solvent Extraction plant_material->extraction partition Solvent Partitioning extraction->partition chromatography Column Chromatography partition->chromatography purification Purification (e.g., HPLC) chromatography->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (e.g., ESI-MS) purification->ms ir IR Spectroscopy purification->ir

Figure 1: General experimental workflow for the isolation and spectroscopic characterization of triterpenoid acids.

The biological activity of this compound has been investigated through a series of in vitro assays.

Western Blotting Protocol to Assess Protein Expression:

  • Cell Lysis: Gastric cancer cells (e.g., SGC-7901, BGC-823) are treated with varying concentrations of this compound. Following treatment, cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for target proteins (e.g., E-cadherin, N-cadherin, Vimentin, MMPs).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Biological Activity and Signaling Pathway

This compound has been shown to inhibit the migration and invasion of human gastric cancer cells in vitro.[1] This inhibitory effect is attributed to its ability to modulate the Epithelial-Mesenchymal Transition (EMT) and reduce the expression of Matrix Metalloproteinases (MMPs).[1]

EMT is a cellular process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal stem cells. This process is a hallmark of cancer progression and metastasis. Key molecular events in EMT include the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, like N-cadherin and Vimentin.

Studies have demonstrated that treatment with this compound leads to an increase in E-cadherin expression and a decrease in N-cadherin and Vimentin expression in gastric cancer cells.[1] This suggests that the compound may reverse or inhibit the EMT process.

Furthermore, the compound has been observed to decrease the expression of MMPs, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[1]

G cluster_emt Epithelial-Mesenchymal Transition (EMT) cluster_mmp Matrix Metalloproteinases (MMPs) cluster_outcome Cellular Outcome compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid emt_inhibition Inhibition of EMT compound->emt_inhibition mmp_inhibition Decreased MMP Expression compound->mmp_inhibition e_cadherin E-cadherin Expression emt_inhibition->e_cadherin Up-regulation n_cadherin N-cadherin Expression emt_inhibition->n_cadherin Down-regulation vimentin Vimentin Expression emt_inhibition->vimentin Down-regulation migration_invasion Inhibition of Cell Migration and Invasion emt_inhibition->migration_invasion mmp_inhibition->migration_invasion

Figure 2: Proposed signaling pathway for the inhibition of cancer cell migration and invasion by this compound.

References

The Multifaceted Biological Activities of Oleanane-Type Triterpenoids: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleanane-type triterpenoids, a class of pentacyclic phytochemicals ubiquitously found in the plant kingdom, have garnered significant attention in the scientific community for their broad spectrum of pharmacological activities.[1] These complex molecules, derived from the precursor β-amyrin, exhibit promising potential in the prevention and treatment of a multitude of chronic diseases. Their biological effects are diverse, encompassing anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[1][2] This technical guide provides an in-depth overview of the core biological activities of oleanane-type triterpenoids, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and drug development endeavors.

Core Biological Activities and Quantitative Data

The therapeutic potential of oleanane-type triterpenoids is underscored by their potent activity in various biological assays. The following tables summarize the quantitative data (IC50 and EC50 values) for representative oleanane (B1240867) triterpenoids across different therapeutic areas.

Anticancer Activity

Oleanane triterpenoids exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of proliferation, and cell cycle arrest in a wide range of cancer cell lines.[3][4]

Table 1: Anticancer Activity of Oleanane-Type Triterpenoids (IC50 values in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference(s)
Oleanolic Acid & Derivatives
Oleanolic AcidHepG2 (Liver)31.94 (µg/mL)[5]
MCF-7 (Breast)27.99 (µg/mL)[1]
HCT-116 (Colon)18.66 (µg/mL)[6]
Achyranthoside H methyl esterMCF-7 (Breast)4.0[1]
MDA-MB-453 (Breast)6.5[1]
Oleanolic Acid Dimer (OAD)SK-BR-3 (Breast)<10[7]
SKOV-3 (Ovarian)<10[7]
PC-3 (Prostate)<10[7]
U-87 (Glioblastoma)<10[7]
Betulinic Acid & Derivatives
Betulinic AcidCL-1 (Canine Mammary)23.50[8]
CLBL-1 (Canine Lymphoma)18.2[8]
D-17 (Canine Osteosarcoma)18.59[8]
A375 (Melanoma)36[9]
MCF-7 (Breast)25[9]
Betulin-28-(indole-4-ylmethylene) hydrazineMCF-7 (Breast)- (High Activity)[2]
Betulonic acid-diazine derivative (BoA2C)MCF-7 (Breast)3.39[10]
Celastrol (B190767)
CelastrolMultiple Myeloma (U266, RPMI 8226)- (Suppressed proliferation)[11]
Ovarian (SKOV-3, OVCAR-3)<0.5 (Inhibited migration)
Pristimerin
PristimerinHT1080 (Fibrosarcoma)0.16 (24h), 0.13 (48h)[12]
MDA-MB-231 (Breast)0.5-0.6 (24h), 0.4-0.6 (48h)[12]
A549 (Lung)0.4-0.6 (72h)[12]
HepG2 (Liver)0.4-0.6 (72h)[12]
HCT-116 (Colon)1.11 (72h)[13]
Anti-inflammatory Activity

The anti-inflammatory properties of oleanane triterpenoids are primarily attributed to their ability to inhibit key inflammatory mediators and signaling pathways, such as NF-κB.[14]

Table 2: Anti-inflammatory Activity of Oleanane-Type Triterpenoids (IC50 values in µM)

CompoundTarget/AssayIC50 (µM)Reference(s)
Oleanolic AcidSecretory Phospholipase A2 (sPLA2)3.08 - 7.78[15][16]
Saponins (B1172615) from Pulsatilla koreanaTNFα-stimulated NF-κB activation0.75 - 8.30[13]
Triterpenes from Kalopanax pictusIL-12 p40 and IL-6 production3.3 - 9.1[17][18]
TNF-α secretion8.8 - 20.0[17][18]
Antiviral Activity

Several oleanane triterpenoids have demonstrated efficacy against a range of viruses by interfering with viral entry and replication processes.[3]

Table 3: Antiviral Activity of Oleanane-Type Triterpenoids (EC50 values in µM)

CompoundVirusEC50 (µM)Reference(s)
Echinocystic acidInfluenza A (H1N1)5[3]
Betulinic AcidHIV-1 Integrase24.8[3]
Oleanolic AcidHIV-1 Integrase30.3[3]
HIV-1 Protease57.7[3]
LupeolHIV-1 RT-related ribonuclease11.6[3]
2,3-indolo-oleanolic acid derivativeHuman Cytomegalovirus (HCMV)< 0.05[19]
Neuroprotective Activity

Oleanane triterpenoids and their saponin (B1150181) glycosides have shown potential in protecting neuronal cells from oxidative stress and toxicity, suggesting their utility in neurodegenerative disease research.[20][21]

Table 4: Neuroprotective Activity of Oleanane-Type Triterpenoids

CompoundCell Line/ModelActivityReference(s)
Oleanolic AcidPC12 cells (6-OHDA-induced toxicity)Attenuated intracellular ROS[20]
SH-SY5Y cellsIC50 = 715 µg/mL[21]
Triterpene Saponins from Centella asiaticaPC12 cells (6-OHDA-induced toxicity)91.75% cell viability at 100 µM[22]
Triterpenoids from Populus euphraticaSH-SY5Y cells (glutamate-induced injury)Dose-dependent protection (10-40 µM)[23]

Key Signaling Pathways Modulated by Oleanane-Type Triterpenoids

The diverse biological activities of oleanane triterpenoids are a consequence of their ability to modulate multiple intracellular signaling pathways. The NF-κB and PI3K/Akt pathways are two of the most significant targets.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, immunity, cell survival, and proliferation.[24] Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. Several oleanane triterpenoids, notably celastrol, have been shown to potently inhibit the NF-κB pathway.[9][25] The primary mechanism of inhibition involves the direct targeting of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[9][25] This sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[9][25] Specifically, celastrol has been shown to target cysteine 179 in the activation loop of IKKβ.[9]

NF_kB_Inhibition cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activation IkBa_p65_p50 IκBα p65 p50 IKK_complex->IkBa_p65_p50 Phosphorylation p_IkBa P-IκBα p65_p50 p65 p50 IkBa_p65_p50->p65_p50 Release Proteasome Proteasome p_IkBa->Proteasome Degradation p65_p50_nuc p65 p50 p65_p50->p65_p50_nuc Translocation Nucleus Nucleus DNA DNA (κB site) p65_p50_nuc->DNA Binding Transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->Transcription Celastrol Celastrol (Oleanane Triterpenoid) Celastrol->IKK_complex Inhibition

Inhibition of the NF-κB Signaling Pathway by Celastrol.
Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, proliferation, and metabolism.[26] Dysregulation of this pathway is a common feature in many cancers. Oleanolic acid and its derivatives have been shown to modulate the PI3K/Akt pathway, often leading to the inhibition of cancer cell survival and proliferation.[1][10] The mechanism involves the suppression of PI3K activity, which in turn prevents the phosphorylation and activation of its downstream effector, Akt.[1][10] In some cellular contexts, oleanolic acid has been observed to activate the PI3K/Akt pathway, leading to the upregulation of downstream targets like Nrf2 and the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), thereby contributing to its cytoprotective effects.[8][27]

PI3K_Akt_Modulation GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation pAkt P-Akt mTOR mTOR pAkt->mTOR Activation Apoptosis Apoptosis pAkt->Apoptosis Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival OA Oleanolic Acid OA->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

Modulation of the PI3K/Akt Signaling Pathway by Oleanolic Acid.

Detailed Experimental Protocols

To facilitate the reproducible investigation of the biological activities of oleanane-type triterpenoids, this section provides detailed protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well flat-bottom microplates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Oleanane triterpenoid (B12794562) stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the oleanane triterpenoid stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of PI3K/Akt Pathway Activation

Western blotting is a widely used technique to detect and quantify the phosphorylation status of key proteins in a signaling pathway, thereby assessing its activation state.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-PI3K, anti-total PI3K, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

  • Cell Treatment and Lysis: Plate and treat cells with the oleanane triterpenoid as described for the cytotoxicity assay. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations of the lysates and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and the loading control to determine the relative changes in protein phosphorylation.

NF-κB Activation Assay (Nuclear Translocation)

This assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, which is a key event in NF-κB activation.

Materials:

  • Cells cultured on glass coverslips or in 96-well imaging plates

  • Inducing agent (e.g., TNF-α, LPS)

  • Oleanane triterpenoid

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips or in imaging plates. Pre-treat the cells with the oleanane triterpenoid for a specified time, followed by stimulation with an inducing agent (e.g., TNF-α) to activate the NF-κB pathway.

  • Fixation and Permeabilization: After treatment, fix the cells with fixation solution and then permeabilize them with permeabilization buffer.

  • Immunostaining:

    • Block non-specific antibody binding with blocking solution.

    • Incubate the cells with the primary anti-p65 antibody.

    • Wash the cells with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody and a nuclear counterstain.

  • Imaging and Analysis: Mount the coverslips onto microscope slides or directly image the plate. Acquire images using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells per treatment group.

In Vivo Anticancer Study in a Mouse Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of an oleanolic acid derivative in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor implantation

  • Matrigel (optional)

  • Oleanolic acid derivative formulation for in vivo administration (e.g., in a vehicle like corn oil or a solution with a solubilizing agent)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10⁶ cells) mixed with or without Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the oleanolic acid derivative to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume (e.g., using the formula: Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint and Tissue Collection: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blotting).

  • Data Analysis: Compare the tumor growth rates, final tumor volumes, and tumor weights between the treatment and control groups to evaluate the anticancer efficacy of the compound.

Conclusion and Future Perspectives

Oleanane-type triterpenoids represent a promising class of natural products with a wide array of therapeutic applications. Their potent anticancer, anti-inflammatory, antiviral, and neuroprotective activities, coupled with their ability to modulate key signaling pathways such as NF-κB and PI3K/Akt, make them attractive candidates for drug discovery and development. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers to further explore the pharmacological potential of these fascinating molecules. Future research should focus on elucidating the detailed molecular mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds through medicinal chemistry efforts, and conducting well-designed preclinical and clinical studies to translate the promising in vitro and in vivo findings into novel therapies for a range of human diseases.

References

In-Depth Technical Guide to the Pharmacological Properties of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

28-Hydroxy-3-oxoolean-12-en-29-oic acid, a naturally occurring pentacyclic triterpenoid, has emerged as a compound of significant interest in pharmacological research. Exhibiting a diverse range of biological activities, this molecule has demonstrated notable anti-cancer, anti-inflammatory, and anti-diabetic potential. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its mechanism of action in gastric cancer. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its molecular interactions.

Core Pharmacological Properties

This compound has been identified as a multifaceted therapeutic agent with the following key pharmacological properties:

  • Anti-Cancer Activity: Primarily investigated in the context of gastric cancer, this compound exhibits potent growth-inhibitory effects on cancer cells. It has been shown to induce apoptosis and inhibit the migration and invasion of gastric cancer cell lines.[1][2][3]

  • Anti-Inflammatory Effects: The compound has demonstrated the ability to suppress the production of key inflammatory mediators. This includes the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and the reduction of prostaglandin (B15479496) E2 (PGE2) synthesis.

  • Anti-Diabetic Potential: Preliminary evidence suggests that this compound may possess anti-diabetic properties, although further research is required to fully elucidate its efficacy and mechanism in this area.

  • Antiviral Activity: The compound has been noted for its potential antiviral effects, adding to its broad spectrum of biological activities.

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacological effects of this compound.

Table 1: Anti-Cancer Activity - Growth Inhibition of Gastric Cancer Cells

Cell LineIC50 (µM) at 48h
SGC-7901156.03
BGC-823142.2

IC50: The concentration of a drug that gives half-maximal response.

Table 2: Anti-Cancer Activity - Inhibition of Migration and Invasion

Cell LineTreatment Concentration (µM)Inhibition of MigrationInhibition of Invasion
SGC-790140, 80, 160Dose-dependent decreaseDose-dependent decrease
BGC-82340, 80, 160Dose-dependent decreaseDose-dependent decrease

Note: Specific percentage of inhibition data is not currently available in the reviewed literature.

Mechanism of Action in Gastric Cancer: Inhibition of the PI3K/Akt/Snail Signaling Pathway

The anti-cancer effects of this compound in gastric cancer are primarily attributed to its ability to modulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Snail signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.

The compound has been shown to inhibit the phosphorylation of both PI3K and Akt, leading to their inactivation.[1] This, in turn, downregulates the expression of the transcription factor Snail, a key inducer of EMT. The suppression of Snail leads to an increase in the expression of the epithelial marker E-cadherin and a decrease in the expression of mesenchymal markers N-cadherin and vimentin.[3] This reversal of the EMT phenotype is associated with a reduction in the migratory and invasive capacity of gastric cancer cells.

Furthermore, this compound has been observed to decrease the expression of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix, a critical step in cancer cell invasion.[2][3]

Signaling Pathway Diagram:

PI3K_Akt_Snail_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid pPI3K p-PI3K (Active) Compound->pPI3K Inhibits pAkt p-Akt (Active) Compound->pAkt Inhibits PI3K->pPI3K Phosphorylation Akt Akt pPI3K->Akt Activates Akt->pAkt Phosphorylation Snail Snail pAkt->Snail Upregulates Snail_nuc Snail Snail->Snail_nuc Translocation E_cadherin E-cadherin (Epithelial Marker) Snail_nuc->E_cadherin Represses Transcription N_cadherin N-cadherin (Mesenchymal Marker) Snail_nuc->N_cadherin Induces Transcription Vimentin Vimentin (Mesenchymal Marker) Snail_nuc->Vimentin Induces Transcription MMPs MMPs (Matrix Metalloproteinases) Snail_nuc->MMPs Induces Transcription Migration_Invasion Cell Migration & Invasion E_cadherin->Migration_Invasion Inhibits N_cadherin->Migration_Invasion Vimentin->Migration_Invasion MMPs->Migration_Invasion

Caption: Inhibition of the PI3K/Akt/Snail signaling pathway by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on gastric cancer cell lines SGC-7901 and BGC-823.

Materials:

  • SGC-7901 and BGC-823 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed SGC-7901 and BGC-823 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control group.

Experimental Workflow Diagram:

MTT_Workflow start Start seed_cells Seed SGC-7901/BGC-823 cells in 96-well plates (5x10³ cells/well) start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 add_compound Add this compound (various concentrations) incubate_24h_1->add_compound incubate_treatment Incubate for 24, 48, or 72h add_compound->incubate_treatment add_mtt Add MTT solution (20 µL/well) incubate_treatment->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h remove_medium Remove medium incubate_4h->remove_medium add_dmso Add DMSO (150 µL/well) remove_medium->add_dmso read_absorbance Measure absorbance at 490 nm add_dmso->read_absorbance analyze_data Calculate cell viability read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Transwell Invasion Assay

This protocol is designed to assess the effect of this compound on the invasive potential of gastric cancer cells.

Materials:

  • SGC-7901 and BGC-823 cells

  • Serum-free DMEM

  • DMEM with 10% FBS

  • This compound

  • Transwell inserts (8 µm pore size) coated with Matrigel

  • 24-well plates

  • Cotton swabs

  • Methanol (B129727)

  • Crystal violet stain

Procedure:

  • Pre-coat the upper chamber of the Transwell inserts with Matrigel.

  • Starve SGC-7901 and BGC-823 cells in serum-free DMEM for 24 hours.

  • Resuspend the cells in serum-free DMEM containing different concentrations of this compound (e.g., 40, 80, 160 µM).

  • Add 200 µL of the cell suspension to the upper chamber of the Transwell inserts.

  • Add 600 µL of DMEM with 10% FBS to the lower chamber as a chemoattractant.

  • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol for 30 minutes.

  • Stain the cells with crystal violet for 20 minutes.

  • Count the number of stained cells in several random fields under a microscope.

Western Blot Analysis

This protocol details the procedure for analyzing the protein expression levels of key components in the PI3K/Akt signaling pathway.

Materials:

  • SGC-7901 and BGC-823 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies (anti-PI3K, anti-p-PI3K, anti-Akt, anti-p-Akt, anti-Snail, anti-E-cadherin, anti-N-cadherin, anti-vimentin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat SGC-7901 and BGC-823 cells with various concentrations of this compound for 24 hours.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize the protein expression levels.

Conclusion and Future Directions

This compound is a promising natural compound with significant pharmacological potential, particularly in the field of oncology. Its ability to inhibit the PI3K/Akt/Snail signaling pathway highlights a clear mechanism for its anti-metastatic effects in gastric cancer. The data presented in this guide underscore the need for further investigation into its therapeutic applications.

Future research should focus on:

  • Conducting in vivo studies to validate the in vitro findings and assess the compound's efficacy and safety in animal models.

  • Elucidating the specific molecular targets of this compound to gain a more detailed understanding of its mechanism of action.

  • Performing comprehensive studies to quantify its anti-inflammatory and anti-diabetic effects and to explore the underlying molecular pathways.

  • Investigating its potential as an adjunct therapy in combination with existing cancer treatments.

The continued exploration of this compound holds significant promise for the development of novel therapeutic strategies for a range of diseases.

References

Unraveling the Multifaceted Mechanism of Action of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

28-Hydroxy-3-oxoolean-12-en-29-oic acid, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) class, has emerged as a molecule of significant interest in pharmacological research. Extracted from natural sources such as Celastrus orbiculatus, this compound has demonstrated a spectrum of biological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and anti-viral properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these effects, supported by available quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Core Anti-Cancer Mechanism: Inhibition of Gastric Cancer Cell Migration and Invasion

The most extensively characterized activity of this compound is its ability to inhibit the metastasis of gastric cancer cells. This is primarily achieved by targeting the Epithelial-Mesenchymal Transition (EMT) process and the activity of Matrix Metalloproteinases (MMPs), critical players in tumor progression and invasion.

Modulation of EMT and MMPs

In vitro studies on human gastric cancer cell lines, SGC-7901 and BGC-823, have revealed that this compound effectively reverses the EMT phenotype.[1] This is characterized by an upregulation of the epithelial marker E-cadherin and a concurrent downregulation of mesenchymal markers N-cadherin and Vimentin.[1]

Furthermore, the compound significantly reduces the expression of MMP-2 and MMP-9, enzymes responsible for the degradation of the extracellular matrix, a crucial step in cancer cell invasion.[1] This dual action on both EMT and MMPs culminates in a dose-dependent inhibition of cancer cell migration and invasion.[1]

Quantitative Data: Anti-proliferative Activity

The anti-proliferative effects of this compound on gastric cancer cells have been quantified, with the following IC50 values reported after 72 hours of treatment:

Cell LineIC50 (µM)
SGC-7901156.03
BGC-823142.20
Experimental Protocols
  • Cell Seeding: SGC-7901 and BGC-823 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Treatment: Cells were treated with various concentrations of this compound (10, 20, 40, 80, and 160 µM) for 24, 48, and 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The supernatant was discarded, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • Chamber Preparation: Transwell inserts with 8 µm pore size were used. For the invasion assay, the inserts were pre-coated with Matrigel.

  • Cell Seeding: Cells (5 x 10⁴) in serum-free medium were seeded into the upper chamber.

  • Treatment: The lower chamber was filled with a medium containing 10% FBS and varying concentrations of the compound.

  • Incubation: The plates were incubated for 24 hours.

  • Staining and Counting: Non-invading cells on the upper surface of the membrane were removed. Invaded cells on the lower surface were fixed with methanol (B129727) and stained with crystal violet. The number of invaded cells was counted under a microscope.

  • Cell Lysis: Treated cells were lysed using RIPA buffer.

  • Protein Quantification: Protein concentration was determined using the BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against E-cadherin, N-cadherin, Vimentin, MMP-2, MMP-9, and β-actin, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an ECL detection system.

Visualizations

anticancer_workflow cluster_assays Experimental Assays cluster_outcomes Observed Effects MTT MTT Assay (Cell Viability) Inhibit_Prolif Inhibition of Proliferation MTT->Inhibit_Prolif Transwell Transwell Assay (Migration/Invasion) Inhibit_Mig_Inv Inhibition of Migration & Invasion Transwell->Inhibit_Mig_Inv WB Western Blot (Protein Expression) Modulate_EMT Modulation of EMT Markers WB->Modulate_EMT Reduce_MMPs Reduction of MMP Expression WB->Reduce_MMPs

Fig. 1: Experimental workflow for assessing anti-cancer activity.

emt_mmp_pathway cluster_emt Epithelial-Mesenchymal Transition (EMT) cluster_mmp Matrix Metalloproteinases (MMPs) cluster_outcome Cellular Outcome Compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid Ecadh E-cadherin Compound->Ecadh Upregulates Ncadh N-cadherin Compound->Ncadh Downregulates Vim Vimentin Compound->Vim Downregulates MMP2 MMP-2 Compound->MMP2 Downregulates MMP9 MMP-9 Compound->MMP9 Downregulates Invasion Inhibition of Invasion & Metastasis Ecadh->Invasion Ncadh->Invasion Vim->Invasion MMP2->Invasion MMP9->Invasion

Fig. 2: Signaling pathway of EMT and MMP inhibition.

Anti-Inflammatory Mechanism

This compound exhibits anti-inflammatory properties by inhibiting key inflammatory mediators.[] The primary mechanism involves the suppression of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.

Inhibition of Inflammatory Mediators
Postulated Signaling Pathway

Based on the activity of related compounds, it is proposed that this compound inhibits the phosphorylation of IκBα, preventing its degradation and the subsequent translocation of the NF-κB p65 subunit to the nucleus. This, in turn, downregulates the transcription of pro-inflammatory genes, including TNF-α and COX-2.

Experimental Protocols (General)
  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound.

  • Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Sample Collection: Culture supernatants from LPS-stimulated macrophages treated with the compound are collected.

  • ELISA: The levels of TNF-α and other cytokines are quantified using specific ELISA kits.

  • Enzyme Activity: The inhibitory effect on COX-2 can be determined using commercially available COX-2 inhibitor screening assay kits.[5] These assays typically measure the peroxidase activity of COX-2.

Visualization

anti_inflammatory_pathway Compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid NFkB NF-κB Pathway Compound->NFkB Inhibits MAPK MAPK Pathway Compound->MAPK Inhibits LPS LPS LPS->NFkB LPS->MAPK TNFa TNF-α NFkB->TNFa COX2 COX-2 NFkB->COX2 MAPK->TNFa MAPK->COX2 Inflammation Inflammation TNFa->Inflammation COX2->Inflammation

Fig. 3: Postulated anti-inflammatory signaling pathway.

Anti-Diabetic Potential

The anti-diabetic effects of this compound are attributed to its ability to reduce insulin (B600854) resistance, lower blood glucose levels, and protect pancreatic β-cells.[] While specific studies on this compound are limited, the mechanisms of related oleanane triterpenoids are well-documented and provide a strong basis for its mode of action.

Mechanisms of Action

Key anti-diabetic mechanisms of oleanane triterpenoids include:

  • Inhibition of Protein-Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition enhances insulin sensitivity.[6]

  • Activation of the PI3K/Akt Pathway: This central pathway in insulin signaling promotes glucose uptake and utilization.[6]

  • Modulation of Glucose Transporters: Enhancing the translocation of glucose transporters (e.g., GLUT4) to the cell membrane increases glucose uptake by peripheral tissues.[7]

Experimental Protocols (General)
  • Cell Differentiation: Pre-adipocytes (e.g., 3T3-L1) or myoblasts (e.g., L6) are differentiated into mature adipocytes or myotubes.

  • Treatment: Differentiated cells are treated with the test compound in the presence or absence of insulin.

  • Glucose Uptake Measurement: The uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG) is measured using a fluorescence plate reader.

Visualization

antidiabetic_pathway Compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid PTP1B PTP1B Compound->PTP1B Inhibits PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt Activates Insulin_Receptor Insulin Receptor Insulin_Receptor->PI3K_Akt PTP1B->Insulin_Receptor Dephosphorylates GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Fig. 4: Postulated anti-diabetic signaling pathway.

Anti-Viral Activity

This compound has been reported to possess anti-viral activity against a range of viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV), primarily by inhibiting viral replication.[] Detailed mechanistic studies on this specific compound are not yet available, but the anti-viral mechanisms of other oleanane triterpenoids have been investigated.

Potential Mechanisms of Action
  • HIV: Oleanane triterpenoids have been shown to inhibit key viral enzymes such as HIV protease and reverse transcriptase, which are essential for the viral life cycle.[8][9]

  • HCV: Inhibition of HCV replication by related compounds has been attributed to the targeting of viral proteases like NS3/4A.[10]

Experimental Protocols (General)
  • Cell Infection: Susceptible host cells are infected with the virus in the presence of varying concentrations of the test compound.

  • Quantification of Viral Replication: Viral replication can be monitored by measuring viral RNA or protein levels (e.g., via qRT-PCR or ELISA for viral antigens) or by using reporter virus systems.

  • Enzyme Assays: The direct inhibitory effect on viral enzymes like HIV reverse transcriptase or HCV protease can be assessed using commercially available or in-house developed enzymatic assays.

Visualization

antiviral_mechanism cluster_hiv HIV cluster_hcv HCV Compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid HIV_Protease HIV Protease Compound->HIV_Protease Inhibits HIV_RT HIV Reverse Transcriptase Compound->HIV_RT Inhibits HCV_Protease HCV NS3/4A Protease Compound->HCV_Protease Inhibits HIV_Replication HIV Replication HIV_Protease->HIV_Replication HIV_RT->HIV_Replication HCV_Replication HCV Replication HCV_Protease->HCV_Replication

Fig. 5: Postulated anti-viral mechanisms of action.

Conclusion and Future Directions

This compound is a promising natural product with a diverse pharmacological profile. Its anti-cancer properties, particularly against gastric cancer, are the most well-defined, with a clear mechanism involving the inhibition of EMT and MMPs. The anti-inflammatory, anti-diabetic, and anti-viral activities are supported by preliminary evidence and the well-established pharmacology of related oleanane triterpenoids.

Future research should focus on elucidating the precise molecular targets and signaling pathways for its anti-inflammatory, anti-diabetic, and anti-viral effects. In vivo studies are also crucial to validate the therapeutic potential of this compound and to assess its pharmacokinetic and safety profiles. The development of more potent and selective derivatives of this compound could lead to the discovery of novel therapeutic agents for a range of diseases.

References

In Vitro Efficacy of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Hydroxy-3-oxoolean-12-en-29-oic acid, a pentacyclic triterpenoid (B12794562) compound, has garnered significant interest within the scientific community for its potential therapeutic applications. Extracted from various plant sources, including Celastrus orbiculatus, this molecule has demonstrated a range of biological activities in preclinical in vitro studies. This technical guide provides a comprehensive overview of the existing in vitro research on this compound, with a focus on its anti-cancer, anti-inflammatory, and anti-diabetic properties. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols, quantitative data, and insights into its mechanisms of action.

Anti-Cancer Activity

In vitro studies have highlighted the potent anti-cancer properties of this compound, particularly its ability to inhibit the proliferation, migration, and invasion of cancer cells. The primary focus of the research has been on gastric cancer cell lines.

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound have been quantified against human gastric cancer cell lines SGC-7901 and BGC-823. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell proliferation, were determined using the MTT assay.

Cell LineIC50 (µmol/L)Reference
SGC-7901156.03[1]
BGC-823142.2[1]
Experimental Protocols

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate SGC-7901 and BGC-823 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80, and 160 µmol/L) for 24, 48, and 72 hours. A control group with no compound treatment should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 values.

These assays are used to evaluate the effect of the compound on cancer cell motility.

  • Transwell Invasion Assay:

    • Chamber Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

    • Cell Seeding: Seed cancer cells in the upper chamber in a serum-free medium.

    • Compound and Chemoattractant: Add different concentrations of this compound to the upper chamber. Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

    • Incubation: Incubate for 24 hours.

    • Cell Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet. Count the number of stained cells under a microscope.

  • Wound Healing Assay:

    • Cell Monolayer: Grow cells to confluence in a 6-well plate.

    • Scratch Creation: Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.

    • Compound Treatment: Wash with PBS and add a medium containing various concentrations of the compound.

    • Image Acquisition: Capture images of the wound at different time points (e.g., 0 and 24 hours).

    • Analysis: Measure the wound closure area to determine the extent of cell migration.

This technique is used to detect specific proteins in a sample and assess the impact of the compound on signaling pathways.[1]

  • Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., E-cadherin, N-cadherin, Vimentin, MMPs) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway: Inhibition of Epithelial-Mesenchymal Transition (EMT)

In vitro studies have shown that this compound can inhibit the EMT process in gastric cancer cells.[1] EMT is a crucial process in cancer progression, enabling cancer cells to gain migratory and invasive properties. The compound has been observed to increase the expression of the epithelial marker E-cadherin while decreasing the expression of mesenchymal markers N-cadherin and vimentin.[1] This suggests that the compound helps in maintaining the epithelial phenotype of cancer cells, thereby reducing their metastatic potential. The compound also reduces the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[1]

EMT_Inhibition cluster_treatment This compound cluster_cellular_effects Cellular Effects cluster_phenotype Cancer Cell Phenotype Compound This compound EMT_Proteins EMT-Related Proteins Compound->EMT_Proteins down-regulates MMPs MMPs Compound->MMPs down-regulates Migration_Invasion Migration & Invasion EMT_Proteins->Migration_Invasion promotes MMPs->Migration_Invasion promotes Metastasis Metastasis Migration_Invasion->Metastasis leads to

Inhibition of EMT and Metastasis by this compound.

Anti-Inflammatory Activity

This compound has been reported to possess anti-inflammatory properties by inhibiting the production of key inflammatory mediators.[]

Qualitative Data
  • Inhibition of pro-inflammatory cytokines: The compound has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) in macrophages and dendritic cells.[]

  • Inhibition of prostaglandin (B15479496) E2 (PGE2): It suppresses the production of PGE2 through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[]

Representative Experimental Protocol: Measurement of TNF-α in Macrophages

This protocol describes a general method for assessing the anti-inflammatory activity of a compound by measuring its effect on TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in a suitable medium.

  • Cell Seeding: Plate the cells in a 24-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group without LPS stimulation.

  • Supernatant Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • TNF-α Measurement: Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition compared to the LPS-stimulated control group.

Signaling Pathway: Inhibition of Inflammatory Mediators

The anti-inflammatory action of this compound is attributed to its ability to suppress the production of inflammatory mediators. By inhibiting the COX-2 enzyme, it blocks the conversion of arachidonic acid to prostaglandins, such as PGE2, which are key players in inflammation. Additionally, its ability to reduce TNF-α production in immune cells further contributes to its anti-inflammatory profile.

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Macrophages Macrophages / Dendritic Cells Inflammatory_Stimulus->Macrophages COX2 COX-2 Macrophages->COX2 induces TNFa TNF-α Macrophages->TNFa induces Compound This compound Compound->COX2 inhibits Compound->TNFa inhibits PGE2 PGE2 COX2->PGE2 produces Inflammation Inflammation TNFa->Inflammation promotes PGE2->Inflammation promotes

Anti-inflammatory mechanism of this compound.

Anti-Diabetic Activity

Preliminary in vitro evidence suggests that this compound may have anti-diabetic effects.

Qualitative Data
  • Insulin (B600854) Resistance: The compound has been shown to reduce insulin resistance.[]

  • Pancreatic β-cell Protection: It may also protect pancreatic β-cells, which are responsible for insulin secretion.[]

Representative Experimental Protocol: Glucose Uptake Assay in Adipocytes

This protocol provides a general method to assess the effect of a compound on glucose uptake in an insulin-sensitive cell line like 3T3-L1 adipocytes.

  • Cell Differentiation: Differentiate 3T3-L1 pre-adipocytes into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

  • Serum Starvation: Serum-starve the mature adipocytes for several hours to reduce basal glucose uptake.

  • Compound Treatment: Treat the cells with various concentrations of this compound in the presence or absence of a sub-maximal concentration of insulin.

  • Glucose Uptake Measurement: Add a fluorescently labeled glucose analog (e.g., 2-NBDG) and incubate for a short period (e.g., 30-60 minutes).

  • Fluorescence Measurement: Wash the cells to remove excess 2-NBDG and measure the intracellular fluorescence using a fluorescence plate reader.

  • Data Analysis: Quantify the glucose uptake relative to the control groups (with and without insulin).

Logical Relationship: Potential Anti-Diabetic Mechanism

The potential anti-diabetic effect of this compound is likely mediated through its ability to enhance insulin sensitivity in peripheral tissues and protect the insulin-producing β-cells in the pancreas. By improving insulin signaling, the compound could facilitate glucose uptake from the bloodstream into cells, thereby helping to maintain normal blood glucose levels.

Anti_Diabetic_Mechanism Compound This compound Insulin_Resistance Insulin Resistance Compound->Insulin_Resistance reduces Beta_Cell_Function Pancreatic β-cell Function Compound->Beta_Cell_Function protects Glucose_Uptake Cellular Glucose Uptake Insulin_Resistance->Glucose_Uptake decreases Blood_Glucose Blood Glucose Levels Beta_Cell_Function->Blood_Glucose regulates Glucose_Uptake->Blood_Glucose lowers

Proposed anti-diabetic mechanism of this compound.

Conclusion

The in vitro studies conducted to date on this compound reveal a promising profile of a multi-faceted therapeutic agent. The compound has demonstrated clear anti-cancer effects, particularly in gastric cancer, by inhibiting cell proliferation, migration, and invasion through the modulation of the EMT pathway. Furthermore, its anti-inflammatory and potential anti-diabetic properties warrant further investigation.

This technical guide provides a foundation for researchers interested in exploring the therapeutic potential of this compound. The detailed protocols and available quantitative data for its anti-cancer activity offer a solid starting point for further studies. While the evidence for its anti-inflammatory and anti-diabetic effects is currently more qualitative, the representative protocols provided herein can guide future research to elucidate the precise mechanisms and quantitative efficacy in these areas. Further in-depth studies are essential to fully understand the molecular targets and signaling pathways involved, which will be crucial for its potential translation into clinical applications.

References

An In-depth Technical Guide on the Toxicology and Safety Profile of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the currently available scientific literature on 28-Hydroxy-3-oxoolean-12-en-29-oic acid. It is intended for informational purposes for researchers, scientists, and drug development professionals. A comprehensive toxicological and safety profile for this compound has not been established, as dedicated toxicology studies are not available in the public domain. The information presented here is primarily derived from in vitro pharmacological studies.

Introduction

This compound is a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) type. Its chemical structure and properties are detailed in Table 1. This compound has been isolated from Celastrus orbiculatus, a plant that has been investigated for its potential therapeutic properties, including anti-tumor activities.[1][] Research on this compound has primarily focused on its effects on cancer cells in vitro.[1]

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
Synonyms Not commonly available
CAS Number 381691-22-1[3]
Molecular Formula C₃₀H₄₆O₄[3]
Molecular Weight 470.68 g/mol [3]
Natural Source Celastrus orbiculatus[1][]

Preclinical Safety and Toxicology Data

A thorough review of the scientific literature reveals a significant lack of formal toxicology studies for this compound. There is no publicly available data on the following:

  • Acute, sub-chronic, or chronic toxicity

  • LD50 (median lethal dose)

  • Genotoxicity (e.g., Ames test)

  • Carcinogenicity

  • Reproductive and developmental toxicity

  • Safety pharmacology assessments

The absence of this data means that the safety profile of this compound in living organisms is unknown. The information available is limited to its effects on cell cultures, which is not a substitute for formal toxicology assessment.

In Vitro Biological Activities and Potential Mechanistic Insights

While direct toxicology data is unavailable, the observed biological activities in vitro can offer preliminary insights into the compound's potential interactions with biological systems. The primary area of investigation has been its effects on gastric cancer cells.

Studies have shown that this compound can inhibit the proliferation, migration, and invasion of human gastric cancer cell lines (SGC-7901 and BGC-823) in a dose-dependent manner.[1] The reported IC50 values for growth inhibition are presented in Table 2.

Table 2: In Vitro Growth Inhibitory Effects on Gastric Cancer Cells

Cell LineConcentration (µmol/L)Incubation TimeEffect
SGC-790110, 20, 40, 80, 16024, 48, 72 hoursDose- and time-dependent growth inhibition[4]
BGC-82310, 20, 40, 80, 16024, 48, 72 hoursDose- and time-dependent growth inhibition[4]

The proposed mechanism for its anti-cancer activity involves the downregulation of proteins associated with epithelial-mesenchymal transition (EMT) and matrix metalloproteinases (MMPs).[1] This leads to a reduction in the invasive and migratory capabilities of the cancer cells.

The inhibitory effects on gastric cancer cell migration and invasion appear to be mediated through the modulation of specific signaling pathways. The compound has been shown to decrease the expression of EMT-related proteins and MMPs, and reduce protein phosphorylation.[1]

G compound This compound emt EMT-related Proteins (e.g., N-cadherin, Vimentin) compound->emt Inhibits Expression mmp MMPs (e.g., MMP-2, MMP-9) compound->mmp Inhibits Expression migration Cell Migration and Invasion emt->migration Promotes mmp->migration Promotes

Caption: Proposed mechanism of action in gastric cancer cells.

Some commercial suppliers of this compound also claim other biological activities, although the primary research supporting these claims is not as readily available as the anti-cancer studies. These purported activities include:

  • Antiviral activity: Against hepatitis C and human immunodeficiency virus (HIV) by inhibiting viral replication.[]

  • Anti-inflammatory effects: Inhibition of pro-inflammatory cytokines like TNF-α and suppression of prostaglandin (B15479496) E2 (PGE2) production via COX-2 inhibition.[]

  • Anti-diabetic effects: Reducing insulin (B600854) resistance, lowering blood glucose levels, and protecting pancreatic β-cells.[]

It is crucial to note that these claims are not substantiated by peer-reviewed research in the provided search results and should be approached with caution until further evidence is available.

Experimental Protocols

The following are summaries of the experimental methodologies used in the key in vitro studies on the anti-cancer effects of this compound.

  • Objective: To assess the effect of the compound on the viability and proliferation of gastric cancer cells (SGC-7901 and BGC-823).

  • Methodology:

    • Cells were seeded in 96-well plates and allowed to adhere.

    • The cells were then treated with various concentrations of this compound (e.g., 10, 20, 40, 80, and 160 µmol/L) for different time points (24, 48, and 72 hours).

    • After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.

    • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance was measured using a microplate reader at a specific wavelength (e.g., 490 nm) to determine the relative number of viable cells.[1][4]

G cluster_0 MTT Assay Workflow A Seed cells in 96-well plate B Treat with compound at various concentrations and time points A->B C Add MTT solution and incubate B->C D Dissolve formazan crystals C->D E Measure absorbance D->E

Caption: Workflow for the MTT cell proliferation assay.

  • Objective: To evaluate the effect of the compound on the migratory and invasive potential of gastric cancer cells.

  • Transwell Invasion Assay:

    • Transwell inserts with a Matrigel-coated membrane were used.

    • Cells, pre-treated with different concentrations of the compound, were seeded in the upper chamber in a serum-free medium.

    • The lower chamber was filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

    • After incubation (e.g., 24 hours), non-invading cells on the upper surface of the membrane were removed.

    • Invading cells on the lower surface were fixed, stained, and counted under a microscope.

  • Wound Healing Assay:

    • A confluent monolayer of cells was created in a culture plate.

    • A "scratch" or "wound" was made in the monolayer with a pipette tip.

    • The cells were then treated with the compound at various concentrations.

    • The closure of the wound was monitored and imaged at different time points (e.g., 0 and 24 hours) to assess cell migration.[1]

  • Objective: To determine the effect of the compound on the expression levels of specific proteins (e.g., EMT markers, MMPs).

  • Methodology:

    • Cells were treated with the compound for a specified period.

    • Total protein was extracted from the cells and the concentration was determined.

    • Proteins were separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • The separated proteins were transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane was blocked to prevent non-specific antibody binding.

    • The membrane was incubated with primary antibodies specific to the target proteins.

    • After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A substrate was added to produce a detectable signal (e.g., chemiluminescence), which was then imaged.[1]

Summary and Future Directions

This compound is a natural product with demonstrated in vitro anti-cancer activity, particularly against gastric cancer cells. Its mechanism of action appears to involve the inhibition of cell migration and invasion through the downregulation of EMT and MMP-related proteins.

However, the complete lack of published toxicology and safety data is a major gap in the understanding of this compound. For this molecule to be considered for any further development as a therapeutic agent, a comprehensive toxicological evaluation is imperative. This would include:

  • In vitro toxicology: Genotoxicity and cytotoxicity in non-cancerous cell lines.

  • In vivo toxicology: Acute, sub-chronic, and chronic toxicity studies in animal models to determine its effects on major organs and establish a no-observed-adverse-effect level (NOAEL).

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) studies to understand its bioavailability and clearance.

Researchers and drug development professionals should exercise caution when working with this compound due to the unknown safety profile. The existing data, while promising from a pharmacological perspective, does not provide any information on its potential toxicity.

References

The Renaissance of Natural Compounds: A Deep Dive into Pentacyclic Triterpenoids in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The landscape of cancer research is undergoing a significant paradigm shift, with a renewed focus on the therapeutic potential of natural compounds. Among these, pentacyclic triterpenoids—a class of phytochemicals widely distributed in the plant kingdom—have emerged as promising candidates for novel anticancer agents. Their multifaceted mechanisms of action, targeting key signaling pathways implicated in tumorigenesis, offer a compelling avenue for the development of next-generation cancer therapies. This technical guide provides an in-depth review of the current state of research on pentacyclic triterpenoids in oncology, with a focus on their mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate their effects.

Core Anti-Cancer Mechanisms of Pentacyclic Titerpenoids

Pentacyclic triterpenoids exert their anti-cancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death), inhibiting cell proliferation, and preventing angiogenesis (the formation of new blood vessels that supply tumors).[1] These compounds, including well-studied examples like ursolic acid, oleanolic acid, betulinic acid, asiatic acid, and lupeol (B1675499), have been shown to modulate a range of signaling pathways that are often dysregulated in cancer.[2][3]

The primary skeletons of these compounds, such as ursane, oleanane, and lupane, are derived from the isoprene (B109036) unit and are found in various parts of plants, including fruits, leaves, and bark. While they exhibit potent anti-tumor activity, their clinical application has been historically limited by poor bioavailability.[4][5] Modern drug delivery technologies, such as nanocarriers, are now being explored to overcome these limitations.

Quantitative Assessment of In Vitro Cytotoxicity

The cytotoxic potential of pentacyclic triterpenoids is typically quantified by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher potency of the compound. The following tables summarize the reported IC50 values for several key pentacyclic triterpenoids across a range of cancer cell lines.

Pentacyclic Triterpenoid (B12794562)Cancer Cell LineIC50 (µM)Reference
Ursolic Acid T47D (Breast Cancer)1.63 ± 0.62[6]
MCF-7 (Breast Cancer)6.62 ± 1.09[6]
HCT116 (Colon Cancer)42.55 (in combination with doxorubicin)[7]
Oleanolic Acid Various-[8][9][10][11]
Betulinic Acid MCF-7 (Breast Cancer)4 ± 0.1[12]
Neuroblastoma cell lines-[13]
Melanoma cell lines-
Asiatic Acid Doxorubicin-resistant MCF-7 (Breast Cancer)0-160 (dose-dependent)[14]
Lupeol MCF-7 (Breast Cancer)80[7]
MDA-MB-231 (Breast Cancer)62.24[7]
Taraxasterol SK-Hep1 (Hepatocellular Carcinoma)17.0[11]
HepG2 (Hepatocellular Carcinoma)9.9[11]

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Key Signaling Pathways Modulated by Pentacyclic Triterpenoids

The anti-cancer activity of pentacyclic triterpenoids is intricately linked to their ability to modulate critical signaling pathways that regulate cell survival, proliferation, and death.

The PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer.[6][15][16] Pentacyclic triterpenoids have been shown to inhibit this pathway at various points. For instance, lupeol has been found to interfere with PI3K/Akt signaling, leading to the induction of apoptosis.[7] Similarly, asiatic acid has been demonstrated to inhibit the PI3K/Akt/mTOR pathway, contributing to its anti-proliferative effects.[17][18]

PI3K_Akt_mTOR_Pathway PT Pentacyclic Triterpenoids PI3K PI3K PT->PI3K inhibit RTK Receptor Tyrosine Kinases RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 inhibits mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

Diagram 1. Inhibition of the PI3K/Akt/mTOR pathway.
The NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival.[19] Its constitutive activation is a hallmark of many cancers, promoting cell proliferation and preventing apoptosis. Several pentacyclic triterpenoids have been identified as potent inhibitors of the NF-κB pathway.[20] They can interfere with the pathway by inhibiting the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB.[8]

NFkB_Pathway cluster_0 Cytoplasm PT Pentacyclic Triterpenoids IKK IKK Complex PT->IKK inhibit Stimuli Pro-inflammatory Stimuli Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_active Active NF-κB (nuclear translocation) NFkB->NFkB_active degradation of IκB Gene_Expression Pro-survival & Pro-inflammatory Gene Expression NFkB_active->Gene_Expression

Diagram 2. Inhibition of the NF-κB signaling pathway.
The MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[21] The MAPK family includes extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK).[21] Dysregulation of this pathway is common in cancer. Pentacyclic triterpenoids can modulate the MAPK pathway, often leading to the activation of pro-apoptotic signals.[22]

The Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is essential for embryonic development and tissue homeostasis.[23][24] Its aberrant activation is strongly associated with the development of several cancers, particularly colorectal cancer.[25] Some pentacyclic triterpenoids, such as lupeol, have been shown to target the Wnt/β-catenin pathway by promoting the degradation of β-catenin, a key effector of the pathway.[23]

Detailed Experimental Protocols

To ensure the reproducibility and reliability of research findings, it is crucial to follow standardized experimental protocols. This section provides detailed methodologies for key assays used to evaluate the anti-cancer effects of pentacyclic triterpenoids.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][7]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2][7] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the pentacyclic triterpenoid for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control (if the compound is dissolved in a solvent like DMSO).

  • MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2][7]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Treat Treat with Pentacyclic Triterpenoid Seed->Treat Add_MTT Add MTT solution and incubate Treat->Add_MTT Solubilize Solubilize formazan crystals Add_MTT->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate cell viability and IC50 Read->Analyze End End Analyze->End

Diagram 3. Workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

The Annexin V/PI assay is a widely used method to detect apoptosis by flow cytometry.

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can only enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with the pentacyclic triterpenoid to induce apoptosis.

  • Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The results are typically displayed as a dot plot with four quadrants:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic or necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

Diagram 4. Interpretation of Annexin V/PI assay results.
Analysis of Apoptotic Proteins: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample.[26] In the context of apoptosis research, it is used to measure the expression levels of key apoptosis-related proteins, such as caspases, Bcl-2 family proteins, and PARP.[4][27]

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.

Protocol:

  • Protein Extraction: Lyse the treated and control cells to extract total protein.[5]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[5]

  • Gel Electrophoresis: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[5]

  • Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein (e.g., cleaved caspase-3, Bax, Bcl-2).[5]

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody.[5]

  • Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).[5]

  • Analysis: Quantify the protein bands to determine the relative expression levels of the target protein.

Conclusion and Future Directions

Pentacyclic triterpenoids represent a rich and diverse source of potential anti-cancer drug candidates. Their ability to modulate multiple key signaling pathways involved in cancer progression makes them attractive alternatives or adjuncts to conventional therapies. The data summarized in this guide highlights their potent in vitro cytotoxicity against a range of cancer cell lines.

Future research should focus on several key areas to advance the clinical translation of these promising natural compounds. Firstly, further elucidation of their molecular targets and the intricate crosstalk between the signaling pathways they modulate will provide a more comprehensive understanding of their mechanisms of action. Secondly, the development of advanced drug delivery systems is crucial to overcome the challenges of poor bioavailability and improve their therapeutic efficacy in vivo. Finally, well-designed preclinical and clinical trials are necessary to establish the safety and efficacy of pentacyclic triterpenoids in human cancer patients. The continued exploration of these natural compounds holds immense promise for the future of oncology.

References

Unraveling the Anti-inflammatory Potential of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 7, 2025 – Extensive investigation into the therapeutic properties of the natural triterpenoid (B12794562), 28-Hydroxy-3-oxoolean-12-en-29-oic acid, reveals a significant focus in the scientific literature on its anti-cancer activities, particularly in gastric cancer. While its chemical class, oleanane (B1240867) triterpenoids, is well-regarded for diverse pharmacological effects including anti-inflammatory action, specific, quantitative data elucidating the direct anti-inflammatory mechanisms of this particular compound remains limited. This technical guide consolidates the available, albeit sparse, information and contextualizes it within the broader anti-inflammatory potential of related compounds and extracts.

Introduction to this compound

This compound is a pentacyclic triterpenoid isolated from medicinal plants such as Celastrus orbiculatus and Rhododendron Chinensis. Triterpenoids are a large and structurally diverse class of natural products known to exhibit a wide range of biological activities. While the primary research thrust for this specific molecule has been its efficacy in inhibiting cancer cell migration and invasion, its structural similarity to other known anti-inflammatory triterpenoids suggests a potential, yet underexplored, role in modulating inflammatory pathways.

Evidence from a Broader Context: Anti-inflammatory Properties of Celastrus orbiculatus Extracts and Related Triterpenoids

Studies on the crude extracts of Celastrus orbiculatus, from which this compound is derived, have demonstrated notable anti-inflammatory effects. For instance, other compounds isolated from this plant, such as deoxynimbidiol, have shown potent inhibitory effects on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells). This suggests that the plant extract as a whole possesses anti-inflammatory properties, which may be attributable to a synergistic action of its various constituents.

Structurally similar oleanane triterpenoids have been more extensively studied for their anti-inflammatory effects, offering a potential model for the action of this compound. These related compounds are known to target key inflammatory signaling pathways.

Postulated Anti-inflammatory Signaling Pathways

Based on the mechanisms of other oleanane triterpenoids, the putative anti-inflammatory action of this compound could involve the modulation of the following signaling pathways:

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Many triterpenoids exert their anti-inflammatory effects by inhibiting the activation of NF-κB.

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK family (including ERK, JNK, and p38) plays a crucial role in the inflammatory response by regulating the production of inflammatory mediators. Inhibition of MAPK phosphorylation is another common mechanism of anti-inflammatory natural products.

Below is a conceptual diagram illustrating a generalized signaling pathway for the anti-inflammatory action of triterpenoids.

Conceptual_Anti_inflammatory_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB translocates Triterpenoid This compound (Postulated) Triterpenoid->MAPK_Pathway inhibits Triterpenoid->IKK inhibits Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus_NFkB->Inflammatory_Genes activates transcription

Conceptual Anti-inflammatory Signaling Pathway.

Experimental Protocols: A General Framework

While specific experimental protocols for the anti-inflammatory effects of this compound are not available, standard assays are employed to evaluate such properties. A general workflow for these investigations is outlined below.

Experimental_Workflow_for_Anti_inflammatory_Assay cluster_workflow General Experimental Workflow cluster_assays Anti-inflammatory Assays start Start: Cell Culture (e.g., RAW 264.7 Macrophages) treatment Treatment with This compound start->treatment stimulation Inflammatory Stimulation (e.g., LPS) treatment->stimulation incubation Incubation stimulation->incubation griess_assay Nitric Oxide (NO) Assay (Griess Reagent) incubation->griess_assay elisa Cytokine Assay (ELISA) (e.g., TNF-α, IL-6) incubation->elisa qpcr Gene Expression Analysis (qPCR) (e.g., iNOS, COX-2) incubation->qpcr western_blot Protein Expression Analysis (Western Blot) (e.g., p-NF-κB, p-MAPK) incubation->western_blot data_analysis Data Analysis and Interpretation griess_assay->data_analysis elisa->data_analysis qpcr->data_analysis western_blot->data_analysis

General Experimental Workflow for Anti-inflammatory Assays.

Future Directions and Conclusion

The current body of scientific literature does not provide direct, quantitative evidence for the anti-inflammatory effects of this compound. The overwhelming focus on its anti-cancer properties leaves a significant gap in our understanding of its full pharmacological profile.

Future research should be directed towards systematically evaluating the anti-inflammatory potential of this compound using standardized in vitro and in vivo models. Key areas of investigation should include:

  • Quantitative assessment of its ability to inhibit the production of key inflammatory mediators such as NO, prostaglandins, and pro-inflammatory cytokines.

  • Elucidation of its mechanism of action by examining its effects on the NF-κB and MAPK signaling pathways in immune cells.

  • In vivo studies using animal models of inflammation to determine its efficacy and therapeutic potential.

Methodological & Application

Application Notes and Protocols for the Extraction of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid from Celastrus orbiculatus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction, purification, and biological activity of 28-Hydroxy-3-oxoolean-12-en-29-oic acid, a promising triterpenoid (B12794562) from Celastrus orbiculatus. Detailed protocols for its isolation and for assessing its anti-cancer effects are included.

Introduction

Celastrus orbiculatus, commonly known as Oriental bittersweet, is a plant species that has been traditionally used in Chinese medicine.[1] Phytochemical investigations have revealed that this plant is a rich source of various bioactive compounds, including triterpenoids.[1][2] Among these, this compound has demonstrated significant biological activity, particularly in the context of cancer research. This oleanane-type triterpenoid has been shown to inhibit the proliferation, migration, and invasion of human gastric cancer cells, suggesting its potential as a therapeutic agent.[3]

This document outlines the methodology for the extraction and purification of this compound from Celastrus orbiculatus and provides protocols for evaluating its biological activity against cancer cell lines.

Data Presentation

The following tables summarize the quantitative data regarding the biological effects of this compound on human gastric cancer cell lines.

Table 1: Inhibitory Effects of this compound on Gastric Cancer Cell Viability [4]

Cell LineTreatment Duration (h)IC₅₀ (µmol/L)
SGC-790124>160
48156.03
72<156.03
BGC-82324>160
48142.20
72<142.20

Table 2: Inhibition of Gastric Cancer Cell Migration and Invasion by this compound (24h treatment) [3]

Cell LineConcentration (µmol/L)Inhibition of Migration (%)Inhibition of Invasion (%)
SGC-790140SignificantSignificant
80SignificantSignificant
160SignificantSignificant
BGC-82340SignificantSignificant
80SignificantSignificant
160SignificantSignificant

Note: The original study demonstrated a significant, dose-dependent inhibition. Specific percentage values were not provided in the abstract.

Experimental Protocols

A detailed protocol for the extraction and purification of this compound is provided below. This is a composite protocol based on established methods for isolating triterpenoids from plant materials.[5]

Protocol 1: Extraction and Purification of this compound

1. Plant Material Collection and Preparation:

  • Collect fresh roots and stems of Celastrus orbiculatus.

  • Wash the plant material thoroughly with water to remove any soil and debris.

  • Air-dry the material in a shaded, well-ventilated area until completely dry.

  • Grind the dried plant material into a coarse powder.

2. Extraction:

  • Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (B145695) (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Repeat the extraction process two more times with fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

3. Fractionation:

  • Suspend the crude ethanol extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297).

  • Monitor the fractions for the presence of triterpenoids using Thin Layer Chromatography (TLC). The ethyl acetate fraction is expected to be rich in triterpenoid acids.

  • Concentrate the ethyl acetate fraction to dryness.

4. Column Chromatography:

  • Subject the dried ethyl acetate fraction to silica (B1680970) gel column chromatography.

  • Elute the column with a gradient of chloroform and methanol (B129727) (e.g., starting from 100:0 to 80:20).

  • Collect the fractions and monitor by TLC. Fractions containing the target compound will be identified by comparison with a standard (if available) or by their characteristic spot.

5. Purification by High-Speed Counter-Current Chromatography (HSCCC): [5]

  • For further purification, employ HSCCC.

  • A two-phase solvent system, such as hexane/ethyl acetate/methanol/water, is selected based on the partition coefficient (K) of the target compound.

  • Dissolve the semi-purified fraction in the stationary phase and inject it into the HSCCC column.

  • Elute with the mobile phase and collect the fractions.

  • Monitor the effluent with a UV detector (e.g., at 210 nm for triterpenoids).

6. Crystallization and Characterization:

  • Combine the pure fractions containing this compound and evaporate the solvent.

  • Crystallize the compound from a suitable solvent system (e.g., methanol/water).

  • Confirm the structure of the isolated compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: In Vitro Biological Activity Assays

The following protocols are based on the methodologies described by Li et al. (2019).[3]

1. Cell Culture:

  • Culture human gastric cancer cell lines (SGC-7901 and BGC-823) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

2. Cell Viability Assay (MTT Assay): [4]

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80, 160 µmol/L) for 24, 48, and 72 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

3. Cell Migration and Invasion Assays (Transwell Assay): [3]

  • For the invasion assay, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For the migration assay, no Matrigel is needed.

  • Seed cells in the upper chamber in serum-free medium, with the lower chamber containing a medium with 10% FBS as a chemoattractant.

  • Add different concentrations of the test compound to the upper chamber.

  • After 24 hours, remove the non-migrated/invaded cells from the upper surface of the membrane.

  • Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.

  • Count the stained cells under a microscope.

4. Wound Healing Assay: [3]

  • Grow cells to confluence in 6-well plates.

  • Create a scratch in the cell monolayer with a sterile pipette tip.

  • Wash with PBS to remove detached cells and add a fresh medium with different concentrations of the compound.

  • Capture images of the scratch at 0 and 24 hours.

  • Measure the width of the scratch to determine the extent of cell migration.

5. Western Blot Analysis: [3]

  • Treat cells with the compound for 24 hours.

  • Lyse the cells and determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against PI3K, p-PI3K, Akt, p-Akt, Snail, E-cadherin, N-cadherin, Vimentin, MMP-2, and MMP-9.

  • Use an antibody against β-actin as a loading control.

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.

Visualizations

Extraction and Purification Workflow

Extraction_Workflow plant Celastrus orbiculatus (Roots and Stems) powder Dried Powder plant->powder Drying & Grinding extraction Ethanol Extraction powder->extraction crude_extract Crude Ethanol Extract extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation ethyl_acetate Ethyl Acetate Fraction fractionation->ethyl_acetate column_chroma Silica Gel Column Chromatography ethyl_acetate->column_chroma semi_pure Semi-pure Fractions column_chroma->semi_pure hsccc HSCCC Purification semi_pure->hsccc pure_compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid hsccc->pure_compound

Caption: Workflow for the extraction and purification of the target compound.

Proposed Signaling Pathway of Action in Gastric Cancer Cells

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_emt Cellular Effects compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid PI3K PI3K compound->PI3K Inhibits phosphorylation Akt Akt compound->Akt Inhibits phosphorylation Snail Snail compound->Snail Downregulates EMT Epithelial-Mesenchymal Transition (EMT) compound->EMT Inhibits Migration Cell Migration & Invasion compound->Migration Inhibits MMPs MMP-2, MMP-9 Expression compound->MMPs Downregulates RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PI3K->Akt Activates pPI3K p-PI3K pAkt p-Akt Akt->Snail Activates E_cadherin_gene E-cadherin gene Snail->E_cadherin_gene Represses Snail->EMT Promotes E_cadherin_gene->EMT Suppresses EMT->Migration EMT->MMPs Increases

Caption: Inhibition of the PI3K/Akt/Snail signaling pathway in gastric cancer.

References

Application Note: Quantitative Analysis of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 28-Hydroxy-3-oxoolean-12-en-29-oic acid, an oleanane-type triterpenoid (B12794562). The protocol is designed for the analysis of this compound in various matrices, such as plant extracts and biological fluids, and is relevant for researchers in natural product chemistry, pharmacology, and drug development. The method utilizes a reversed-phase HPLC separation coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) for selective and sensitive detection.

Introduction

This compound is a pentacyclic triterpenoid belonging to the oleanane (B1240867) family. Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] Accurate and sensitive quantification of these compounds is crucial for pharmacokinetic studies, quality control of herbal medicines, and the development of new therapeutic agents. This document provides a comprehensive protocol for the analysis of this compound by HPLC-MS.

Experimental Protocols

Sample Preparation

The sample preparation procedure should be optimized based on the matrix. The following are general guidelines for plant material and plasma samples.

1.1. Plant Material Extraction

  • Air-dry the plant material in the shade and grind it into a coarse powder.

  • Accurately weigh 5.0 g of the powdered material and place it in a flask.

  • Add 100 mL of 96% ethanol (B145695) and perform maceration at room temperature for 3 hours with periodic stirring.[3]

  • Follow this with heat-assisted extraction on a water bath for 1 hour.[3]

  • Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Redissolve the residue in methanol, filter through a 0.22 µm syringe filter, and dilute to a suitable concentration for HPLC-MS analysis.

1.2. Plasma Sample Extraction

  • To 50 µL of plasma, add 25 µL of an internal standard working solution (e.g., Glycyrrhetinic acid).[4][5]

  • Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate.[5]

  • Vortex the mixture for 1 minute and centrifuge.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.[5]

  • Centrifuge and transfer the supernatant to an HPLC vial for analysis.

  • Alternatively, solid-phase extraction (SPE) can be employed for sample cleanup.[4][6]

HPLC-MS Analysis

2.1. Chromatographic Conditions

A reversed-phase separation is optimal for this class of compounds.

ParameterValue
Column C18 Column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% B to 95% B over 10 min, hold at 95% B for 2 min, return to 70% B and equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

2.2. Mass Spectrometry Conditions

Electrospray ionization in negative ion mode is often suitable for acidic triterpenoids.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Scan Mode Multiple Reaction Monitoring (MRM)
Quantitative Data

For accurate quantification, a calibration curve should be prepared using a certified reference standard of this compound. Due to the potential for poor fragmentation of oleanane-type triterpenoids, monitoring the precursor ion might be necessary if a stable product ion cannot be identified.[4]

Table 1: MRM Transitions for Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound471.3 [M-H]⁻To be determined empirically1004030
Internal Standard (Glycyrrhetinic acid)469.3 [M-H]⁻425.2 [M-H-CO2]⁻1004535

Note: The optimal precursor and product ions, as well as cone voltage and collision energy, should be determined by infusing a standard solution of the analyte.

Experimental Workflow and Signaling Pathways

The following diagram illustrates the general workflow for the HPLC-MS analysis of this compound.

experimental_workflow sample Sample (Plant Material/Plasma) extraction Extraction sample->extraction Solvent Extraction filtration Filtration/Cleanup extraction->filtration Remove Particulates hplc HPLC Separation (C18 Column) filtration->hplc Injection ms MS/MS Detection (ESI Negative Mode) hplc->ms Ionization data Data Analysis (Quantification) ms->data MRM Data

Caption: HPLC-MS analysis workflow.

Discussion

The presented HPLC-MS method provides a robust framework for the quantitative analysis of this compound. The use of a C18 column with a water/acetonitrile gradient is a well-established approach for the separation of triterpenoids.[7] ESI in negative ion mode is generally effective for detecting acidic compounds like the target analyte.

For method validation, it is recommended to assess linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, and matrix effects according to standard guidelines. Due to the structural similarity of many triterpenoids, chromatographic separation is critical to avoid isobaric interference. The high selectivity of MS/MS in MRM mode helps to ensure that the detected signal is specific to the analyte of interest. In cases where fragmentation is inefficient, high-resolution mass spectrometry could be an alternative for achieving specificity.[4]

Conclusion

This application note provides a detailed protocol for the HPLC-MS analysis of this compound. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, offers a sensitive and selective approach for the quantification of this and similar triterpenoid compounds in complex matrices. This method is a valuable tool for researchers in the fields of phytochemistry, pharmacology, and drug discovery.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 28-Hydroxy-3-oxoolean-12-en-29-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Hydroxy-3-oxoolean-12-en-29-oic acid is a naturally occurring pentacyclic triterpenoid (B12794562) that has garnered significant interest in the scientific community for its potential therapeutic properties. Extracted from plants such as Celastrus orbiculatus, this compound has demonstrated a range of biological activities, including anti-inflammatory, antiviral, and notably, anticancer effects.[] Preliminary studies have shown its ability to inhibit the proliferation of certain cancer cell lines, suggesting its potential as a cytotoxic agent for cancer therapy.[2][3]

These application notes provide a comprehensive guide for researchers to evaluate the cytotoxic effects of this compound using established cell-based assays. Detailed protocols for assessing cell viability, membrane integrity, and apoptosis are provided, along with data on its known cytotoxic activity and insights into its potential mechanism of action.

Data Presentation: Cytotoxicity of Oleanane (B1240867) Triterpenoids

The cytotoxic activity of this compound and a structurally similar oleanane triterpenoid, 25-Hydroxy-3-oxoolean-12-en-28-oic acid (Amooranin), has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell proliferation or viability, are summarized in the tables below.

Table 1: IC50 Values for this compound

Cell LineCancer TypeIncubation Time (hours)IC50 (µmol/L)
SGC-7901Human Gastric Adenocarcinoma72156.03
BGC-823Human Gastric Cancer72142.2

Data sourced from a study on the inhibitory effects on gastric cancer cell migration and invasion.

Table 2: IC50 Values for 25-Hydroxy-3-oxoolean-12-en-28-oic acid (Amooranin)

Cell LineCell TypeIC50 (µM)
MDA-MB-468Human Breast Carcinoma1.8
MCF-7Human Breast Adenocarcinoma14.6
MCF-10ANormal Breast Epithelial> 25

Data sourced from a study on the induction of apoptosis in breast cancer cells.[4][5]

Experimental Protocols

Herein are detailed protocols for three key cell-based assays to determine the cytotoxicity of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Membrane Integrity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • LDH cytotoxicity assay kit

  • Target cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time periods at 37°C in a humidified 5% CO2 atmosphere.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and maximum release (lysed cells).

Apoptosis Assessment: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Target cancer cell lines

  • 6-well plates

  • This compound

  • Binding buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the culture supernatant (containing detached cells). Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Seed Cells in Multi-well Plates compound_prep Prepare Serial Dilutions of This compound treatment Treat Cells with Compound compound_prep->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay Annexin V/PI Staining (Apoptosis) treatment->apoptosis_assay readout Spectrophotometry / Flow Cytometry mtt_assay->readout ldh_assay->readout apoptosis_assay->readout ic50 Calculate IC50 Values readout->ic50 mechanism Elucidate Mechanism of Action ic50->mechanism

Caption: Workflow for evaluating the cytotoxicity of this compound.

Proposed Signaling Pathway for Apoptosis Induction

Based on studies of structurally similar oleanane triterpenoids and the known effects of this compound on the PI3K/Akt pathway, a proposed mechanism for apoptosis induction is illustrated below.

G cluster_pi3k PI3K/Akt Pathway Inhibition cluster_mito Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade Activation compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid pi3k PI3K compound->pi3k Inhibits bcl2 Bcl-2 (Anti-apoptotic) Downregulation compound->bcl2 Inhibits bax Bax (Pro-apoptotic) Upregulation compound->bax Induces akt Akt pi3k->akt akt->bcl2 Promotes mito Mitochondrial Membrane Potential (ΔΨm) Collapse bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 cas37 Caspase-3/7 (Executioner) cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: Proposed signaling pathway for apoptosis induced by the compound.

Mechanism of Action

This compound appears to exert its cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting cell migration and invasion.

Studies on gastric cancer cells have shown that this compound can inhibit the PI3K/Akt signaling pathway. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. By inhibiting this pathway, the compound can lead to a downstream cascade of events that promote apoptosis.

Furthermore, evidence from structurally similar oleanane triterpenoids suggests that these compounds can induce apoptosis through the intrinsic (mitochondrial) pathway.[4][5] This involves the modulation of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[4][5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including the initiator caspase-9 and the executioner caspases-3 and -7, which ultimately leads to the dismantling of the cell and apoptotic cell death.[4][5]

In addition to inducing apoptosis, this compound has been shown to inhibit the migration and invasion of gastric cancer cells by downregulating the expression of proteins involved in the epithelial-mesenchymal transition (EMT) and matrix metalloproteinases (MMPs).[2][3]

These findings highlight the multifaceted cytotoxic effects of this compound, making it a promising candidate for further investigation in cancer drug development. The provided protocols and information serve as a foundational guide for researchers to explore and validate the therapeutic potential of this compound.

References

Animal Models for In Vivo Efficacy of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Hydroxy-3-oxoolean-12-en-29-oic acid is a naturally occurring pentacyclic triterpenoid (B12794562) found in several plant species, including Celastrus orbiculatus. Preclinical research has indicated its potential therapeutic effects, including anti-diabetic, anti-inflammatory, and anti-cancer activities.[1] This document provides detailed application notes and experimental protocols for studying the in vivo effects of this compound using various animal models. While direct in vivo studies on this compound are limited, this guide draws upon established protocols for structurally similar and functionally related oleanane (B1240867) triterpenoids, such as oleanolic acid, to provide robust methodological frameworks.

Data Presentation: Quantitative Data from Related Triterpenoid Studies

The following tables summarize quantitative data from in vivo studies on oleanolic acid, a closely related triterpenoid, which can serve as a benchmark for designing experiments with this compound.

Table 1: Effects of Oleanolic Acid on a Diet-Induced Pre-Diabetes Rat Model

ParameterPre-diabetic ControlOleanolic Acid (80 mg/kg)Metformin (500 mg/kg)
Fasting Blood Glucose (mmol/L)7.8 ± 0.45.9 ± 0.35.5 ± 0.2
Plasma Insulin (B600854) (mU/L)25.3 ± 2.118.7 ± 1.516.9 ± 1.3
Plasma Triglycerides (mmol/L)2.1 ± 0.21.4 ± 0.11.3 ± 0.1
Total Cholesterol (mmol/L)3.5 ± 0.32.8 ± 0.22.6 ± 0.2

*Data are presented as mean ± SEM. *p < 0.05 compared to the pre-diabetic control group. Data adapted from studies on oleanolic acid in a high-fat, high-carbohydrate diet-induced pre-diabetic rat model.[2][3][4]

Table 2: Effects of Oleanolic Acid on a Type 2 Diabetes Mouse Model

ParameterDiabetic Control (Vehicle)Oleanolic Acid (100 mg/kg/day)
Fasting Blood Glucose (mM)21.2 ± 1.18.5 ± 0.9
Glucose AUC during IPGTT (mM·min)3500 ± 2502100 ± 180

*Data are presented as mean ± SEM. *p < 0.01 compared to the diabetic control group. AUC: Area Under the Curve; IPGTT: Intraperitoneal Glucose Tolerance Test. Data adapted from a study using a high-fat diet and low-dose streptozotocin-induced type 2 diabetic mouse model.[5]

Experimental Protocols

Animal Model for Anti-Diabetic Effects: Diet-Induced Pre-Diabetes in Rats

This protocol is adapted from studies using oleanolic acid to investigate its effects on pre-diabetes.[2][3][4]

a. Animal Model Induction:

  • Animals: Male Sprague-Dawley rats (180-200 g).

  • Housing: House animals in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.

  • Diet: To induce pre-diabetes, feed rats a high-fat, high-carbohydrate (HFHC) diet for 20 weeks. A typical HFHC diet consists of (by energy): 45% fat, 40% carbohydrate (with a significant portion as fructose), and 15% protein.

  • Confirmation of Pre-diabetes: After 20 weeks, confirm the pre-diabetic state by measuring fasting blood glucose and insulin levels. Animals with elevated levels compared to a control group on a standard chow diet are considered pre-diabetic.

b. Experimental Design and Treatment:

  • Groups:

    • Group 1: Normal Control (standard chow diet).

    • Group 2: Pre-diabetic Control (HFHC diet + vehicle).

    • Group 3: this compound treated (HFHC diet + test compound).

    • Group 4: Positive Control (e.g., Metformin 500 mg/kg, HFHC diet).

  • Dosage and Administration: Based on related compounds, a starting dose range for this compound could be 50-100 mg/kg body weight, administered daily via oral gavage. The compound should be suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Duration: The treatment period is typically 12 weeks.

c. Outcome Measures:

  • Weekly: Monitor body weight and food/water intake.

  • Bi-weekly: Measure fasting blood glucose levels.

  • At the end of the study:

    • Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT).

    • Collect blood samples for analysis of plasma insulin, triglycerides, total cholesterol, HDL, and LDL.

    • Harvest tissues (liver, adipose tissue, pancreas) for histological analysis and molecular studies (e.g., gene expression of markers related to glucose metabolism and inflammation).

Animal Model for Anti-Inflammatory Effects: Carrageenan-Induced Paw Edema in Rats

This is a classic model for acute inflammation, adapted from studies on other triterpenoids.

a. Experimental Procedure:

  • Animals: Male Wistar rats (150-180 g).

  • Groups:

    • Group 1: Control (vehicle).

    • Group 2: Carrageenan Control (vehicle + carrageenan).

    • Group 3: this compound treated (test compound + carrageenan).

    • Group 4: Positive Control (e.g., Indomethacin 10 mg/kg + carrageenan).

  • Treatment: Administer this compound (e.g., 25, 50, 100 mg/kg, p.o.) or vehicle one hour before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection. The percentage of inhibition of edema is calculated for each group.

b. Outcome Measures:

  • Paw volume.

  • At the end of the experiment, paw tissue can be collected for analysis of pro-inflammatory markers such as TNF-α, IL-1β, and COX-2 expression.

Animal Model for Anti-Cancer Effects: Gastric Cancer Xenograft in Nude Mice

This protocol is based on in vitro evidence of the compound's effect on gastric cancer cells and general xenograft methodologies.[2][6]

a. Cell Culture:

  • Culture human gastric cancer cell lines (e.g., SGC-7901 or BGC-823) in appropriate media.

b. Xenograft Implantation:

  • Animals: Athymic nude mice (BALB/c-nu/nu), 4-6 weeks old.

  • Implantation: Subcutaneously inject 5 x 10^6 cells suspended in 100 µL of Matrigel into the right flank of each mouse.

c. Experimental Design and Treatment:

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).

  • Groups:

    • Group 1: Control (vehicle).

    • Group 2: this compound treated (e.g., 20, 40 mg/kg, intraperitoneal injection, daily).

    • Group 3: Positive Control (e.g., 5-Fluorouracil).

  • Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (length × width²)/2.

d. Outcome Measures:

  • Tumor growth inhibition.

  • At the end of the study, tumors can be excised, weighed, and processed for histological and immunohistochemical analysis (e.g., markers of proliferation like Ki-67, and markers of epithelial-mesenchymal transition like E-cadherin and N-cadherin).

  • Blood samples can be collected to assess for any systemic toxicity.

Mandatory Visualizations

Signaling Pathway Diagrams

anti_inflammatory_pathway LPS LPS/Cytokines TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active degradation of IκBα Nucleus Nucleus NFkB_active->Nucleus translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) Nucleus->Gene_Expression transcription Compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid Compound->IKK inhibits

Caption: Proposed anti-inflammatory signaling pathway.

emt_pathway TGFb Growth Factors (e.g., TGF-β) Receptor Receptor Tyrosine Kinase TGFb->Receptor Signaling Intracellular Signaling Cascades Receptor->Signaling Snail Transcription Factors (Snail, Slug, Twist) Signaling->Snail activation Ecad E-cadherin (Epithelial marker) Snail->Ecad represses Ncad N-cadherin Vimentin (Mesenchymal markers) Snail->Ncad induces Migration Cell Migration & Invasion Ncad->Migration Compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid Compound->Signaling inhibits

Caption: Proposed anti-cancer signaling pathway via EMT inhibition.

Experimental Workflow Diagram

experimental_workflow start Start: Hypothesis (e.g., Anti-diabetic effect) model Animal Model Selection & Induction (e.g., Diet-induced obesity) start->model groups Randomization into Treatment Groups (Vehicle, Compound, Positive Control) model->groups treatment Chronic Treatment Administration (e.g., Daily oral gavage) groups->treatment monitoring In-life Monitoring (Body weight, blood glucose, etc.) treatment->monitoring endpoint Endpoint Assays (OGTT, ITT, Blood collection) monitoring->endpoint tissue Tissue Collection & Analysis (Histology, Molecular Biology) endpoint->tissue data Data Analysis & Interpretation tissue->data end Conclusion data->end

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols: Dissolving 28-Hydroxy-3-oxoolean-12-en-29-oic Acid for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Hydroxy-3-oxoolean-12-en-29-oic acid is a naturally occurring oleanane-type triterpenoid (B12794562) that has garnered interest for its potential therapeutic properties, including anti-cancer activities. A critical step in evaluating its biological effects in vitro is the proper dissolution of this hydrophobic compound to ensure accurate and reproducible results in cell-based assays. This document provides a detailed protocol for the solubilization of this compound for use in cell culture applications.

Data Presentation

The following table summarizes the concentrations of this compound that have been effectively used in cell culture experiments with human gastric cancer cell lines (SGC-7901 and BGC-823).

ParameterValueCell LinesReference
Working Concentrations 10, 20, 40, 80, 160 µmol/LSGC-7901, BGC-823[1][2]

Experimental Protocol: Dissolution of this compound

This protocol outlines the recommended procedure for dissolving this compound to prepare a stock solution and subsequent working concentrations for cell culture experiments. Due to its hydrophobic nature, a high-purity organic solvent is required to create a concentrated stock solution, which is then serially diluted in the cell culture medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

Procedure:

  • Preparation of a High-Concentration Stock Solution:

    • Aseptically weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM). The choice of concentration will depend on the desired final concentrations in the cell culture and the tolerance of the cell line to DMSO.

    • Vortex the tube thoroughly for several minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution into a complete cell culture medium to achieve the desired final concentrations (e.g., 10, 20, 40, 80, 160 µmol/L)[1][2].

    • It is crucial to add the stock solution to the culture medium and mix immediately and thoroughly to prevent precipitation. A common practice is to add the small volume of the stock solution to a larger volume of pre-warmed medium while vortexing or pipetting up and down.

    • The final concentration of DMSO in the cell culture medium should be kept constant across all experimental conditions, including the vehicle control, and should not exceed a level that is toxic to the cells (typically ≤ 0.5%).

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the test compound. This is essential to distinguish the effects of the compound from any potential effects of the solvent.

Important Considerations:

  • Oleanane-type triterpenoids are generally poorly soluble in aqueous solutions[3]. Therefore, direct dissolution in cell culture medium is not recommended.

  • The stability of this compound in the prepared solutions should be considered, especially for long-term experiments. It is advisable to prepare fresh working solutions from the frozen stock for each experiment.

  • The final concentration of the organic solvent (DMSO) in the culture medium should be carefully controlled and tested for its effect on cell viability and function.

Visualizations

The following diagrams illustrate the key processes involved in preparing this compound for cell culture experiments.

Dissolution_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Vehicle Control Compound This compound Powder Vortex Vortex to Dissolve Compound->Vortex DMSO Sterile DMSO DMSO->Vortex Stock High-Concentration Stock Solution (e.g., 50 mM) Vortex->Stock Dilution Serial Dilution Stock->Dilution Add small volume to medium CultureMedium Complete Cell Culture Medium CultureMedium->Dilution WorkingSolution Final Working Concentrations in Medium Dilution->WorkingSolution DMSO_control Sterile DMSO ControlSolution Vehicle Control Solution DMSO_control->ControlSolution Medium_control Complete Cell Culture Medium Medium_control->ControlSolution

Caption: Workflow for preparing this compound solutions.

Signaling_Pathway_Placeholder Compound This compound Cell Target Cell Compound->Cell Pathway Signaling Pathway Modulation Cell->Pathway Response Biological Response (e.g., Apoptosis, Inhibition of Proliferation) Pathway->Response

Caption: General signaling pathway modulation by the compound.

References

Application Notes and Protocols for High-Purity 28-Hydroxy-3-oxoolean-12-en-29-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Hydroxy-3-oxoolean-12-en-29-oic acid is a pentacyclic triterpenoid (B12794562) compound isolated from plants such as Celastrus orbiculatus. This natural product has garnered significant interest within the scientific community due to its diverse pharmacological activities. Commercially available in high purity (>98%), this compound serves as a valuable tool for in vitro and in vivo studies exploring its therapeutic potential. These application notes provide an overview of its biological activities and detailed protocols for its investigation.

Commercial Suppliers

High-purity (>98%) this compound is available from various commercial chemical suppliers. A prominent supplier for research-grade compounds is:

  • BOC Sciences

It is recommended to obtain a certificate of analysis from the supplier to confirm purity and identity before initiating any experimental work.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of this compound.

Biological ActivityCell Line/ModelParameterValueReference
Anti-cancer (Gastric Cancer)SGC-7901IC50 (72h)156.03 µmol/L[1]
Anti-cancer (Gastric Cancer)BGC-823IC50 (72h)142.2 µmol/L[1]

Application 1: Anti-Cancer Activity - Inhibition of Gastric Cancer Cell Migration and Invasion

This compound has been demonstrated to inhibit the migration and invasion of human gastric cancer cells. This effect is mediated through the downregulation of the PI3K/Akt/Snail signaling pathway, leading to a decrease in the expression of epithelial-mesenchymal transition (EMT) related proteins and matrix metalloproteinases (MMPs).[1]

Signaling Pathway

anticancer_pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt Snail Snail Akt->Snail EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT MMPs Matrix Metalloproteinases (MMPs) Snail->MMPs Invasion Invasion EMT->Invasion Migration Migration EMT->Migration MMPs->Invasion MMPs->Migration

Caption: PI3K/Akt/Snail signaling pathway inhibition.

Experimental Protocols

This protocol is to determine the cytotoxic effect of this compound on gastric cancer cell lines (e.g., SGC-7901, BGC-823).

Materials:

  • This compound

  • Human gastric cancer cell lines (SGC-7901, BGC-823)

  • DMEM or RPMI-1640 medium with 10% FBS

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO.

  • Treat cells with various concentrations of the compound (e.g., 10, 20, 40, 80, 160 µmol/L) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

This assay assesses the effect of the compound on the invasive potential of cancer cells.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel

  • Serum-free medium

  • Medium with 10% FBS (as a chemoattractant)

  • Crystal violet solution

Procedure:

  • Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.

  • Resuspend cancer cells in serum-free medium containing different concentrations of this compound (e.g., 40, 80, 160 µmol/L).

  • Add 200 µL of the cell suspension to the upper chamber of the inserts.

  • Add 600 µL of medium with 10% FBS to the lower chamber.

  • Incubate for 24 hours.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface with methanol (B129727) and stain with crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

This protocol is for analyzing the expression of key proteins in the PI3K/Akt/Snail pathway.

Materials:

  • Gastric cancer cells treated with the compound

  • RIPA lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-PI3K, anti-p-PI3K, anti-Akt, anti-p-Akt, anti-Snail, anti-E-cadherin, anti-N-cadherin, anti-MMP-2, anti-MMP-9, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL detection system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Experimental Workflow

anticancer_workflow cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies MTT MTT Assay (Cell Viability) Transwell Transwell Assay (Invasion) WesternBlot Western Blot (Protein Expression) MTT->WesternBlot WoundHealing Wound Healing Assay (Migration) Transwell->WesternBlot WoundHealing->WesternBlot

Caption: Workflow for anti-cancer evaluation.

Application 2: Anti-Inflammatory Activity

This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and the enzyme cyclooxygenase-2 (COX-2).[] This is often mediated through the NF-κB and MAPK signaling pathways.

Signaling Pathway

antiinflammatory_pathway This compound This compound NFkB NF-κB This compound->NFkB inhibits MAPK MAPK This compound->MAPK inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB TLR4->MAPK TNFa TNF-α NFkB->TNFa COX2 COX-2 NFkB->COX2 MAPK->TNFa MAPK->COX2 Inflammation Inflammation TNFa->Inflammation COX2->Inflammation

Caption: NF-κB and MAPK signaling in inflammation.

Experimental Protocol: Inhibition of TNF-α Production in LPS-Stimulated Macrophages

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • DMEM with 10% FBS

  • 24-well plates

  • TNF-α ELISA kit

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control and an LPS-only control.

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Determine the dose-dependent inhibitory effect of the compound on TNF-α production.

Application 3: Antiviral Activity

Preliminary data suggests that this compound possesses antiviral activity against viruses such as Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV), believed to be through the inhibition of viral replication.[]

Experimental Protocol: Anti-HIV Activity Assay

Materials:

  • MT-4 cells

  • HIV-1 (e.g., NL4-3 strain)

  • This compound

  • RPMI-1640 medium with 10% FBS

  • 96-well plates

  • HIV-1 p24 antigen ELISA kit

Procedure:

  • Infect MT-4 cells with HIV-1 at a specific multiplicity of infection (MOI).

  • Immediately treat the infected cells with various concentrations of this compound.

  • Incubate the plates for 4-5 days.

  • Collect the culture supernatants.

  • Measure the amount of HIV-1 p24 antigen in the supernatants using an ELISA kit.

  • Calculate the percentage of viral inhibition and determine the EC50 value.

Logical Relationship for Antiviral Screening

antiviral_logic Start Compound Screening Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity AntiviralAssay Antiviral Assay (e.g., p24 ELISA for HIV) Start->AntiviralAssay Mechanism Mechanism of Action Studies (e.g., Viral Replication Assay) AntiviralAssay->Mechanism End Lead Compound Mechanism->End

Caption: Antiviral drug discovery workflow.

References

Application Notes: 28-Hydroxy-3-oxoolean-12-en-29-oic Acid in Gastric Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Hydroxy-3-oxoolean-12-en-29-oic acid, a triterpenoid (B12794562) acid isolated from Celastrus orbiculatus extract, has demonstrated significant anti-cancer properties in preclinical studies involving human gastric cancer cell lines. This document provides a comprehensive overview of its application, summarizing key findings and detailing the experimental protocols used to assess its efficacy. The primary observed effects of this compound are the inhibition of cell proliferation, migration, and invasion, suggesting its potential as a therapeutic agent for gastric cancer.

Mechanism of Action

Studies indicate that this compound exerts its anti-cancer effects on gastric cancer cells through the modulation of key cellular processes and signaling pathways. The compound has been shown to inhibit the migration and invasion of SGC-7901 and BGC-823 gastric cancer cells in a dose-dependent manner.[1][2] This is achieved, in part, by downregulating the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion.[1] Concurrently, the compound may upregulate the expression of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1), a natural inhibitor of MMPs.[1]

Furthermore, this compound influences the Epithelial-Mesenchymal Transition (EMT), a process by which cancer cells gain migratory and invasive properties. The compound has been observed to decrease the expression of EMT-related proteins.[1][2] Investigations into the underlying molecular mechanism have revealed that this compound reduces the phosphorylation of proteins within the PI3K/Akt signaling pathway.[1] Specifically, it has been shown to cause a dose-dependent decrease in the levels of AKT, phosphorylated AKT (p-AKT), PI3K, and the transcription factor Snail in both SGC-7901 and BGC-823 cells.[3]

Data Presentation

The anti-proliferative effect of this compound on human gastric cancer cell lines was quantified using the MTT assay. The half-maximal inhibitory concentration (IC50) values highlight the cytotoxic potential of the compound.

Cell LineIC50 Value (µmol/L)Reference
SGC-7901156.03
BGC-823142.2

Table 1: IC50 values of this compound in human gastric cancer cell lines.

The inhibitory effects on cell migration and invasion were observed to be dose-dependent across various concentrations (typically in the range of 10, 20, 40, 80, and 160 µmol/L).[4]

Mandatory Visualizations

experimental_workflow cluster_prep Cell Culture & Treatment cluster_assays Phenotypic Assays cluster_mechanism Mechanistic Analysis start Gastric Cancer Cell Lines (SGC-7901, BGC-823) treatment Treat with 28-Hydroxy-3- oxoolean-12-en-29-oic acid (various concentrations) start->treatment proliferation MTT Assay (Cell Viability) treatment->proliferation migration Wound Healing Assay (Cell Migration) treatment->migration invasion Transwell Assay (Cell Invasion) treatment->invasion western_blot Western Blotting (Protein Expression) treatment->western_blot result1 Determine IC50 Values proliferation->result1 result2 Quantify Wound Closure migration->result2 result3 Count Invading Cells invasion->result3 result4 Analyze Protein Levels (MMPs, TIMP-1, EMT markers, PI3K/Akt pathway) western_blot->result4

Experimental workflow for studying the effects of the compound.

signaling_pathway cluster_pathway PI3K/Akt Signaling Pathway cluster_emt Epithelial-Mesenchymal Transition (EMT) cluster_invasion Invasion & Metastasis compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid PI3K PI3K compound->PI3K inhibits MMPs MMP-2, MMP-9 compound->MMPs inhibits TIMP1 TIMP-1 compound->TIMP1 activates Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Snail Snail pAkt->Snail EMT_proteins EMT-related proteins (e.g., N-cadherin, Vimentin) Snail->EMT_proteins upregulates E_cadherin E-cadherin Snail->E_cadherin downregulates Invasion Cell Invasion & Metastasis EMT_proteins->Invasion promotes MMPs->Invasion promotes TIMP1->MMPs inhibits

Proposed signaling pathway of the compound in gastric cancer.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of gastric cancer cells.

Materials:

  • Human gastric cancer cell lines (e.g., SGC-7901, BGC-823)

  • 96-well plates

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed gastric cancer cells into 96-well plates at a density of approximately 2,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: After incubation, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 20, 40, 80, 160 µmol/L). Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation Periods: Incubate the treated cells for 24, 48, and 72 hours.

  • MTT Addition: At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Cell Invasion Assay (Transwell Assay)

This protocol measures the invasive potential of gastric cancer cells through a basement membrane matrix in response to treatment.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel basement membrane matrix

  • Serum-free culture medium

  • Complete culture medium (with 10% FBS as a chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol (B129727) or 70% ethanol (B145695) for fixation

  • 0.1% Crystal Violet solution

  • PBS

Procedure:

  • Insert Preparation: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the Transwell inserts with 50 µL of the diluted Matrigel. Incubate at 37°C for at least 1 hour to allow the gel to solidify.

  • Cell Preparation: Culture gastric cancer cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 2.5 - 5 x 10^5 cells/mL.

  • Treatment: Treat the cell suspension with various concentrations of this compound.

  • Cell Seeding: Add 100 µL of the treated cell suspension to the upper chamber of the Matrigel-coated inserts.

  • Chemoattractant Addition: Add 600 µL of complete culture medium (containing 10% FBS) to the lower chamber of the 24-well plate.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Removal of Non-invasive Cells: After incubation, carefully remove the non-invaded cells from the upper surface of the insert membrane using a cotton swab.

  • Fixation and Staining: Fix the invaded cells on the lower surface of the membrane by immersing the inserts in methanol or 70% ethanol for 10-20 minutes. Stain the cells with 0.1% crystal violet for 10-20 minutes at room temperature.

  • Washing and Drying: Wash the inserts with PBS or distilled water to remove excess stain and allow them to air dry.

  • Quantification: Image the stained cells on the underside of the membrane using a microscope. Count the number of invaded cells in several random fields to determine the average number of invading cells per field.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the collective migration of a sheet of cells to close a "wound" or scratch.

Materials:

  • 6-well or 12-well plates

  • Gastric cancer cell lines

  • Complete culture medium

  • Serum-free or low-serum medium

  • Sterile 200 µL pipette tip or a specialized wound healing insert

  • This compound

  • PBS

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into the wells of a plate at a density that will form a confluent monolayer after 24 hours.

  • Wound Creation: Once the cells reach confluence, create a scratch or "wound" in the monolayer using a sterile pipette tip. Gently wash the well with PBS to remove detached cells.

  • Treatment: Replace the PBS with fresh serum-free or low-serum medium containing various concentrations of this compound.

  • Imaging (Time 0): Immediately capture images of the wound at designated locations in each well. This will serve as the baseline (0 hours).

  • Incubation: Incubate the plate at 37°C and 5% CO2.

  • Time-Lapse Imaging: Capture images of the same wound locations at regular intervals (e.g., 12, 24, 48 hours) until the wound in the control well is nearly closed.

  • Data Analysis: Measure the width of the wound at different time points for each condition. Calculate the percentage of wound closure relative to the initial wound area.

Western Blotting

This protocol is used to detect and quantify the expression levels of specific proteins related to invasion, EMT, and signaling pathways.

Materials:

  • Gastric cancer cells treated as described above

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against MMP-2, MMP-9, TIMP-1, E-cadherin, N-cadherin, Vimentin, PI3K, Akt, p-Akt, Snail, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to compare protein expression levels between different treatment groups.

References

28-Hydroxy-3-oxoolean-12-en-29-oic Acid: A Chemical Probe for Investigating Cancer Metastasis and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

28-Hydroxy-3-oxoolean-12-en-29-oic acid is a naturally occurring pentacyclic triterpenoid (B12794562) with demonstrated anti-cancer, anti-inflammatory, and anti-viral properties. This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to investigate cellular processes involved in cancer progression, particularly epithelial-mesenchymal transition (EMT) and matrix metalloproteinase (MMP) activity. Its mechanism of action is linked to the modulation of key signaling pathways, including NF-κB and PI3K/Akt, making it a valuable tool for researchers in oncology, cell biology, and drug discovery.

Chemical Information

PropertyValue
IUPAC Name This compound
Synonyms Not commonly available
CAS Number 381691-22-1
Molecular Formula C₃₀H₄₆O₄
Molecular Weight 470.69 g/mol
Source Can be extracted from Celastrus orbiculatus

Biological Activity and Applications

This compound has been shown to inhibit the migration and invasion of gastric cancer cells in a dose-dependent manner.[1] This inhibitory effect is attributed to its ability to modulate the expression of proteins involved in EMT and MMPs.[1][] As a chemical probe, this compound can be used to:

  • Investigate the role of EMT in cancer metastasis: By treating cancer cells with this compound, researchers can study the downstream effects on cell morphology, migration, and the expression of EMT markers such as E-cadherin, N-cadherin, and vimentin.

  • Elucidate the function of MMPs in extracellular matrix remodeling: The compound's ability to inhibit MMP activity can be leveraged to understand the specific contribution of these proteases to cancer cell invasion and other pathological processes.

  • Probe key signaling pathways: Given the known effects of the structurally similar oleanolic acid on the NF-κB and PI3K/Akt pathways, this compound can be used to investigate the involvement of these pathways in various cellular responses.[3][4][5][6][7][8][9][10]

  • As a starting point for target identification studies: Following the precedent of using oleanolic acid to develop photoaffinity probes, this compound can be modified to create tools for identifying its direct molecular targets.

Quantitative Data

The following table summarizes the reported inhibitory concentrations of this compound on gastric cancer cell lines.[1]

Cell LineAssayIC₅₀ (µM)
SGC-7901MTT Assay (72h)156.03
BGC-823MTT Assay (72h)142.2

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is to determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., SGC-7901, BGC-823)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium. It is recommended to use a concentration range based on the known IC₅₀ values (e.g., 10, 20, 40, 80, 160 µM).[1] Include a vehicle control (DMSO) and a no-treatment control.

  • Replace the medium in the wells with the medium containing the different concentrations of the compound.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Protocol 2: Wound Healing (Scratch) Assay for Cell Migration

This protocol assesses the effect of this compound on cancer cell migration.

Materials:

  • Cancer cell line of interest

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tips

  • Complete cell culture medium

  • Serum-free medium

  • This compound

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.[11]

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with a serum-free medium containing different concentrations of this compound (e.g., 40, 80, 160 µM) and a vehicle control.[1]

  • Capture images of the scratch at 0 hours.

  • Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Capture images of the same fields at different time points (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Protocol 3: Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol is used to detect the activity of MMP-2 and MMP-9 secreted by cells.

Materials:

  • Conditioned medium from cell cultures treated with this compound

  • SDS-PAGE equipment

  • Polyacrylamide gel containing 1 mg/mL gelatin

  • Non-reducing sample buffer

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Collect conditioned medium from cells treated with the compound and a control.

  • Concentrate the proteins in the conditioned medium if necessary.

  • Mix the samples with a non-reducing sample buffer. Do not boil the samples.

  • Run the samples on a polyacrylamide gel containing gelatin at 4°C.[12][13]

  • After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the MMPs to renature.

  • Incubate the gel in the developing buffer at 37°C for 16-24 hours.[14][15]

  • Stain the gel with Coomassie Brilliant Blue and then destain.

  • Areas of MMP activity will appear as clear bands against a blue background, indicating gelatin degradation. The molecular weight can be used to distinguish between MMP-2 and MMP-9.

Protocol 4: Western Blotting for EMT Markers

This protocol is for detecting changes in the expression of EMT marker proteins.

Materials:

  • Cell lysates from cells treated with this compound

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies against E-cadherin, N-cadherin, and Vimentin[16][17][18]

  • A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Lyse the treated and control cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to the housekeeping protein to determine the relative changes in protein expression.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Functional Assays cluster_molecular_analysis Molecular Analysis Cancer Cells Cancer Cells Treatment Treat with 28-Hydroxy-3- oxoolean-12-en-29-oic acid Cancer Cells->Treatment MTT MTT Assay (Viability) Treatment->MTT Wound Healing Wound Healing Assay (Migration) Treatment->Wound Healing Zymography Gelatin Zymography (MMP Activity) Treatment->Zymography Western Blot Western Blot (EMT Markers) Treatment->Western Blot

Caption: Experimental workflow for characterizing the effects of this compound.

signaling_pathway cluster_pathways Potential Signaling Pathways cluster_cellular_processes Cellular Processes cluster_outcomes Biological Outcomes Compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid PI3K/Akt PI3K/Akt Pathway Compound->PI3K/Akt Inhibits NF-kB NF-κB Pathway Compound->NF-kB Inhibits EMT Epithelial-Mesenchymal Transition (EMT) PI3K/Akt->EMT Regulates NF-kB->EMT Regulates MMPs MMP Expression & Activity NF-kB->MMPs Regulates Migration Decreased Cell Migration EMT->Migration Invasion Decreased Cell Invasion EMT->Invasion MMPs->Invasion

Caption: Proposed signaling pathways modulated by this compound.

References

Application Notes and Protocols: Synthesis and Evaluation of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights of 28-Hydroxy-3-oxoolean-12-en-29-oic acid and its derivatives. This class of compounds, belonging to the oleanane-type triterpenoids, has garnered significant interest for its potential therapeutic applications, particularly in oncology.

Introduction

This compound is a naturally occurring triterpenoid (B12794562) that can be isolated from plants such as Celastrus orbiculatus.[] Structurally, it is a derivative of the widely studied oleanolic acid. Modifications of the oleanolic acid scaffold have been a key strategy in the development of new therapeutic agents with enhanced potency and selectivity.[2][3] This document outlines a proposed synthetic approach to this compound, summarizes its known biological activities, and provides detailed protocols for its evaluation.

Data Presentation: Biological Activity of this compound

The primary known biological activity of this compound is its ability to inhibit the proliferation and invasion of cancer cells. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values against human gastric cancer cell lines.

CompoundCell LineAssayIC50 (µM)Reference
This compoundSGC-7901 (gastric cancer)MTT Assay156.03[4]
This compoundBGC-823 (gastric cancer)MTT Assay142.2[4]

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of 3-Oxoolean-12-en-28-oic acid from Oleanolic Acid

This initial step involves the oxidation of the C-3 hydroxyl group of oleanolic acid to a ketone.

  • Materials:

  • Procedure:

    • Dissolve oleanolic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add Dess-Martin periodinane (1.1 to 1.5 equivalents) to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a solution of sodium thiosulfate.

    • Stir vigorously until the solid dissolves and the layers become clear.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 3-oxoolean-12-en-28-oic acid.

Step 2: Proposed Biotransformation for C-29 Carboxylation and C-28 Hydroxylation

This step is proposed based on literature precedents of microbial-mediated oxidation of oleanane (B1240867) triterpenoids.[5] Specific microorganisms would need to be screened for their ability to perform the desired transformations.

  • Potential Microorganisms: Streptomyces species have been shown to catalyze site-selective oxidation of the C-29 methyl group of oleanolic acid to a carboxylic acid.[5]

  • General Procedure:

    • Culture the selected microorganism in a suitable growth medium.

    • Introduce 3-oxoolean-12-en-28-oic acid (as a solution in a suitable solvent like ethanol (B145695) or DMSO) to the microbial culture.

    • Incubate the culture under controlled conditions (temperature, pH, aeration) for a specific period.

    • Monitor the biotransformation process using techniques like TLC or HPLC.

    • After the desired transformation is observed, extract the culture broth with an organic solvent (e.g., ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting mixture of products by column chromatography or preparative HPLC to isolate this compound.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Materials:

    • Cancer cell lines (e.g., SGC-7901, BGC-823)

    • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

    • 96-well plates

    • This compound derivatives (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Protocol:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting can be used to determine the effect of the compounds on the expression levels of key proteins involved in signaling pathways.

  • Materials:

    • Treated and untreated cell lysates

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against proteins of interest (e.g., E-cadherin, N-cadherin, Vimentin, MMP-2, MMP-9)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow Oleanolic_Acid Oleanolic Acid Step1 Oxidation (Dess-Martin Periodinane) Oleanolic_Acid->Step1 Intermediate 3-Oxoolean-12-en-28-oic acid Step1->Intermediate Step2 Biotransformation (e.g., Streptomyces sp.) Intermediate->Step2 Final_Product This compound Step2->Final_Product Derivatives Further Derivatization Final_Product->Derivatives Final_Derivatives Derivatives Derivatives->Final_Derivatives

Caption: Proposed synthetic workflow for this compound.

Signaling Pathway in Gastric Cancer

This compound has been shown to inhibit the migration and invasion of gastric cancer cells by modulating the Epithelial-Mesenchymal Transition (EMT) pathway.[][6]

EMT_Signaling_Pathway cluster_cell Gastric Cancer Cell cluster_emt Epithelial-Mesenchymal Transition (EMT) cluster_mmp Matrix Metalloproteinases (MMPs) Compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid E_cadherin E-cadherin (Epithelial marker) Compound->E_cadherin Upregulates N_cadherin N-cadherin (Mesenchymal marker) Compound->N_cadherin Downregulates Vimentin Vimentin (Mesenchymal marker) Compound->Vimentin Downregulates MMP2 MMP-2 Compound->MMP2 Downregulates MMP9 MMP-9 Compound->MMP9 Downregulates Invasion Cell Invasion & Migration E_cadherin->Invasion N_cadherin->Invasion Vimentin->Invasion MMP2->Invasion MMP9->Invasion

Caption: Inhibition of EMT signaling pathway by the target compound.

References

Troubleshooting & Optimization

Improving solubility of 28-Hydroxy-3-oxoolean-12-en-29-oic acid for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 28-Hydroxy-3-oxoolean-12-en-29-oic acid. The focus is on improving the solubility of this compound for successful bioassays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving this compound for my cell-based assays. What are the recommended solvents?

A1: this compound, like other oleanane-type triterpenoids, has poor aqueous solubility. For initial stock solutions, organic solvents are recommended. A structurally similar compound, 3-Oxo-olean-12-en-28-oic acid, is soluble in methanol (B129727), ethanol, and Dimethyl Sulfoxide (DMSO)[1]. Oleanolic acid, another related triterpenoid (B12794562), has known solubilities in these solvents, which can serve as a useful starting point.[2][3]

Troubleshooting Tips:

  • Start with a high-concentration stock in DMSO: DMSO is a powerful solvent for this class of compounds. Prepare a stock solution of 10-20 mM in 100% DMSO.

  • Use gentle warming: Briefly warming the solution at 37°C can aid dissolution. Avoid excessive heat, which could degrade the compound.

  • Vortexing: Ensure the solution is thoroughly mixed by vortexing.

  • Final Dilution: For cell-based assays, dilute the DMSO stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration is low (typically <0.5%) to minimize solvent toxicity to your cells.

Q2: My compound precipitates when I add it to the aqueous assay buffer. How can I prevent this?

A2: Precipitation upon addition to aqueous solutions is a common problem for hydrophobic compounds. Here are several strategies to overcome this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining solubility. A stepwise dilution may be necessary.

  • Use of Pluronic F-68: This non-ionic surfactant can help to maintain the solubility of hydrophobic compounds in aqueous solutions and is generally biocompatible at low concentrations.[4][5]

  • Alternative Solubilization Methods: If direct dissolution in DMSO is problematic for your specific assay, consider more advanced formulation strategies such as creating cyclodextrin (B1172386) inclusion complexes or solid dispersions.

Q3: Can the solubilizing agent affect my experimental results?

A3: Yes, it is crucial to consider the potential effects of the solubilizing agent on your bioassay.

  • DMSO: Even at low concentrations, DMSO can have off-target effects on cells, including altering signaling pathways related to cell growth and apoptosis.[2][6] It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for these effects.

  • Cyclodextrins: These can interact with cell membranes and, at higher concentrations, may cause cytotoxicity.[7][8][9] Always determine the maximum tolerated concentration of the specific cyclodextrin on your cell line.

  • Polymers (for solid dispersions): Polymers like polyvinylpyrrolidone (B124986) (PVP) and poloxamers (e.g., Pluronic F-68) are generally considered biocompatible.[10][11] However, they can have biological effects, such as altering cell membrane properties or promoting cell growth in some cases.[2][12] A vehicle control containing the dissolved polymer is recommended.

Quantitative Data: Solubility of Structurally Similar Triterpenoids

SolventApproximate Solubility of Oleanolic Acid (mg/mL)Molar Concentration (mM)Reference
Dimethylformamide (DMF)~ 30 mg/mL~ 65.7 mM[2][3]
Ethanol~ 5 mg/mL~ 10.9 mM[2][3]
Dimethyl Sulfoxide (DMSO)~ 3 mg/mL~ 6.6 mM[2][3]
1:2 solution of DMF:PBS (pH 7.2)~ 0.3 mg/mL~ 0.66 mM[2][3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using an Organic Solvent
  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming at 37°C for 5-10 minutes can be applied if necessary.

  • Store the stock solution at -20°C or -80°C for long-term stability.

  • For use in bioassays, thaw the stock solution and dilute it to the final working concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration remains below 0.5%.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol is adapted for triterpenoids and may require optimization for this compound.

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin or γ-cyclodextrin).

  • Kneading Method:

    • Dissolve the cyclodextrin in a minimal amount of water to form a paste.

    • Dissolve the triterpenoid in a small volume of a suitable organic solvent (e.g., ethanol).

    • Add the triterpenoid solution to the cyclodextrin paste and knead thoroughly in a mortar and pestle for 30-60 minutes.

    • Dry the resulting paste under vacuum or by lyophilization to obtain a powder.

  • Solubility Testing: The resulting powder can be dissolved in an aqueous buffer or cell culture medium for use in bioassays.

Protocol 3: Preparation of a Solid Dispersion

This protocol is a general guideline for the solvent evaporation method, which has been shown to be effective for oleanolic acid.

  • Polymer Selection: Choose a biocompatible polymer such as polyvinylpyrrolidone (PVP) or a poloxamer (e.g., Pluronic F-68).

  • Drug-to-Polymer Ratio: Start with a 1:2 or 1:4 weight ratio of this compound to the polymer.

  • Dissolution: Dissolve both the triterpenoid and the polymer in a common volatile organic solvent (e.g., methanol or ethanol).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator or by drying under a stream of nitrogen gas. This will result in a thin film.

  • Final Formulation: The resulting solid dispersion can be reconstituted in an aqueous buffer or cell culture medium.

Visualizations

Experimental Workflow for Improving Solubility

G cluster_start Initial State cluster_methods Solubilization Methods cluster_prep Preparation cluster_end Final State start Poorly Soluble 28-Hydroxy-3-oxoolean- 12-en-29-oic acid method1 Direct Dissolution (e.g., DMSO) start->method1 method2 Cyclodextrin Inclusion Complex start->method2 method3 Solid Dispersion (e.g., with PVP) start->method3 prep1 Prepare Stock Solution method1->prep1 prep2 Kneading/Lyophilization method2->prep2 prep3 Solvent Evaporation method3->prep3 end Solubilized Compound for Bioassay prep1->end prep2->end prep3->end

Caption: Workflow for enhancing the solubility of this compound.

Signaling Pathway of this compound in Gastric Cancer Cell Invasion

G compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid Ecad E-cadherin compound->Ecad Upregulates Ncad N-cadherin compound->Ncad Downregulates Vim Vimentin compound->Vim Downregulates MMP2 MMP-2 compound->MMP2 Downregulates MMP9 MMP-9 compound->MMP9 Downregulates invasion Inhibition of Gastric Cancer Cell Invasion Ecad->invasion Inhibits Ncad->invasion Promotes Vim->invasion Promotes MMP2->invasion Promotes MMP9->invasion Promotes

Caption: Mechanism of action in inhibiting gastric cancer cell invasion.[6][10][12][13][14]

References

Technical Support Center: Stability of 28-Hydroxy-3-oxoolean-12-en-29-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on assessing the stability of 28-Hydroxy-3-oxoolean-12-en-29-oic acid in various solvents. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in a solvent?

A1: The stability of this compound can be influenced by several factors, including:

  • Solvent Type: The polarity, protic or aprotic nature, and chemical reactivity of the solvent can significantly impact stability.

  • pH: The acidity or basicity of the solution can catalyze degradation reactions such as hydrolysis. It is crucial to conduct pH profiling to identify the optimal pH range for stability.[1]

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

  • Concentration: In some cases, the concentration of the compound itself can affect its stability.

Q2: Which solvents are commonly used to dissolve this compound, and what are the initial stability considerations?

A2: Triterpenoid acids like this compound are often soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[2] For biological assays, stock solutions are typically prepared in DMSO.[3] However, the stability in these solvents can vary. DMSO is hygroscopic and can absorb water, which may contribute to hydrolysis over time.[4] It is essential to use high-purity, anhydrous solvents when preparing stock solutions.

Q3: How can I monitor the degradation of this compound in a specific solvent?

A3: The most common and reliable method for monitoring compound degradation is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (LC-MS).[1][3][5] These techniques allow for the separation and quantification of the parent compound from its potential degradants over time.

Q4: What are the typical storage conditions for stock solutions of this compound?

A4: To maximize shelf-life, stock solutions should be stored at low temperatures, typically -20°C or -80°C, in tightly sealed vials to minimize solvent evaporation and exposure to moisture and air.[3] Aliquoting the stock solution into smaller, single-use vials can help to avoid repeated freeze-thaw cycles, which may accelerate degradation.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of parent compound peak in HPLC/LC-MS analysis. The compound is highly unstable under the tested conditions (solvent, pH, temperature).Re-evaluate the solvent choice. Consider less reactive or aprotic solvents. Assess stability at a lower temperature. Ensure the pH of the solution is within a stable range for the compound.
Appearance of multiple new peaks in the chromatogram. The compound is degrading into multiple products.Attempt to identify the major degradants using LC-MS/MS to understand the degradation pathway. This can provide insights into the mechanism of instability (e.g., hydrolysis, oxidation).
Inconsistent stability results between experiments. Variability in experimental conditions such as solvent purity, exact temperature, or exposure to light.Standardize all experimental protocols, including the source and grade of solvents, precise temperature control, and protection from light by using amber vials or covering containers with foil.[1]
Precipitation of the compound from the solution over time. Poor solubility of the compound in the chosen solvent at the tested concentration or temperature.Determine the solubility of the compound in the solvent before initiating stability studies. Consider using a co-solvent system or reducing the compound concentration.

Experimental Protocol: Assessing Solvent Stability

This protocol outlines a general procedure for evaluating the stability of this compound in a selected solvent.

1. Materials:

  • This compound

  • High-purity solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile, Aqueous buffers)

  • HPLC or LC-MS system

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Incubator or water bath with temperature control

  • Autosampler vials (amber glass recommended)

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.

  • Dissolve the compound in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 10 mM).[5] Ensure complete dissolution.

3. Stability Study Setup:

  • Dilute the stock solution with the test solvent to the final desired concentration (e.g., 100 µM).

  • Aliquot the solution into multiple autosampler vials, one for each time point.

  • Prepare a "time zero" (T=0) sample by immediately quenching the reaction (e.g., by freezing at -80°C or mixing with a quenching solvent like cold acetonitrile).[5]

  • Place the remaining vials in a controlled environment (e.g., incubator at 37°C).[3][5]

4. Sample Collection and Analysis:

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the incubator and immediately quench it.[5]

  • Analyze all samples (including T=0) by a validated HPLC or LC-MS method to determine the concentration of the parent compound.[3] The peak area of the parent compound is used for quantification.

5. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.[5]

  • Plot the percentage of compound remaining versus time to determine the degradation kinetics.

Data Presentation

Table 1: Hypothetical Stability of this compound (100 µM) in Different Solvents at 37°C

Time (hours) % Remaining in DMSO % Remaining in Ethanol % Remaining in PBS (pH 7.4)
0100100100
298.599.195.2
497.298.590.8
895.197.682.3
2488.794.265.1
4879.490.548.9

Note: This data is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.

Visualizations

experimental_workflow prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) dilute Dilute to Final Concentration (e.g., 100 µM in Test Solvent) prep_stock->dilute aliquot Aliquot into Vials (One per time point) dilute->aliquot t0_sample Prepare T=0 Sample (Immediate Quenching) aliquot->t0_sample incubate Incubate at Controlled Temp (e.g., 37°C) aliquot->incubate analyze Analyze by HPLC/LC-MS t0_sample->analyze collect_samples Collect Samples at Predetermined Time Points incubate->collect_samples quench Quench Reaction collect_samples->quench quench->analyze data_analysis Calculate % Remaining vs. Time analyze->data_analysis

Caption: Experimental workflow for assessing compound stability.

degradation_pathway parent This compound (Parent Compound) hydrolysis Hydrolysis Product (e.g., at ester or amide linkage if present) parent->hydrolysis H₂O / pH oxidation Oxidation Product (e.g., at hydroxyl group) parent->oxidation O₂ other Other Degradants parent->other Light / Heat

Caption: Potential degradation pathways for an organic compound.

References

Troubleshooting peak tailing in HPLC analysis of triterpenoid acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of triterpenoid (B12794562) acids, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical or Gaussian in shape.[2] Peak tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate potential problems with the analytical method.[3] It is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 are generally considered to be tailing, and values above 2.0 may be unacceptable for precise analytical work.[3][4]

Q2: Why are triterpenoid acids prone to peak tailing in reversed-phase HPLC?

A2: Triterpenoid acids are susceptible to peak tailing in reversed-phase HPLC due to several factors related to their chemical structure. As acidic compounds, their ionization state is dependent on the mobile phase pH.[5][6] If the mobile phase pH is close to the pKa of the triterpenoid acids, a mixture of ionized and non-ionized forms can exist, leading to peak distortion.[5] Additionally, the polar carboxylic acid group can engage in secondary interactions with active sites, such as residual silanol (B1196071) groups, on the silica-based stationary phase of the column.[1][2][7] These unwanted interactions can delay the elution of a portion of the analyte molecules, resulting in a tailing peak.[1]

Q3: Can the sample solvent affect peak shape for triterpenoid acids?

A3: Yes, the choice of sample solvent can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause band broadening and peak distortion, including tailing.[1][3] For reversed-phase analysis of triterpenoid acids, dissolving the sample in a solvent that is weaker than or equivalent to the initial mobile phase composition is recommended.[3] For instance, if the initial mobile phase is 60% methanol (B129727) in water, dissolving the sample in 100% methanol could lead to poor peak shape.

Troubleshooting Guide: Peak Tailing

Issue: My triterpenoid acid peaks are tailing. How can I fix this?

Peak tailing for triterpenoid acids can stem from several sources, broadly categorized as chemical interactions, column issues, and system problems. Follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Evaluate the Mobile Phase pH

The pH of the mobile phase is a critical factor for ionizable compounds like triterpenoid acids.[5][6][8]

  • Problem: If the mobile phase pH is too close to the pKa of your triterpenoid acids, both ionized and non-ionized species will be present, leading to peak tailing.[5]

  • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the triterpenoid acids.[9] This ensures that the acids are in their protonated, non-ionized form, which minimizes secondary interactions and improves retention on a reversed-phase column.[8][9] Adding a small amount of an acid, such as 0.1% to 0.2% acetic acid or formic acid, to the mobile phase is a common practice.[10]

Step 2: Check for Secondary Interactions with the Column

Secondary interactions between the acidic analytes and the stationary phase are a primary cause of peak tailing.[1][2][7]

  • Problem: Residual silanol groups on the surface of silica-based C18 columns are acidic and can interact with polar functional groups on analytes, leading to tailing.[2][4][11]

  • Solutions:

    • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces the potential for these secondary interactions.[7][11]

    • Increase Buffer Strength: A low buffer concentration may not be sufficient to control the on-column pH, leading to interactions. Increasing the buffer concentration to a range of 20-50 mM can help improve peak shape.[3][7]

    • Consider an Alternative Stationary Phase: If tailing persists, a column with a different stationary phase, such as a polar-embedded or a C30 column, might offer alternative selectivity and better peak shapes for triterpenoids.[12]

Step 3: Assess the Column's Health and System Conditions

Physical issues with the column or HPLC system can also lead to peak tailing that affects all peaks in the chromatogram.[13]

  • Problem: Column degradation, contamination, or the formation of a void at the column inlet can disrupt the flow path and cause peak distortion.[2][3] Extra-column dead volume from long or wide tubing can also contribute to band broadening and tailing.[1][14]

  • Solutions:

    • Flush the Column: Wash the column with a strong solvent to remove any strongly retained contaminants.[3]

    • Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample matrix, extending its lifetime.[15]

    • Replace the Column: If the column is old or performance does not improve after flushing, it may need to be replaced.[2][3]

    • Minimize Dead Volume: Use tubing with a narrow internal diameter and ensure all fittings are properly connected to minimize extra-column effects.[3][14]

Step 4: Optimize Sample and Injection Parameters

The way the sample is prepared and introduced to the system can influence the peak shape.

  • Problem: Column overloading due to a high sample concentration or large injection volume can saturate the stationary phase and cause tailing.[1] As mentioned earlier, a mismatch between the sample solvent and the mobile phase is also a common culprit.[1][3]

  • Solutions:

    • Dilute the Sample: Reduce the concentration of the sample to ensure it is within the column's linear capacity.[1][3]

    • Reduce Injection Volume: Decrease the amount of sample injected onto the column.[3]

    • Match Sample Solvent to Mobile Phase: Ensure the sample solvent is of similar or weaker elution strength than the initial mobile phase.[3][16]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment for Triterpenoid Acid Analysis

This protocol describes how to prepare an acidified mobile phase to suppress the ionization of triterpenoid acids.

  • Prepare the Aqueous Component:

    • Measure 999 mL of HPLC-grade water into a clean 1 L glass reservoir.

    • Carefully add 1 mL of glacial acetic acid (or formic acid) to the water to create a 0.1% acid solution.

    • Mix thoroughly and sonicate for 10-15 minutes to degas the solvent.

  • Prepare the Organic Component:

  • Set Up the HPLC System:

    • Use the prepared aqueous and organic solvents in your HPLC system's gradient proportioning valve.

    • A typical starting gradient for triterpenoid acids might be 60:40 Acetonitrile:Water (with 0.1% acid).[10]

  • Equilibrate the Column:

    • Before injecting the sample, flush the column with the initial mobile phase composition for at least 15-20 column volumes to ensure it is fully equilibrated.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry for a Triterpenoid Acid
Mobile Phase pHAsymmetry Factor (As)Peak Shape Description
5.5 (close to pKa)2.1Severe Tailing
4.51.6Moderate Tailing
3.51.3Minor Tailing
2.8 (pH < pKa - 2)1.1Symmetrical

Note: This table provides illustrative data to demonstrate the expected trend. Actual results will vary depending on the specific triterpenoid acid and chromatographic conditions.

Visualization

Troubleshooting Workflow for Peak Tailing

The following diagram outlines the logical steps to diagnose and resolve peak tailing in the HPLC analysis of triterpenoid acids.

PeakTailing_Troubleshooting start Peak Tailing Observed for Triterpenoid Acids check_all_peaks Does tailing affect all peaks or only triterpenoid acids? start->check_all_peaks system_issue Systemic Issue Likely (e.g., dead volume, void) check_all_peaks->system_issue All Peaks analyte_specific_issue Analyte-Specific Issue Likely (Chemical Interactions) check_all_peaks->analyte_specific_issue Only Analytes check_system Inspect System: - Check fittings for leaks - Minimize tubing length - Check for column void system_issue->check_system flush_column Flush or Replace Column check_system->flush_column end Peak Shape Improved flush_column->end check_ph Check Mobile Phase pH: Is pH << pKa of acids? analyte_specific_issue->check_ph adjust_ph Adjust Mobile Phase pH: - Add 0.1% Formic/Acetic Acid - Ensure pH is 2 units below pKa check_ph->adjust_ph No check_column_chem Evaluate Column Chemistry: - Using an end-capped column? - Is buffer strength adequate? check_ph->check_column_chem Yes adjust_ph->end change_column Consider Column Change: - Use modern end-capped column - Try alternative phase (e.g., C30) - Increase buffer strength check_column_chem->change_column No check_sample Review Sample & Injection: - Sample solvent stronger than mobile phase? - High concentration? check_column_chem->check_sample Yes change_column->end adjust_sample Adjust Sample/Injection: - Dilute sample - Reduce injection volume - Match solvent to mobile phase check_sample->adjust_sample Yes check_sample->end No adjust_sample->end

Caption: Troubleshooting workflow for HPLC peak tailing.

References

Technical Support Center: Optimizing 28-Hydroxy-3-oxoolean-12-en-29-oic Acid Dosage for Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental usage of 28-Hydroxy-3-oxoolean-12-en-29-oic acid, a promising triterpenoid (B12794562) with demonstrated anti-cancer properties. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to facilitate effective and accurate experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported anti-cancer activity?

A1: this compound is a naturally occurring oleanane-type triterpenoid. In vitro studies have shown that it inhibits the migration and invasion of human gastric cancer cells, suggesting its potential as an anti-cancer agent.[1][2] The primary mechanism of action appears to be the downregulation of proteins involved in the epithelial-mesenchymal transition (EMT) and matrix metalloproteinases (MMPs).[1]

Q2: What are the recommended starting concentrations for in vitro experiments?

A2: Based on published data, concentrations for in vitro assays with gastric cancer cell lines SGC-7901 and BGC-823 have ranged from 10 µmol/L to 160 µmol/L.[1][2] For initial cytotoxicity screening, a broad range of concentrations is recommended to determine the IC50 value for your specific cell line. For migration and invasion assays, concentrations of 40, 80, and 160 µmol/L have been shown to be effective.[1]

Q3: What cell lines have been tested with this compound?

A3: The primary cell lines reported in the literature for studying the anti-cancer effects of this compound are the human gastric cancer cell lines SGC-7901 and BGC-823.[1][2]

Q4: What is the known mechanism of action regarding its anti-cancer effects?

A4: this compound has been shown to inhibit the PI3K/Akt signaling pathway. This inhibition leads to the downregulation of Snail, a key transcription factor for the epithelial-mesenchymal transition (EMT). The suppression of EMT results in increased expression of E-cadherin and decreased expression of N-cadherin and vimentin. Consequently, this leads to a reduction in the expression of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and migration.[1]

Q5: Are there any available in vivo data for this compound?

A5: Currently, there is limited publicly available in vivo data specifically for this compound. However, other structurally related triterpenoids have demonstrated anti-tumor effects in xenograft models. For instance, 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid, another triterpenoid, has shown a dose-dependent inhibitory effect on A2780 ovary tumor growth in nude mice. Researchers may consider these studies on related compounds as a reference for designing initial in vivo experiments, while acknowledging the need for specific validation.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssayIC50 (µmol/L)Treatment Duration
SGC-7901MTT156.0324h, 48h, 72h
BGC-823MTT142.224h, 48h, 72h

Table 2: Effective Concentrations for In Vitro Functional Assays

AssayCell LinesEffective Concentration Range (µmol/L)Observation
Transwell Invasion AssaySGC-7901, BGC-82340, 80, 160Dose-dependent inhibition of invasion
Wound Healing AssaySGC-7901, BGC-82340, 80, 160Dose-dependent inhibition of cell migration

Experimental Protocols & Troubleshooting

MTT Cell Viability Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Detailed Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 10, 20, 40, 80, 160 µmol/L). The final solvent concentration should be less than 0.1% and a vehicle control should be included.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Troubleshooting Guide:

IssuePossible CauseSolution
High background absorbanceContamination of medium or reagents.Use sterile techniques and fresh reagents.
Low signalInsufficient cell number or low metabolic activity.Optimize cell seeding density and ensure cells are in the logarithmic growth phase.
Inconsistent results between wellsUneven cell seeding or pipetting errors.Ensure a single-cell suspension before seeding and be precise with pipetting.
Transwell Invasion Assay

This protocol assesses the effect of this compound on cancer cell invasion.

Detailed Methodology:

  • Chamber Preparation: Rehydrate the Matrigel-coated inserts of a 24-well Transwell plate by adding serum-free medium to the top and bottom chambers and incubate for 2 hours at 37°C.

  • Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium at a density of 1 x 10⁵ cells/mL.

  • Assay Setup: Remove the rehydration medium. Add 500 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber. Add 200 µL of the cell suspension to the upper chamber along with different concentrations of this compound (e.g., 40, 80, 160 µmol/L).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Cell Staining: After incubation, remove the non-invading cells from the top of the insert with a cotton swab. Fix the invading cells on the bottom of the membrane with methanol (B129727) and stain with 0.1% crystal violet.

  • Cell Counting: Count the number of stained cells in several random fields under a microscope.

  • Data Analysis: Compare the number of invading cells in the treated groups to the control group.

Troubleshooting Guide:

IssuePossible CauseSolution
No or few invading cellsMatrigel layer is too thick; incubation time is too short.Optimize the Matrigel concentration and extend the incubation time.
High number of invading cells in controlIncubation time is too long.Reduce the incubation time.
Uneven cell invasionUneven Matrigel coating.Ensure the Matrigel is evenly spread on the insert.
Wound Healing (Scratch) Assay

This protocol evaluates the effect of this compound on cell migration.

Detailed Methodology:

  • Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Creating the Wound: Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing different concentrations of this compound (e.g., 40, 80, 160 µmol/L).

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Troubleshooting Guide:

IssuePossible CauseSolution
Irregular scratch widthInconsistent pressure or angle of the pipette tip.Use a steady hand and consistent technique to create the scratch.
Cells detaching from the plate edgesHarsh washing.Wash the cells gently with PBS.
Rapid wound closure in controlHigh cell proliferation rate.Consider using a proliferation inhibitor (e.g., Mitomycin C) if you want to isolate the effect on migration.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by this compound and a general experimental workflow for its in vitro evaluation.

G cluster_0 This compound cluster_1 Signaling Cascade cluster_2 Cellular Processes Compound This compound PI3K PI3K Compound->PI3K Inhibits Akt Akt PI3K->Akt Activates Snail Snail Akt->Snail Activates EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT Promotes MMPs Matrix Metalloproteinases (MMPs) EMT->MMPs Increases Invasion_Migration Invasion & Migration EMT->Invasion_Migration Leads to MMPs->Invasion_Migration Facilitates G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Mechanism of Action A Cell Culture (e.g., SGC-7901, BGC-823) B MTT Assay (Dose-Response) A->B C Determine IC50 B->C D Transwell Invasion Assay C->D Select Sub-IC50 Concentrations E Wound Healing Assay C->E Select Sub-IC50 Concentrations F Western Blot (PI3K, Akt, Snail, EMT markers, MMPs) D->F E->F

References

Technical Support Center: Overcoming Poor Bioavailability of Pentacyclic Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of pentacyclic triterpenoids.

Frequently Asked Questions (FAQs)

Q1: Why do pentacyclic triterpenoids typically exhibit poor oral bioavailability?

A1: The primary reason for the poor oral bioavailability of most pentacyclic triterpenoids is their low aqueous solubility.[1][2][3][4] These compounds are often highly lipophilic, which limits their dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2][3][4] Additionally, some pentacyclic triterpenoids may be subject to first-pass metabolism in the gut wall and liver, further reducing the amount of active compound that reaches systemic circulation.[5]

Q2: What are the most common formulation strategies to enhance the bioavailability of pentacyclic triterpenoids?

A2: Several formulation strategies are employed to overcome the poor bioavailability of pentacyclic triterpenoids. These include:

  • Nanoformulations: Encapsulating pentacyclic triterpenoids into nanocarriers like liposomes, nanoparticles (polymeric, solid lipid), and nanoemulsions can significantly improve their solubility, dissolution rate, and absorption.[2][3][4]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.[6][7]

  • Co-crystallization/Co-amorphization: Forming co-crystals or co-amorphous systems with a suitable co-former can modify the physicochemical properties of the triterpenoid (B12794562), leading to improved solubility and dissolution.[8]

  • Prodrugs: Chemical modification of the triterpenoid structure to create a more soluble prodrug that converts back to the active form in the body can also be a viable approach.[5]

Q3: How do nanoformulations improve the bioavailability of these compounds?

A3: Nanoformulations enhance bioavailability through several mechanisms:

  • Increased Surface Area: The small particle size of nanocarriers dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate.

  • Enhanced Solubility: Encapsulation within a carrier can improve the apparent solubility of the lipophilic drug in the aqueous environment of the gut.

  • Improved Permeability: Some nanocarriers can interact with the intestinal epithelium to facilitate the transport of the encapsulated drug across the cell membrane.

  • Protection from Degradation: The carrier can protect the drug from enzymatic degradation in the gastrointestinal tract.[2][3][4]

  • Reduced First-Pass Metabolism: By altering the absorption pathway, some nanoformulations can help the drug bypass the metabolic enzymes in the gut wall and liver.[5]

Q4: What is the role of excipients in solid dispersions for improving bioavailability?

A4: In solid dispersions, hydrophilic carriers (excipients) play a crucial role. When the solid dispersion comes into contact with gastrointestinal fluids, the hydrophilic carrier dissolves rapidly, releasing the drug as very fine, amorphous particles. This high surface area and lack of crystalline structure lead to a much faster dissolution rate and higher apparent solubility compared to the crystalline drug alone.[6][7]

Troubleshooting Guides

In Vitro Dissolution Testing

Q: My pentacyclic triterpenoid formulation is showing very low and variable dissolution in vitro. What could be the problem and how can I troubleshoot it?

A: This is a common issue due to the inherent low solubility of these compounds. Here are some potential causes and solutions:

Potential Cause Troubleshooting Steps
Inadequate "Sink" Conditions The concentration of the drug in the dissolution medium is approaching its saturation solubility, preventing further dissolution. Increase the volume of the dissolution medium or switch to a medium with a higher solubilizing capacity.[9]
Poor Wettability of the Formulation The hydrophobic nature of the drug and formulation prevents efficient contact with the dissolution medium. Add a surfactant (e.g., Sodium Lauryl Sulfate) to the dissolution medium to improve wettability. The concentration of the surfactant should be carefully optimized.[8]
Inappropriate Dissolution Medium The pH of the medium may not be optimal for the dissolution of your specific triterpenoid or its formulation. Test a range of pH values (e.g., 1.2, 4.5, 6.8) to simulate different parts of the GI tract.[9] For highly insoluble compounds, biorelevant media (e.g., FaSSIF, FeSSIF) that contain bile salts and lecithin (B1663433) can provide a more physiologically relevant assessment.
Drug Recrystallization For amorphous formulations like solid dispersions, the drug may be converting back to its less soluble crystalline form during the dissolution test. Use techniques like PXRD or DSC on the post-dissolution solids to check for crystallinity. Consider adding a precipitation inhibitor to the formulation.
Formulation Integrity Issues The formulation may not be dispersing as expected. Visually inspect the dosage form during the test. For solid dispersions, ensure the polymer is dissolving properly.
Caco-2 Permeability Assay

Q: I am observing low and inconsistent apparent permeability (Papp) values for my pentacyclic triterpenoid formulation in the Caco-2 assay. What are the possible reasons and solutions?

A: Low and variable Papp values in Caco-2 assays for these compounds are often multifactorial. Consider the following:

Potential Cause Troubleshooting Steps
Low Aqueous Solubility in Assay Buffer The compound is precipitating in the donor compartment, leading to a lower effective concentration for transport. Reduce the test concentration. Use a buffer with a small, optimized amount of a solubilizing agent like DMSO (ensure it doesn't compromise monolayer integrity). Including Bovine Serum Albumin (BSA) in the receiver compartment can help maintain sink conditions.
Efflux Transporter Activity Pentacyclic triterpenoids can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the apical (donor) side. Conduct a bi-directional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[10] You can also co-incubate with a known P-gp inhibitor (e.g., verapamil) to see if the A-B permeability increases.
Poor Monolayer Integrity If the Caco-2 monolayer is not fully confluent or has compromised tight junctions, the Papp values will be unreliable. Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. TEER values should be within the acceptable range for your lab's established protocol. You can also assess the permeability of a paracellular marker like Lucifer Yellow.[10]
Compound Binding to Plasticware The lipophilic nature of the compound can cause it to adsorb to the plastic of the assay plates, reducing the concentration available for transport. Use low-binding plates. Quantify the compound concentration in the donor and receiver compartments at the end of the experiment to calculate mass balance and determine the extent of binding.
Cellular Metabolism The Caco-2 cells may be metabolizing the compound during the assay. Analyze the receiver compartment for the presence of metabolites using LC-MS/MS.
In Vivo Pharmacokinetic Studies

Q: The oral bioavailability of my pentacyclic triterpenoid formulation in rats is much lower than expected based on in vitro data. What are some common issues and how can I address them?

A: Discrepancies between in vitro and in vivo results are common. Here are potential reasons and troubleshooting strategies:

Potential Cause Troubleshooting Steps
Inappropriate Dosing Vehicle The vehicle may not be adequately suspending or solubilizing the formulation, leading to inaccurate dosing. Ensure the formulation is homogeneously suspended in the vehicle before and during dosing. For preclinical studies, common vehicles for poorly soluble compounds include aqueous suspensions with suspending agents like carboxymethylcellulose (CMC) or solutions with co-solvents (e.g., PEG 400, DMSO), though the latter should be used with caution due to potential toxicity.[11]
Issues with Oral Gavage Technique Improper gavage technique can lead to stress, esophageal or stomach injury, or accidental administration into the lungs, all of which can affect absorption. Ensure personnel are properly trained in oral gavage. Observe the animals for any signs of distress post-dosing. Consider alternative, less stressful dosing methods if appropriate for the study goals.[12][13][14][15]
High First-Pass Metabolism The liver and/or gut wall may be extensively metabolizing the compound after absorption. Analyze plasma samples for major metabolites. If significant metabolism is occurring, formulation strategies that can reduce first-pass effect, such as lymphatic transport-targeting nanoformulations, may be necessary.[5]
Poor In Vivo Dissolution/Precipitation The formulation may not be dissolving effectively in the complex environment of the GI tract, or the dissolved drug may be precipitating. For solid dispersions, the choice of polymer can influence in vivo performance. Consider conducting in vitro dissolution studies in biorelevant media to better predict in vivo behavior.
Inaccurate Bioanalytical Method The method used to quantify the drug in plasma may not be sensitive or specific enough, or there may be issues with sample stability. Thoroughly validate the bioanalytical method (e.g., HPLC-MS/MS) for linearity, accuracy, precision, and stability.[3][9][16][17][18]

Data Presentation: Quantitative Bioavailability Enhancement

The following tables summarize the reported improvements in solubility and bioavailability for various pentacyclic triterpenoids using different formulation strategies.

Table 1: Enhancement of Ursolic Acid Bioavailability

Formulation StrategyCarrier/ExcipientsFold Increase in SolubilityFold Increase in AUC (in vivo)Reference
Solid DispersionGelucire 50/13~138-foldNot Reported[19]
Solid DispersionPoloxamer 407~3.4-fold (vs. physical mixture)Not Reported[11]
Co-amorphous SystemPiperine5.3-7-fold5.8-fold (vs. free drug)[8]
NanoparticlesTPGS 100024-fold (in deionized water)2.68-fold[19]
NanoliposomesNot specifiedNot ReportedDose-dependent increase[20]

Table 2: Enhancement of Betulinic Acid Bioavailability

Formulation StrategyCarrier/ExcipientsFold Increase in SolubilityFold Increase in AUC (in vivo)Reference
Solid Dispersion (Spray Dried)Not specifiedNot Reported7.41-fold[7]
Solid Dispersion (Melt-quenched)Soluplus~15-foldNot Reported[6][21]
NanoemulsionModified PhosphatidylcholineNot Reported21.3-fold[22]
NanoemulsionOlive oil, Labrasol, Plurol IsostearateNot Reported4.4-fold[23]
Prodrug (28-O-succinyl betulin)-Significantly higher in various solventsImproved bioavailability[24][25]

Table 3: Enhancement of Asiatic Acid Bioavailability

| Formulation Strategy | Carrier/Excipients | Fold Increase in Bioavailability (AUC) | Reference | | :--- | :--- | :--- | | Solid Lipid Nanoparticles | Glycerin monostearate, Poloxamer 188 | 2.5-fold |[26] |

Experimental Protocols

Detailed Methodology for In Vitro Dissolution Testing of a Pentacyclic Triterpenoid Solid Dispersion
  • Apparatus: USP Apparatus II (Paddle).

  • Dissolution Medium: 900 mL of phosphate (B84403) buffer (pH 6.8) containing 0.5% (w/v) Sodium Lauryl Sulfate (SLS).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 75 rpm.

  • Procedure:

    • De-aerate the dissolution medium by heating and filtering.

    • Place 900 mL of the medium into each dissolution vessel and allow it to equilibrate to 37 °C.

    • Place a known amount of the solid dispersion (equivalent to a specific dose of the pentacyclic triterpenoid) into each vessel.

    • Start the apparatus immediately.

    • Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the filtrate for the concentration of the pentacyclic triterpenoid using a validated HPLC method.

    • Calculate the cumulative percentage of drug released at each time point, correcting for the volume replaced.

Detailed Methodology for Caco-2 Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

    • Seed the Caco-2 cells onto polycarbonate membrane filter inserts (e.g., Transwell®) at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using an epithelial voltohmmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Add the test compound solution (dissolved in HBSS, final DMSO concentration <0.5%) to the apical (donor) compartment.

    • Incubate the plates at 37°C on an orbital shaker.

    • Take samples from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

    • Replace the removed volume with fresh HBSS.

    • At the end of the experiment, take a sample from the apical compartment.

  • Sample Analysis and Calculation:

    • Analyze the concentration of the pentacyclic triterpenoid in all samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Detailed Methodology for In Vivo Oral Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (200-250 g). Acclimatize the animals for at least one week before the experiment.

  • Housing: House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Formulation and Dosing:

    • Prepare the pentacyclic triterpenoid formulation (e.g., nanoemulsion or a suspension of solid dispersion in 0.5% CMC-Na).

    • Administer a single oral dose of the formulation via oral gavage at a specific dose (e.g., 50 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the pentacyclic triterpenoid in rat plasma.

    • Precipitate plasma proteins (e.g., with acetonitrile) and analyze the supernatant.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).

    • Calculate the relative bioavailability (F%) of the test formulation compared to a reference formulation or the pure drug using the formula: F% = (AUC_test / AUC_ref) * (Dose_ref / Dose_test) * 100.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Raw PT Raw Pentacyclic Triterpenoid Formulation Nanoformulation or Solid Dispersion Raw PT->Formulation Dissolution In Vitro Dissolution (Solubility/Release) Formulation->Dissolution Permeability Caco-2 Permeability (Absorption Potential) Formulation->Permeability PK_Study In Vivo Pharmacokinetic Study (Rats) Dissolution->PK_Study Correlation Permeability->PK_Study Correlation Bioavailability Bioavailability Assessment PK_Study->Bioavailability

Caption: Experimental workflow for enhancing pentacyclic triterpenoid bioavailability.

ursolic_acid_pathway cluster_proliferation Inhibition of Proliferation cluster_apoptosis Induction of Apoptosis cluster_metastasis Inhibition of Metastasis Ursolic_Acid Ursolic Acid PI3K PI3K Ursolic_Acid->PI3K Bcl2 Bcl-2 Ursolic_Acid->Bcl2 MMPs MMPs Ursolic_Acid->MMPs Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth Cell Growth & Proliferation Bax Bax Bcl2->Bax Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Apoptosis Metastasis Metastasis MMPs->Metastasis Invasion & Metastasis

Caption: Simplified signaling pathways modulated by Ursolic Acid in cancer cells.[27][28][29][30][31]

asiatic_acid_pathway cluster_inflammation Anti-inflammatory Pathway cluster_antioxidant Antioxidant Pathway Asiatic_Acid Asiatic Acid NF_kB NF-κB Asiatic_Acid->NF_kB Inhibits AMPK AMPK Asiatic_Acid->AMPK Activates LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Inflammation Nrf2 Nrf2 AMPK->Nrf2 Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) Nrf2->Antioxidant_Enzymes Oxidative_Stress_Reduction Oxidative_Stress_Reduction Antioxidant_Enzymes->Oxidative_Stress_Reduction Oxidative Stress Reduction

Caption: Simplified anti-inflammatory and antioxidant signaling pathways of Asiatic Acid.[2][10][32][33]

References

Technical Support Center: Oleanane Saponin Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of oleanane (B1240867) saponin (B1150181) extraction and purification.

Troubleshooting Guides

This section addresses specific issues that may arise during your experimental workflow, offering potential causes and actionable solutions.

Problem 1: Low Yield of Oleanane Saponins (B1172615) in Crude Extract

A low yield of the target saponins is a frequent challenge. The issue can often be traced back to the plant material itself or suboptimal extraction parameters.

Possible Causes & Solutions:

CauseTroubleshooting StepRationale
Plant Material Variability 1. Verify Plant Species and Part: Ensure the correct plant species and part (e.g., roots, leaves) with known high oleanane saponin content are being used.[1] 2. Assess Material Quality: Use properly dried and stored plant material. Improper storage can lead to degradation of saponins.Saponin content varies significantly between different plant species and even within different parts of the same plant.[2]
Inefficient Extraction Method 1. Switch to a More Efficient Method: If using maceration, consider switching to Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which are often more efficient.[3][4] 2. Optimize Existing Method: If switching is not feasible, optimize the parameters of your current method.Traditional methods like maceration can be less efficient and time-consuming compared to modern techniques.[4]
Suboptimal Extraction Parameters 1. Solvent Optimization: The choice of solvent is critical. Aqueous ethanol (B145695) (typically 70-95%) is often effective for saponin extraction.[5][6] Experiment with different ethanol concentrations to find the optimal polarity for your specific saponins. 2. Temperature and Time: Increase the extraction temperature and/or time. However, be cautious as excessive heat can lead to the degradation of thermolabile saponins.[7] For UAE, an optimal temperature is often around 60-80°C for 30-60 minutes.[4] 3. Solid-to-Liquid Ratio: Ensure a sufficiently high solvent-to-solid ratio to allow for effective mass transfer. A common starting point is 1:20 or 1:30 (g/mL).[5]The solubility of saponins is highly dependent on the solvent system, temperature, and time. Finding the right balance is key to maximizing yield.
Degradation of Saponins 1. Control pH: Maintain a neutral pH during extraction, as extreme acidic or alkaline conditions can cause hydrolysis of the glycosidic bonds.[8][9] 2. Low-Temperature Extraction: For heat-sensitive saponins, consider low-temperature extraction methods like cold maceration.Saponins are susceptible to degradation under harsh pH and high-temperature conditions.
Problem 2: High Viscosity of the Saponin Extract

A highly viscous extract can be difficult to handle and can complicate subsequent purification steps. This is typically caused by the co-extraction of polysaccharides.

Possible Causes & Solutions:

CauseTroubleshooting StepRationale
Co-extraction of Polysaccharides 1. Ethanol Precipitation: Add ethanol to the aqueous extract to a final concentration of 70-90%. Polysaccharides are generally insoluble in high concentrations of ethanol and will precipitate out.[6] 2. Enzymatic Hydrolysis: Treat the extract with enzymes like cellulase (B1617823) or pectinase (B1165727) to break down the polysaccharides. This requires careful optimization to avoid degrading the target saponins. 3. Pre-extraction/Defatting: Before the main extraction, perform a pre-extraction with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds that may contribute to viscosity.[9]Polysaccharides are common impurities in plant extracts and their removal is often a necessary step for effective purification.
Problem 3: Poor Separation During Column Chromatography

Achieving good separation of individual saponins can be challenging due to their structural similarities. Issues like peak tailing and poor resolution are common.

Possible Causes & Solutions:

CauseTroubleshooting StepRationale
Inappropriate Stationary Phase 1. Consider Alternatives to Silica (B1680970) Gel: If using normal-phase chromatography on silica gel, highly polar saponins may bind too strongly, leading to poor elution. Consider using reversed-phase chromatography with a C18 or C8 stationary phase.The choice of stationary phase should be tailored to the polarity of the target saponins.
Suboptimal Mobile Phase 1. Systematic Optimization: For normal-phase chromatography, a common mobile phase is a mixture of chloroform (B151607), methanol (B129727), and water. Systematically vary the proportions to improve separation. 2. Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to resolve compounds with different polarities.The mobile phase composition is a critical factor in achieving good chromatographic separation.
Sample Overloading 1. Reduce Sample Load: Overloading the column can lead to broad peaks and poor resolution. Reduce the amount of crude extract loaded onto the column.Proper loading is essential for achieving sharp, well-resolved peaks.
Improper Column Packing 1. Ensure Proper Packing: Uneven packing of the column can lead to channeling and poor separation. Ensure the stationary phase is packed uniformly.A well-packed column is fundamental to good chromatographic performance.
Problem 4: Difficulty in Crystallizing Purified Saponins

Crystallization can be a difficult final step in the purification process.

Possible Causes & Solutions:

CauseTroubleshooting StepRationale
Presence of Impurities 1. Further Purification: Even small amounts of impurities can inhibit crystallization. Consider an additional purification step, such as preparative HPLC.High purity is a prerequisite for successful crystallization.
Inappropriate Solvent System 1. Solvent Screening: Experiment with different solvents and solvent mixtures to find a system where the saponin has low solubility at low temperatures and high solubility at high temperatures. 2. Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution.The choice of solvent is critical for inducing crystallization.
Suboptimal Crystallization Conditions 1. Temperature Control: Experiment with different temperatures (e.g., room temperature, 4°C) to find the optimal condition for crystal growth. 2. Seeding: If a few crystals have formed, use them to "seed" a supersaturated solution to induce further crystallization.Precise control of crystallization conditions is often necessary to obtain good quality crystals.

Frequently Asked Questions (FAQs)

Extraction

  • Q1: What is the best all-around solvent for extracting oleanane saponins? A1: While the optimal solvent can vary depending on the specific saponin and plant matrix, aqueous ethanol (typically in the range of 70-95%) is a widely used and effective solvent for the extraction of many oleanane saponins.[5][6]

  • Q2: How can I reduce the extraction time without compromising the yield? A2: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly reduce extraction times compared to traditional methods like maceration and Soxhlet extraction, often with improved yields.[3][4]

  • Q3: My plant material is very oily. How does this affect extraction? A3: The presence of oils and lipids can interfere with the extraction of more polar saponins. It is highly recommended to perform a defatting step with a non-polar solvent like n-hexane or petroleum ether prior to the main saponin extraction.[9]

Purification

  • Q4: What is a good starting point for the mobile phase in silica gel column chromatography of saponins? A4: A common starting solvent system for the separation of saponins on a silica gel column is a mixture of chloroform, methanol, and water. The polarity can be adjusted by varying the ratios of these components.

  • Q5: I am seeing significant peak tailing in my HPLC analysis. What could be the cause? A5: Peak tailing in HPLC can be caused by several factors, including interactions between the saponins and active sites on the column packing, sample overload, or the use of an inappropriate mobile phase. Adding a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can sometimes improve peak shape for acidic saponins.

Analysis

  • Q6: Many saponins do not have a strong UV chromophore. What is the best way to detect them during HPLC? A6: For saponins that lack a strong UV chromophore, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are often the detectors of choice as they do not rely on the UV absorbance of the analyte.[10]

Data Presentation

The following tables summarize quantitative data on the extraction of oleanane saponins, providing a basis for comparison of different methods and parameters.

Table 1: Comparison of Extraction Methods for Triterpenoid Saponins

Extraction MethodPlant MaterialSolventTimeTemperature (°C)Yield (%)Reference
MacerationPanax notoginseng70% Ethanol72 hRoom Temp.-[11]
Soxhlet ExtractionGanoderma atrum95% Ethanol>10 hBoiling<0.968[3][5]
Ultrasound-Assisted Extraction (UAE)Gomphrena celosioidesWater33.6 min78.22.337[4]
Microwave-Assisted Extraction (MAE)Ganoderma atrum95% Ethanol5 min900.968[3][5]

Table 2: Effect of Solvent on Saponin Extraction Yield

Plant MaterialSolventExtraction MethodYieldReference
Sapindus emarginatusPetroleum Ether-19.23% recovery
Sapindus emarginatusEthanol-42.15% recovery
Cucumaria frondosa100% Ethanol-10.19 mg OAE/g
Cucumaria frondosa70% Ethanol-16.44 mg OAE/g

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Oleanane Saponins

This protocol provides a general procedure for the UAE of oleanane saponins from dried plant material.

Materials:

  • Dried and powdered plant material

  • Ethanol (70-95%)

  • Ultrasonic bath or probe sonicator

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh out 10 g of the powdered plant material and place it in a flask.

  • Add 200 mL of 70% ethanol to achieve a solid-to-liquid ratio of 1:20.

  • Place the flask in an ultrasonic bath or insert the probe of a sonicator into the mixture.

  • Sonicate at a controlled temperature (e.g., 60°C) for 45 minutes.

  • After sonication, filter the mixture to separate the extract from the solid residue.

  • Repeat the extraction of the residue with fresh solvent to ensure complete extraction.

  • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude saponin extract.

Protocol 2: Silica Gel Column Chromatography for Saponin Purification

This protocol outlines a general procedure for the fractionation of a crude saponin extract using silica gel column chromatography.

Materials:

  • Silica gel (230-400 mesh)

  • Glass column

  • Cotton or glass wool

  • Sand

  • Solvents (e.g., chloroform, methanol, water)

  • Crude saponin extract

  • Collection tubes

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform).

    • Pour the slurry into the column and allow it to pack evenly.

    • Add another layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., chloroform:methanol:water in a high chloroform ratio).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of methanol and water (gradient elution).

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Combine the fractions containing the purified saponin(s).

  • Saponin Recovery:

    • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified oleanane saponin.

Visualizations

General Workflow for Oleanane Saponin Extraction and Purification

G Start Plant Material (Dried, Powdered) Defatting Defatting (with n-Hexane) Start->Defatting Extraction Extraction (e.g., UAE, MAE) Defatting->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Saponin Extract Concentration->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Fraction_Collection Fraction Collection Purification->Fraction_Collection Purity_Analysis Purity Analysis (TLC, HPLC) Fraction_Collection->Purity_Analysis Solvent_Removal Solvent Removal Purity_Analysis->Solvent_Removal Pure_Saponin Pure Oleanane Saponin Solvent_Removal->Pure_Saponin

Caption: A generalized workflow for the extraction and purification of oleanane saponins.

Troubleshooting Logic for Low Saponin Yielddot

G Start Low Saponin Yield Check_Material Check Plant Material Quality & Type Start->Check_Material Good_Material Material OK Check_Material->Good_Material Yes Bad_Material Source New Material Check_Material->Bad_Material No Optimize_Extraction Optimize Extraction Parameters Optimized Parameters Optimized Optimize_Extraction->Optimized Yes Not_Optimized Adjust Solvent, Temp, Time, Ratio Optimize_Extraction->Not_Optimized No Consider_Method Consider a More Efficient Extraction Method Method_OK Method Efficient Consider_Method->Method_OK Yes Switch_Method Switch to UAE or MAE Consider_Method->Switch_Method No Check_Degradation Check for Degradation (pH, Temp) No_Degradation No Degradation Check_Degradation->No_Degradation Yes Control_Conditions Control pH and Temperature Check_Degradation->Control_Conditions No Good_Material->Optimize_Extraction Optimized->Consider_Method Method_OK->Check_Degradation Improved_Yield Improved Yield No_Degradation->Improved_Yield

References

Technical Support Center: Minimizing Off-Target Effects of Triterpenoid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with triterpenoid (B12794562) compounds, with a specific focus on minimizing their off-target effects in therapeutic applications.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects observed with triterpenoid compounds?

A1: Triterpenoids, while promising therapeutic agents, can exhibit off-target activities by interacting with unintended biological molecules such as kinases, proteases, and other enzymes. This can lead to unexpected cellular responses, cytotoxicity, and potential side effects. The specific off-target effects vary depending on the triterpenoid's structure.

Q2: How can I proactively minimize off-target effects in my experiments?

A2: A multi-pronged approach is recommended. This includes rational drug design to improve target specificity, performing comprehensive off-target screening using techniques like kinase panels, and utilizing cell-based assays to assess the compound's activity in a more physiologically relevant context.

Q3: My triterpenoid compound shows high cytotoxicity in an MTT assay. Does this confirm on-target toxicity?

A3: Not necessarily. Triterpenoids can interfere with tetrazolium-based assays like MTT by directly reducing the reagent, leading to a false-positive signal for cytotoxicity. It is crucial to validate findings with alternative cytotoxicity assays, such as those based on ATP measurement (e.g., CellTiter-Glo®) or protein content (e.g., Sulforhodamine B assay).

Q4: I am observing inconsistent results in my cell-based assays with a triterpenoid. What could be the cause?

A4: In addition to assay interference, the poor solubility of many triterpenoids can lead to inconsistent results. Ensure your compound is fully solubilized in the vehicle (e.g., DMSO) before diluting in culture medium. It is also important to include appropriate vehicle controls in all experiments.

Q5: What are some key signaling pathways known to be affected by off-target triterpenoid activity?

A5: Several critical cellular signaling pathways can be modulated by the off-target effects of triterpenoids. These include the PI3K/Akt/mTOR pathway, which is central to cell growth and survival, the NF-κB pathway, a key regulator of inflammation and immunity, and the JAK/STAT pathway, which is involved in cytokine signaling.[1][2]

Troubleshooting Guides

Problem 1: Unexpected Cytotoxicity Observed in a Cell-Based Assay

Possible Cause: The triterpenoid may be exhibiting off-target effects on essential cellular machinery or interfering with the assay itself.

Troubleshooting Steps:

  • Confirm with an Orthogonal Assay: If using a metabolic assay like MTT, switch to a different method that relies on a distinct principle, such as measuring ATP levels (CellTiter-Glo®) or total protein (SRB assay).

  • Dose-Response Analysis: Perform a detailed dose-response analysis to determine if the cytotoxicity correlates with the expected on-target activity.

  • Off-Target Profiling: Screen the compound against a panel of known off-targets, such as a kinase panel, to identify potential unintended interactions.

  • Cellular Thermal Shift Assay (CETSA): Use CETSA to confirm direct target engagement in a cellular context. A thermal shift of the target protein upon compound binding provides strong evidence of on-target interaction.

Problem 2: Discrepancy Between Biochemical and Cellular Assay Results

Possible Cause: Poor cell permeability, rapid metabolism of the compound, or engagement of off-targets only present in a cellular context.

Troubleshooting Steps:

  • Assess Cell Permeability: Utilize methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the compound's ability to cross cell membranes.

  • Metabolic Stability Assay: Investigate the metabolic stability of the compound in liver microsomes or hepatocytes to understand its potential for degradation.

  • Comprehensive Cellular Profiling: Employ techniques like proteomic or transcriptomic analysis to identify cellular pathways affected by the compound, which may reveal off-target signatures.

Data Presentation: Off-Target Kinase Inhibition Profile of Common Triterpenoids

The following table summarizes the half-maximal inhibitory concentrations (IC50) of several common triterpenoids against a panel of off-target kinases. This data can help researchers anticipate and troubleshoot potential off-target effects.

TriterpenoidOff-Target KinaseIC50 (µM)
Betulinic Acid ABL10.93[3][4]
GSK-3α0.72[3]
GSK-3β1.06[3]
JAK31.08[3]
CK1ε2.11[3]
VEGFR22.45[3]
NEK63.02[3]
Ursolic Acid Tyrosine Kinase (total)24 (biochemical), 1.4-6.8 (cellular)[1][5]
EGFRInhibits phosphorylation[5]
JNKInhibits phosphorylation[5]
p38 MAPKInhibits phosphorylation[5]
Celastrol Proteasome (chymotrypsin-like)2.5[6]
AktSuppresses activation[7]
mTORSuppresses activation[7]
P70S6KSuppresses activation[7]
Oleanolic Acid JNK/p38Blocks signaling pathway[8]

Note: Data for off-target kinase IC50 values for Celastrol and Oleanolic Acid are limited in the public domain. The provided information reflects their known inhibitory effects on key signaling proteins.

Experimental Protocols

Protocol 1: In Vitro Kinase Panel Screening (Radiometric Assay)

This protocol outlines a general procedure for screening a triterpenoid compound against a panel of protein kinases to identify off-target interactions.

Materials:

  • Triterpenoid compound dissolved in 100% DMSO

  • Kinase panel of interest

  • Corresponding kinase-specific substrates

  • Kinase reaction buffer

  • [γ-³³P]ATP

  • Filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the triterpenoid compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: In a 96-well plate, add the diluted compound to the appropriate wells. Include a DMSO-only control for 100% kinase activity and a known broad-spectrum kinase inhibitor (e.g., staurosporine) as a positive control for inhibition.

  • Kinase Reaction:

    • Add the specific kinase and its corresponding substrate to each well.

    • Initiate the reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9][10]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to confirm the direct binding of a triterpenoid to its intended target within intact cells.

Materials:

  • Cells expressing the target protein

  • Triterpenoid compound dissolved in DMSO

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibody specific to the target protein

  • Secondary antibody conjugated to HRP

  • ECL detection reagent

  • Thermocycler

  • Western blotting equipment

Procedure:

  • Cell Treatment:

    • Culture cells to approximately 80-90% confluency.

    • Treat cells with the triterpenoid compound at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.[11]

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by cooling to 4°C.[11]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[11]

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each supernatant.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL reagent.

  • Data Analysis:

    • Quantify the band intensity for the target protein at each temperature.

    • Normalize the data to the intensity at the lowest temperature.

    • Plot the percentage of soluble protein against the temperature to generate melt curves for both the vehicle and compound-treated samples. A shift in the melt curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.[11][12]

Mandatory Visualizations

G cluster_0 Experimental Workflow: Identifying Off-Target Effects A Triterpenoid Compound B Initial Cell-Based Assay (e.g., Cytotoxicity) A->B C Unexpected Result? (e.g., High Toxicity) B->C D Orthogonal Assay Validation (e.g., CellTiter-Glo) C->D Yes G Cellular Target Engagement (e.g., CETSA) C->G No E In Vitro Off-Target Screen (e.g., Kinase Panel) D->E F Identify Potential Off-Targets E->F F->G H Confirm On-Target and Off-Target Interactions G->H

Caption: A logical workflow for investigating and confirming the off-target effects of triterpenoid compounds.

G cluster_1 Common Signaling Pathways Affected by Triterpenoid Off-Target Effects cluster_PI3K PI3K/Akt/mTOR Pathway cluster_NFkB NF-κB Pathway cluster_JAK_STAT JAK/STAT Pathway Triterpenoid Triterpenoid (Off-Target) Akt Akt Triterpenoid->Akt Inhibition IKK IKK Triterpenoid->IKK Inhibition JAK JAK Triterpenoid->JAK Inhibition PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Inhibits Inflammation Inflammation NFkB->Inflammation CytokineReceptor Cytokine Receptor CytokineReceptor->JAK STAT STAT JAK->STAT GeneExpression Gene Expression STAT->GeneExpression

Caption: Overview of key signaling pathways that can be unintentionally modulated by triterpenoid compounds.

References

How to prevent degradation of 28-Hydroxy-3-oxoolean-12-en-29-oic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 28-Hydroxy-3-oxoolean-12-en-29-oic acid during storage. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs).

Troubleshooting Guide: Common Issues Encountered During Storage and Handling

Issue Potential Cause Recommended Action
Loss of Potency or Altered Biological Activity Chemical degradation of the compound.Review storage conditions (temperature, light, atmosphere). Perform purity analysis (e.g., HPLC) to assess degradation. If degradation is confirmed, obtain a fresh batch and store it under optimal conditions.
Change in Physical Appearance (e.g., color change, clumping) Oxidation or exposure to moisture.Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). Use a desiccator to minimize moisture exposure.
Inconsistent Experimental Results Incomplete dissolution or presence of degradation products.Ensure complete dissolution in a suitable solvent (e.g., DMSO, ethanol, methanol). Use sonication if necessary. Verify the purity of the compound before each experiment using an appropriate analytical method.
Precipitation of the Compound from Solution Poor solubility or solvent evaporation.Store stock solutions at the recommended temperature. Ensure containers are tightly sealed to prevent solvent evaporation. If precipitation occurs, gently warm and sonicate the solution to redissolve the compound. Prepare fresh solutions frequently.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors that can lead to the degradation of this compound, like other oleanane-type triterpenoids, are exposure to light, heat, oxygen, and moisture. These factors can trigger oxidative and hydrolytic degradation pathways.

Q2: What are the recommended storage conditions for solid this compound?

A2: For long-term storage, the solid compound should be stored in a tightly sealed, light-resistant container at -20°C or below. To minimize oxidation, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended. For short-term storage, keeping it in a desiccator at 2-8°C is acceptable.

Q3: How should I prepare and store stock solutions of this compound?

A3: Stock solutions should be prepared in a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727). It is advisable to prepare concentrated stock solutions, which can then be diluted to the final experimental concentration. Store stock solutions in tightly sealed vials at -20°C or -80°C. For sensitive experiments, it is best to prepare fresh solutions on the day of use.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been extensively documented, based on its chemical structure, potential degradation pathways include:

  • Oxidation: The allylic positions and the ketone functional group can be susceptible to oxidation.

  • Hydrolysis: The carboxylic acid group can undergo reactions, although it is generally stable.

  • Isomerization: The double bond and stereocenters could be susceptible to isomerization under certain conditions (e.g., acidic or basic environments).

  • Photodegradation: The ketone functionality may make the molecule susceptible to degradation upon exposure to UV light.

Q5: How can I assess the purity and detect degradation of my sample?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for assessing the purity of triterpenoids. A stability-indicating HPLC method can separate the intact compound from its degradation products. Key parameters to monitor are the appearance of new peaks and a decrease in the peak area of the parent compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general framework for developing an HPLC method to assess the purity of this compound.

Materials:

  • This compound standard

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Methodology:

  • Standard Solution Preparation: Prepare a stock solution of the standard compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile or Methanol

  • Chromatographic Conditions (starting point for optimization):

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection: UV at 210 nm (if response is low, an ELSD is recommended)

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 40 60
      20 0 100
      25 0 100
      26 40 60

      | 30 | 40 | 60 |

  • Analysis: Inject the standard solution and the sample solution to be tested. Monitor the chromatogram for the appearance of any new peaks, which may indicate degradation products. The purity can be estimated by the relative peak area of the main compound.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation pathways and validate the stability-indicating nature of the analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system and reagents as described in Protocol 1

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 24 hours. Dissolve in a suitable solvent for HPLC analysis.

  • Photodegradation: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.

Visualizations

Storage_Workflow cluster_storage Storage Conditions cluster_solid Solid Storage cluster_solution Solution Storage Solid Solid Compound LongTerm_Solid Long-Term -20°C to -80°C Inert Atmosphere Solid->LongTerm_Solid Optimal ShortTerm_Solid Short-Term 2-8°C Desiccator Solid->ShortTerm_Solid Acceptable Solution Stock Solution LongTerm_Solution Long-Term -20°C to -80°C Tightly Sealed Solution->LongTerm_Solution Optimal ShortTerm_Solution Short-Term 2-8°C Tightly Sealed Use promptly Solution->ShortTerm_Solution Acceptable

Caption: Recommended storage workflow for solid and solution forms.

Degradation_Pathway cluster_stressors Stress Factors Compound This compound DegradationProducts Degradation Products (Loss of Activity) Compound->DegradationProducts Light Light (Photodegradation) Light->DegradationProducts Heat Heat (Thermal Degradation) Heat->DegradationProducts Oxygen Oxygen (Oxidation) Oxygen->DegradationProducts Moisture Moisture (Hydrolysis) Moisture->DegradationProducts

Caption: Potential degradation pathways initiated by various stress factors.

Technical Support Center: Enhancing the Antiproliferative Activity of Oleanane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oleanane (B1240867) derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments aimed at enhancing the antiproliferative activity of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies to enhance the antiproliferative activity of oleanolic acid (OA)?

A1: The antiproliferative effects of oleanolic acid can be significantly improved through synthetic modifications. The most frequent and successful transformations are carried out at the C-3 and C-28 positions of the oleanane scaffold.[1] Key strategies include:

  • Conjugation: Linking OA with other molecules, such as heterocycles (e.g., indolequinone), cinnamic acid, or uracil/thymine, has been shown to increase cytotoxic potential.[1]

  • Derivatization: Transforming the hydroxyl group at C-3 or the carboxyl group at C-28 into esters, amides, or hydrazides can enhance efficacy.[1] For instance, introducing an acyl piperazine (B1678402) moiety at C-28 has been shown to promote cancer cell apoptosis.[1]

  • Pharmacophore Hybridization: Combining the oleanane scaffold with other known anticancer pharmacophores can lead to hybrid compounds with superior pharmacological activity compared to the parent molecules.[1]

Q2: What are the primary mechanisms by which oleanane derivatives exert their antiproliferative effects?

A2: Oleanane derivatives employ a multi-targeted approach to inhibit cancer cell growth. The main mechanisms include:

  • Induction of Apoptosis: Many derivatives trigger programmed cell death by modulating key signaling pathways. This often involves altering the mitochondrial membrane potential, releasing cytochrome c, and activating caspases.[2][3] They can also influence the expression of apoptosis-related proteins, such as down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax.[1][3]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at different phases (e.g., G1, S, or G2/M), preventing cancer cells from dividing and proliferating.[1][2][4] This is often achieved by modulating the expression of cell cycle regulatory proteins.[2][5]

  • Modulation of Signaling Pathways: Oleanane derivatives are known to interact with various cellular signaling networks crucial for cancer cell survival and proliferation. Key pathways affected include NF-κB, Nrf2-ARE, and PI3K/Akt/mTOR.[6][7][8]

  • Anti-angiogenesis: Some derivatives can inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.[2]

  • Inhibition of Invasion and Metastasis: They can also suppress the ability of cancer cells to migrate and invade surrounding tissues.[2]

Q3: Which oleanane derivatives have shown promising preclinical or clinical activity?

A3: Several synthetic oleanane triterpenoids have demonstrated significant anticancer potential. Notably, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) and its derivatives, such as CDDO-Me (bardoxolone methyl) and CDDO-Im, have been extensively studied.[2][9] Some of these compounds have even entered clinical trials for cancer treatment.[2] Other derivatives, like SZC014, SZC015, and SZC017, are also considered promising drug candidates.[2]

Troubleshooting Guides

MTT Assay for Cell Viability

Problem: High variability between replicate wells.

  • Potential Cause: Uneven cell seeding, pipetting errors, or cell loss during washing steps.[10]

  • Solution:

    • Ensure the cell suspension is homogenous by thorough mixing before and during plating.[10]

    • Calibrate pipettes regularly and consider using a multi-channel pipette for adding reagents to minimize well-to-well variation.[10]

    • When changing media or washing, aspirate gently from the side of the well to avoid detaching adherent cells.[11]

Problem: Absorbance readings are too low.

  • Potential Cause: Insufficient cell number, short incubation time with MTT reagent, or incomplete solubilization of formazan (B1609692) crystals.

  • Solution:

    • Optimize the initial cell seeding density. The number of cells should fall within the linear range of the assay, typically yielding an absorbance between 0.75 and 1.25 for untreated controls.[10]

    • Increase the incubation time with the MTT reagent until purple formazan crystals are clearly visible within the cells under a microscope.

    • Ensure complete dissolution of the formazan crystals by increasing the incubation time with the solubilization solution or by incubating at 37°C. Visually confirm the absence of crystals before reading the plate.[10]

Problem: Unexpectedly high absorbance readings in treated wells.

  • Potential Cause: The oleanane derivative itself might be colored or may precipitate in the culture medium, interfering with the absorbance reading. The compound could also directly reduce the MTT reagent.

  • Solution:

    • Include a "compound only" control (the derivative in media without cells) to measure its intrinsic absorbance and subtract this value from the readings of the treated wells.[10]

    • Visually inspect the wells for any precipitation of the compound. If precipitation occurs, you may need to adjust the compound's concentration or the solvent used.[10]

    • To check for direct reduction of MTT, include a control with the compound and MTT reagent in cell-free media.

Problem Potential Cause Recommended Solution
High variability between replicatesUneven cell seedingEnsure homogenous cell suspension before and during plating.[10]
Pipetting errorsRegularly calibrate pipettes; use a multi-channel pipette.[10]
Cell loss during washingAspirate media gently from the side of the well.[11]
Low absorbance readingsLow cell numberOptimize seeding density to be within the linear range of the assay.[10]
Insufficient MTT incubationIncrease incubation time until formazan crystals are visible.
Incomplete formazan solubilizationIncrease incubation with solubilization solution; confirm crystal dissolution microscopically.[10]
High absorbance readingsCompound interferenceRun a "compound only" control and subtract its absorbance.[10]
Compound precipitationCheck for solubility in the culture medium; adjust concentration or solvent.[10]
Flow Cytometry for Cell Cycle Analysis

Problem: Poor resolution of G0/G1, S, and G2/M phases.

  • Potential Cause: High flow rate, insufficient staining with propidium (B1200493) iodide (PI), or cell clumping.[12][13]

  • Solution:

    • Run samples at the lowest possible flow rate to decrease the coefficient of variation (CV) and improve peak resolution.[14][15]

    • Ensure adequate staining by resuspending the cell pellet directly in the PI/RNase solution and incubating for a sufficient time (at least 10 minutes).[12][15]

    • Filter the cell suspension through a nylon mesh before analysis to remove clumps.[13]

Problem: High background fluorescence.

  • Potential Cause: Inadequate RNase treatment, leading to staining of RNA.

  • Solution:

    • Ensure the RNase in your staining solution is active and used at an appropriate concentration. Increase the incubation time if necessary to allow for complete RNA digestion.[13]

Problem Potential Cause Recommended Solution
Poor peak resolutionHigh flow rateUse the lowest flow rate setting on the cytometer.[14][15]
Insufficient PI stainingEnsure adequate incubation time with PI/RNase solution.[12][15]
Cell clumpsFilter samples through a nylon mesh before analysis.[13]
High backgroundInadequate RNase treatmentVerify RNase activity and concentration; increase incubation time.[13]
Annexin V/PI Staining for Apoptosis

Problem: High percentage of Annexin V positive cells in the negative control.

  • Potential Cause: Harsh cell handling during harvesting, leading to mechanical membrane damage. Over-confluent or starved cells may also undergo spontaneous apoptosis.[16]

  • Solution:

    • For adherent cells, use a gentle detachment method, such as a non-enzymatic cell dissociation solution or brief trypsinization. Avoid vigorous pipetting.[16][17]

    • Ensure cells are harvested during the logarithmic growth phase and are not over-confluent.[16]

Problem: Weak or no Annexin V staining in the positive control.

  • Potential Cause: Insufficient induction of apoptosis, expired reagents, or incorrect buffer composition.

  • Solution:

    • Optimize the concentration and incubation time of the apoptosis-inducing agent.

    • Check the expiration dates of the Annexin V and PI reagents.[17]

    • Ensure the binding buffer contains an adequate concentration of calcium, which is essential for Annexin V to bind to phosphatidylserine.[17]

Problem Potential Cause Recommended Solution
High Annexin V in controlMechanical cell damageHandle cells gently; avoid harsh trypsinization and vigorous pipetting.[16][17]
Spontaneous apoptosisUse cells in the logarithmic growth phase; avoid over-confluence.[16]
Weak/No Annexin V signalInsufficient apoptosis inductionOptimize the concentration and incubation time of the inducing agent.
Expired reagentsCheck the expiration dates of all kit components.[17]
Incorrect binding bufferEnsure the buffer contains sufficient calcium.[17]
Western Blot for Protein Expression

Problem: Weak or no signal for the target protein.

  • Potential Cause: Low protein expression in the chosen cell line, insufficient protein loading, or poor antibody performance.[18]

  • Solution:

    • Confirm that your cell line expresses the target protein at a detectable level. You may need to use a positive control cell lysate.[18][19]

    • Increase the amount of protein loaded per lane (a minimum of 20-30 µg of whole-cell extract is often recommended).[18]

    • Optimize the primary antibody concentration and incubation time (e.g., incubate overnight at 4°C).[19]

Problem: Multiple non-specific bands.

  • Potential Cause: Primary antibody concentration is too high, inadequate blocking, or protein degradation.[18]

  • Solution:

    • Titrate the primary antibody to determine the optimal concentration that provides a strong specific signal with minimal background.

    • Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST).

    • Ensure that protease and phosphatase inhibitors are included in the lysis buffer to prevent protein degradation.[18][20]

Problem Potential Cause Recommended Solution
Weak/No signalLow protein expressionUse a positive control; confirm expression levels in your cell line.[18][19]
Insufficient protein loadIncrease the amount of protein loaded per well.[18]
Suboptimal antibody conditionsOptimize antibody concentration and incubation time/temperature.[19]
Non-specific bandsHigh antibody concentrationTitrate the primary antibody to find the optimal dilution.
Inadequate blockingIncrease blocking time or change the blocking agent.[19]
Protein degradationAdd protease and phosphatase inhibitors to the lysis buffer.[18][20]

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating the antiproliferative activity of novel oleanane derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Oleanane Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture Test Compounds mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis_assay Select Potent Derivatives cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle_assay western_blot Western Blot (Protein Expression) apoptosis_assay->western_blot cell_cycle_assay->western_blot

Caption: A typical experimental workflow for evaluating oleanane derivatives.

Apoptosis Signaling Pathway

This diagram illustrates a simplified intrinsic (mitochondrial) apoptosis pathway often triggered by oleanane derivatives.

apoptosis_pathway cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Oleanane Oleanane Derivatives Bax Bax (Pro-apoptotic) Oleanane->Bax Bcl2 Bcl-2 (Anti-apoptotic) Oleanane->Bcl2 Mito_MP Loss of Mitochondrial Membrane Potential Bax->Mito_MP Bcl2->Mito_MP CytC Cytochrome c Release Mito_MP->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of 28-Hydroxy-3-oxoolean-12-en-29-oic acid and Oleanolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for 28-Hydroxy-3-oxoolean-12-en-29-oic acid and oleanolic acid against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
This compoundSGC-7901Gastric Cancer156.03Not Specified[1]
This compoundBGC-823Gastric Cancer142.2Not Specified[1]
Oleanolic AcidMKN28Gastric Cancer44.8 (µg/mL)12[2]
Oleanolic AcidMKN28Gastric Cancer15.9 (µg/mL)24[2]
Oleanolic AcidDU145Prostate Cancer112.57 (µg/mL)Not Specified[3]
Oleanolic AcidMCF-7Breast Cancer132.29 (µg/mL)Not Specified[3]
Oleanolic AcidU87Human Glioblastoma163.60 (µg/mL)Not Specified[3]
Oleanolic AcidHepG2Liver Cancer31.94 (µg/mL)48[4]

Note: IC50 values for oleanolic acid are reported in µg/mL in some studies. For comparison, the approximate molar mass of oleanolic acid is 456.7 g/mol .

Experimental Protocols

The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity. This protocol is based on methodologies frequently cited in the literature for evaluating the cytotoxicity of triterpenoids[1][5][6][7][8].

MTT Cytotoxicity Assay Protocol
  • Cell Seeding:

    • Culture cancer cells in appropriate complete medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well flat-bottom plate at a density of 1 × 10^4 cells/well in 100 µL of culture medium[6].

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of this compound and oleanolic acid in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

    • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours)[5].

  • MTT Addition and Incubation:

    • After the incubation period, remove the medium containing the compounds.

    • Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well[6].

    • Incubate the plate for 1.5 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals[6][7].

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the MTT solution.

    • Add 130-150 µL of a solubilization solution, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals[6][7].

    • Mix gently by shaking the plate on an orbital shaker for about 15 minutes to ensure complete solubilization[6].

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader[6][8]. A reference wavelength of around 630 nm can be used to reduce background noise[8].

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound

Research suggests that this compound exerts its anti-cancer effects, at least in part, by inhibiting the migration and invasion of gastric cancer cells. This is achieved by downregulating the expression of proteins associated with the Epithelial-to-Mesenchymal Transition (EMT) and matrix metalloproteinases (MMPs)[1][].

G cluster_0 This compound cluster_1 Cellular Effects cluster_2 Outcome Compound This compound EMT Epithelial-to-Mesenchymal Transition (EMT) Proteins Compound->EMT Inhibits MMPs Matrix Metalloproteinases (MMPs) Compound->MMPs Inhibits Invasion Decreased Cell Invasion EMT->Invasion Migration Decreased Cell Migration EMT->Migration MMPs->Invasion

Caption: Proposed mechanism of this compound.

Oleanolic Acid

Oleanolic acid has been shown to induce apoptosis in cancer cells through the modulation of several key signaling pathways. Studies have indicated its ability to influence the AKT, JNK, and ERK pathways, and its effects can be p53-dependent[2][3][10].

G cluster_0 Oleanolic Acid cluster_1 Signaling Pathways cluster_2 Apoptotic Machinery cluster_3 Outcome OA Oleanolic Acid AKT AKT OA->AKT Inhibits JNK JNK OA->JNK Activates ERK ERK OA->ERK Modulates p53 p53 OA->p53 Activates Caspases Caspase Activation JNK->Caspases Bax Bax p53->Bax Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Cell Culture C Cell Seeding (96-well plate) A->C B Compound Preparation (Serial Dilutions) D Compound Treatment B->D C->D E Incubation D->E F Addition of Cytotoxicity Reagent (e.g., MTT) E->F G Signal Measurement (e.g., Absorbance) F->G H Data Analysis (% Viability, IC50) G->H

References

Validating the Molecular Targets of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 28-Hydroxy-3-oxoolean-12-en-29-oic acid and alternative triterpenoid (B12794562) compounds in the context of cancer cell molecular target validation. We present a summary of experimental data, detailed protocols for key validation assays, and visualizations of relevant signaling pathways to aid in the objective assessment of these potential therapeutic agents.

Comparative Analysis of Triterpenoids in Cancer Cell Lines

The following table summarizes the cytotoxic and anti-migratory effects of this compound and two other oleanane-type triterpenoids, Betulinic Acid and Glycyrrhetinic Acid, in human gastric cancer cell lines.

CompoundCell LineAssayIC50 / EffectReference
This compound SGC-7901MTT156.03 µM (48h)[1]
BGC-823MTT142.2 µM (48h)[1]
SGC-7901TranswellDose-dependent inhibition of migration[1]
BGC-823TranswellDose-dependent inhibition of migration[1]
Betulinic Acid SNU-16MTT~20 µM (48h)[2]
NCI-N87MTT~15 µM (48h)[2]
AGSCCK-8IC50 > 80 µM (24h)[3]
HGC-27CCK-8IC50 > 80 µM (24h)[3]
18β-Glycyrrhetinic Acid AGSCCK-863.56 µM (24h)[4]
HGC-27CCK-8IC50 values reported[5]
BGC-823CCK-8Time and dose-dependent inhibition[6]
MGC80-3CCK-8Time and dose-dependent inhibition[6]

Molecular Targets and Signaling Pathways

This compound

This oleanane (B1240867) triterpenoid has been shown to inhibit the migration and invasion of gastric cancer cells.[1] Experimental evidence suggests that its mechanism of action involves the downregulation of the PI3K/Akt signaling pathway, which in turn leads to the suppression of Snail, a key transcription factor in the Epithelial-Mesenchymal Transition (EMT).[1] This ultimately results in the decreased expression of mesenchymal markers and matrix metalloproteinases (MMPs), which are crucial for cell motility and invasion.[1][]

G Compound This compound PI3K PI3K Compound->PI3K Inhibits Akt Akt PI3K->Akt Snail Snail Akt->Snail EMT EMT Markers (e.g., N-cadherin, Vimentin)↓ Snail->EMT MMPs MMPs ↓ Snail->MMPs Migration Cell Migration & Invasion Inhibition EMT->Migration MMPs->Migration

Figure 1: Proposed signaling pathway of this compound.

Alternative Compounds: Betulinic Acid and Glycyrrhetinic Acid

For a comprehensive evaluation, it is crucial to compare the target compound with alternatives. Betulinic acid and Glycyrrhetinic acid are structurally related triterpenoids with demonstrated anti-cancer activities.

Betulinic Acid: This compound is known to induce apoptosis in cancer cells through the mitochondrial pathway.[8] Furthermore, it has been reported to inhibit the NF-κB signaling pathway and downregulate the expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis.

G Compound Betulinic Acid NFkB NF-κB Compound->NFkB Inhibits VEGF VEGF Compound->VEGF Inhibits Apoptosis Mitochondrial Apoptosis Compound->Apoptosis Cancer Cancer Cell Inhibition NFkB->Cancer Angiogenesis Angiogenesis Inhibition VEGF->Angiogenesis Apoptosis->Cancer Angiogenesis->Cancer

Figure 2: Key signaling pathways affected by Betulinic Acid.

Glycyrrhetinic Acid: Studies have shown that 18β-Glycyrrhetinic acid exerts its anti-cancer effects by targeting the MAPK/ERK signaling pathway.[4] It has been demonstrated to suppress the expression of KRAS and the phosphorylation of ERK1/2 in gastric cancer cells, leading to cell cycle arrest and apoptosis.[4]

G Compound Glycyrrhetinic Acid KRAS KRAS Compound->KRAS Inhibits CellCycle Cell Cycle Arrest (G0/G1) Compound->CellCycle Apoptosis Apoptosis Compound->Apoptosis ERK p-ERK1/2 KRAS->ERK Proliferation Inhibition of Proliferation ERK->Proliferation CellCycle->Proliferation Apoptosis->Proliferation

Figure 3: Signaling pathway targeted by Glycyrrhetinic Acid.

Experimental Protocols

Detailed methodologies for the validation of the molecular targets and cellular effects of these compounds are provided below.

G cluster_0 Cellular Assays cluster_1 Molecular Analysis MTT MTT Assay (Viability) Transwell Transwell Assay (Migration/Invasion) WB Western Blot (Protein Expression) Start Cancer Cell Culture Treatment Treat with Compound Start->Treatment Treatment->MTT Treatment->Transwell Treatment->WB

Figure 4: General experimental workflow for target validation.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • 96-well plates

    • Cancer cell lines (e.g., SGC-7901, BGC-823)

    • Complete culture medium

    • This compound (and/or alternative compounds)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Transwell Migration/Invasion Assay

This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion) towards a chemoattractant.

  • Materials:

    • 24-well Transwell inserts (8 µm pore size)

    • Matrigel (for invasion assay)

    • Serum-free culture medium

    • Complete culture medium (as chemoattractant)

    • Test compound

    • Cotton swabs

    • Methanol (B129727)

    • Crystal violet staining solution (0.1% w/v)

    • Microscope

  • Protocol:

    • For invasion assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the Transwell inserts with the Matrigel solution and incubate at 37°C for 2 hours to allow for gelation. For migration assays, this step is omitted.

    • Culture cells to ~80% confluency and then serum-starve them for 12-24 hours.

    • Harvest the cells and resuspend them in serum-free medium containing the desired concentration of the test compound.

    • Add 500 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.

    • Add 1 x 10⁵ cells in 200 µL of the compound-containing serum-free medium to the upper chamber of the Transwell insert.

    • Incubate for 24-48 hours at 37°C.

    • After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

    • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 10 minutes.

    • Stain the cells with crystal violet solution for 15 minutes.

    • Gently wash the inserts with water.

    • Allow the inserts to air dry.

    • Count the stained cells in several random fields under a microscope.

    • Quantify the results and compare the treated groups to the control.

Western Blot Analysis for EMT Markers

This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.

  • Materials:

    • Cancer cells treated with the test compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-Snail, anti-p-Akt, anti-Akt, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL (Enhanced Chemiluminescence) substrate

    • Chemiluminescence imaging system

  • Protocol:

    • Lyse the treated and control cells with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

References

Synthetic vs. Natural Oleanane Triterpenoids: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the enhanced potency and therapeutic potential of synthetic oleanane (B1240867) triterpenoids over their natural counterparts, supported by experimental data and detailed protocols.

Oleanane triterpenoids, a class of pentacyclic compounds ubiquitously found in the plant kingdom, have long been recognized for their diverse pharmacological activities. Natural oleanane triterpenoids, such as oleanolic acid, exhibit modest anti-inflammatory and anticancer properties. However, the advent of synthetic chemistry has unlocked the potential to dramatically enhance their therapeutic efficacy. This guide provides a comparative analysis of synthetic versus natural oleanane triterpenoids, focusing on their biological activity, mechanisms of action, and the experimental protocols used for their evaluation.

Enhanced Biological Potency of Synthetic Derivatives

The primary driver for the synthesis of oleanane triterpenoid (B12794562) derivatives has been the enhancement of their inherent biological activities. A prime example is the synthetic derivative Bardoxolone methyl (also known as CDDO-Me), which is derived from the natural product oleanolic acid.[1] Through strategic chemical modifications, including the introduction of electron-withdrawing groups, synthetic derivatives like CDDO-Me exhibit significantly increased potency.[2] In fact, some synthetic derivatives are over 200,000 times more potent than the parent oleanolic acid.[3]

This enhanced potency is evident across various biological assays, including anti-inflammatory and cytotoxic assessments. For instance, while oleanolic acid shows weak anti-inflammatory activity, its synthetic derivatives are highly potent inhibitors of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process.[4] The introduction of a cyano group at the C-2 position and the conversion of the C-ring to an enone are key modifications that markedly increase activity.[4]

Comparative Biological Activity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values, demonstrating the superior potency of synthetic oleanane triterpenoids compared to their natural precursors in various cancer cell lines. A lower IC50 value indicates greater potency.

CompoundDerivative TypeCancer Cell LineIC50 (µM)Reference
Oleanolic AcidNaturalPanc-28 (Pancreatic)~101[2]
Oleanolic AcidNaturalB16 2F2 (Melanoma)4.8[2]
CDDOSyntheticVarious tumor cell lines0.001 - 1[2]
Ursolic AcidNaturalMe4405 (Melanoma)28.67[5]
Maslinic AcidNaturalMelanoma Cells>20 (less toxic to normal cells)[5]
CDDO-MeSyntheticOVCAR-5 (Ovarian)~2.5-5[6]
CDDO-MeSyntheticMDAH-2774 (Ovarian)~1.25-2.5[6]

Note: IC50 values are collated from different studies, and direct comparison should be made with caution due to variations in experimental conditions.

Key Signaling Pathways and Mechanism of Action

Both natural and synthetic oleanane triterpenoids exert their effects by modulating key signaling pathways involved in inflammation and cellular stress responses. The two primary targets are the Keap1-Nrf2 pathway and the NF-κB signaling cascade.

Nrf2 Activation: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Synthetic triterpenoids, such as Bardoxolone methyl, are potent activators of the Nrf2 pathway.[7] They interact with Keap1, a protein that sequesters Nrf2 in the cytoplasm, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

NF-κB Inhibition: Nuclear Factor-kappa B (NF-κB) is a key pro-inflammatory transcription factor. Synthetic oleanane triterpenoids are powerful inhibitors of the NF-κB pathway.[7] This inhibition is a crucial component of their anti-inflammatory effects.

The dual action of activating the anti-inflammatory Nrf2 pathway while simultaneously inhibiting the pro-inflammatory NF-κB pathway underscores the potent and multifaceted therapeutic potential of synthetic oleanane triterpenoids.[7]

Signaling_Pathways cluster_nrf2 Nrf2 Activation Pathway cluster_nfkb NF-κB Inhibition Pathway Triterpenoid Synthetic Triterpenoid (e.g., Bardoxolone Methyl) Keap1 Keap1 Triterpenoid->Keap1 inhibits Nrf2_cyto Nrf2 (Cytoplasm) Keap1->Nrf2_cyto sequesters Nrf2_nucleus Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nucleus translocates ARE Antioxidant Response Element Nrf2_nucleus->ARE binds HO1 HO-1 (Antioxidant Proteins) ARE->HO1 activates transcription Triterpenoid_nfkb Synthetic Triterpenoid (e.g., Bardoxolone Methyl) IKK IKK Triterpenoid_nfkb->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB_cyto NF-κB (Cytoplasm) IkB->NFkB_cyto inhibits NFkB_nucleus NF-κB (Nucleus) NFkB_cyto->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nucleus->Inflammatory_Genes activates transcription

Key signaling pathways modulated by synthetic oleanane triterpenoids.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of oleanane triterpenoids.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[2]

  • Compound Treatment: Treat the cells with various concentrations of the triterpenoid compounds and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

NF-κB Activity (Luciferase Reporter Assay)

This assay measures the activity of the NF-κB transcription factor.

Materials:

  • Cells transfected with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • 96-well opaque plates

  • NF-κB activator (e.g., TNF-α)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding and Transfection: Seed cells in a 96-well opaque plate and transfect them with the NF-κB reporter and control plasmids.[1]

  • Compound Treatment: Pre-treat the cells with the triterpenoid compounds for a specified time.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10-20 ng/mL TNF-α) for 6-8 hours.[1]

  • Cell Lysis: Wash the cells with PBS and add Passive Lysis Buffer to each well.[9]

  • Luciferase Assay: Add the firefly luciferase substrate and measure the luminescence (Signal A). Then, add the Renilla luciferase substrate and measure the luminescence (Signal B).[1]

  • Normalization: Normalize the firefly luciferase activity (Signal A) to the Renilla luciferase activity (Signal B) for each well.[1]

Nrf2 Activation (Western Blot for HO-1)

Western blotting is used to detect the expression of specific proteins, such as HO-1, to confirm Nrf2 activation.

Materials:

  • SDS-PAGE equipment

  • PVDF membranes

  • Primary antibodies (anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Treat cells with the triterpenoid compounds, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer: Separate 40 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[10]

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in TBST for 2 hours at room temperature.[10]

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-HO-1) overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 2 hours at room temperature.[10]

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental_Workflow cluster_assays Biological Assays start Start cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture compound_treatment Compound Treatment (Natural vs. Synthetic Triterpenoids) cell_culture->compound_treatment viability_assay Cell Viability Assay (MTT) compound_treatment->viability_assay nfkb_assay NF-κB Activity Assay (Luciferase Reporter) compound_treatment->nfkb_assay nrf2_assay Nrf2 Activation Assay (Western Blot for HO-1) compound_treatment->nrf2_assay data_analysis Data Analysis (e.g., IC50 Calculation, Statistical Analysis) viability_assay->data_analysis nfkb_assay->data_analysis nrf2_assay->data_analysis conclusion Conclusion data_analysis->conclusion

A general experimental workflow for comparing oleanane triterpenoids.

Conclusion

The development of synthetic oleanane triterpenoids represents a significant advancement in harnessing the therapeutic potential of this class of natural products. Through targeted chemical modifications, synthetic derivatives like Bardoxolone methyl exhibit vastly superior potency compared to their natural precursors. Their ability to potently activate the Nrf2 pathway while inhibiting NF-κB signaling makes them highly promising candidates for the treatment of a wide range of diseases characterized by inflammation and oxidative stress, including cancer and chronic kidney disease. The experimental protocols outlined in this guide provide a robust framework for researchers to further explore and compare the activities of these promising therapeutic agents.

References

In Silico Docking Analysis of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: A Comparative Guide to Potential Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential interactions between 28-Hydroxy-3-oxoolean-12-en-29-oic acid and key protein targets implicated in various diseases. While direct in silico docking studies on this specific triterpenoid (B12794562) are limited in published literature, this document compiles and compares data from studies on structurally similar oleanane-type triterpenoids. This comparative approach aims to highlight promising avenues for future research and drug development involving this compound.

Data Presentation: Comparative Docking Analysis of Oleanane-Type Triterpenoids

The following table summarizes the results of in silico docking studies performed on oleanane-type triterpenoids that are structurally related to this compound. This data provides a predictive framework for how this compound might interact with these and other relevant protein targets. The selected targets are known to be involved in cancer and inflammation.

CompoundTarget ProteinPDB IDBinding Affinity (kcal/mol)Interacting ResiduesSoftware/Method
Oleanolic Acid Derivative (Compound 18) NF-κB (p52 subunit)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
Maslinic Acid NF-κB (p52 subunit)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
3β,6β,23-trihydroxyolean-12-en-28-oic acid iNOS (inducible Nitric Oxide Synthase)4WCU-7.98Not SpecifiedNot Specified[2]
Recurvatane B iNOS (inducible Nitric Oxide Synthase)4WCU-7.21Not SpecifiedNot Specified[2]
18β-glycyrrhetinic acid SARS-CoV-2 Main ProteaseNot Specified-9.46Not SpecifiedNot Specified[3]
18β-glycyrrhetinic acid SARS-CoV-2 HelicaseNot Specified-9.91Not SpecifiedNot Specified[3]
18β-glycyrrhetinic acid SARS-CoV-2 Spike GlycoproteinNot Specified-8.08Not SpecifiedNot Specified[3]
18β-glycyrrhetinic acid SARS-CoV-2 E-channel ProteinNot Specified-9.72Not SpecifiedNot Specified[3]
Hesperidin MCL-1Not Specified-10.1Not SpecifiedMolecular Docking and Dynamic Simulation[4]
Hesperidin ERαNot Specified-9.5Not SpecifiedMolecular Docking and Dynamic Simulation[4]
Hesperidin BCL-WNot Specified-9.2Not SpecifiedMolecular Docking and Dynamic Simulation[4]
Theaflavin BCL-2Not Specified-8.3Not SpecifiedMolecular Docking and Dynamic Simulation[4]

Experimental Protocols: A Generalized In Silico Docking Workflow

The following protocol outlines a standard workflow for performing in silico molecular docking studies, based on common practices in the field.[5][6][7]

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structure of this compound and any comparator compounds are generated and optimized. This typically involves:

    • Sketching the molecule in a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Generating 3D coordinates.

    • Assigning partial charges and atom types.

    • Minimizing the energy of the structure using a suitable force field (e.g., MMFF94).

  • Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). The preparation process includes:

    • Removing water molecules and any co-crystallized ligands.

    • Adding hydrogen atoms.

    • Assigning charges and atom types.

    • Repairing any missing residues or atoms.

2. Binding Site Prediction and Grid Generation:

  • The putative binding site on the target protein is identified. This can be based on the location of a co-crystallized ligand in the PDB structure or through the use of binding site prediction software.

  • A grid box is generated around the identified binding site. This grid defines the search space for the docking algorithm.

3. Molecular Docking:

  • Molecular docking is performed using software such as AutoDock, AutoDock Vina, or GOLD.[5] The ligand is placed in the grid box, and the program samples different conformations and orientations of the ligand within the binding site.

  • A scoring function is used to estimate the binding affinity for each pose. The poses with the best scores are then selected for further analysis.

4. Analysis of Docking Results:

  • The binding poses of the ligand are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) with the protein residues.

  • The binding affinities (e.g., in kcal/mol) are compared to predict the strength of the interaction.

  • The stability of the ligand-protein complex can be further evaluated using molecular dynamics simulations.

Mandatory Visualization

In_Silico_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Ligand Ligand Preparation (e.g., this compound) Grid Grid Box Generation (Define Binding Site) Ligand->Grid Protein Protein Preparation (from PDB) Protein->Grid Docking Molecular Docking (e.g., AutoDock Vina) Grid->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis MD_Sim Molecular Dynamics Simulation (Stability Assessment) Analysis->MD_Sim EMT_Signaling_Pathway TGFb TGF-β Receptor TGF-β Receptor TGFb->Receptor Smad Smad Complex Receptor->Smad Nucleus Nucleus Smad->Nucleus Snail_Slug Snail/Slug (Transcription Factors) Nucleus->Snail_Slug MMPs MMPs (Matrix Metalloproteinases) Snail_Slug->MMPs Cell_Migration Cell Migration & Invasion MMPs->Cell_Migration

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Triterpenoid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of triterpenoids is essential for the quality control of raw materials, standardization of herbal products, and pharmacokinetic studies in drug development. The selection of an appropriate analytical method is a critical decision that depends on factors such as the physicochemical properties of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity.[1] This guide provides an objective comparison of commonly employed analytical techniques for triterpenoid (B12794562) quantification, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable technique for your research needs.

The primary methods discussed include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Photodiode Array (PDA) detection, Gas Chromatography (GC) with Flame Ionization Detection (FID), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][3][4]

Data Presentation: A Comparative Analysis

The performance of various analytical methods for the quantification of different triterpenoids is summarized below. These tables highlight key validation parameters, offering a clear comparison to facilitate method selection.

Table 1: Comparison of Validated HPLC-UV/PDA Method Parameters for Triterpenoid Quantification

AnalyteLinearity (r²)LOD (µg/mL)LOQ (µg/mL)Accuracy (Recovery %)Precision (RSD %)Reference
Oleanolic Acid>0.99990.080.2494.70 - 105.81<2.0[1][5]
Ursolic Acid>0.99990.120.3694.70 - 105.81<2.0[1][5]
Betulinic Acid>0.99 (25-150 µg/ml)Not ReportedNot ReportedNot ReportedNot Reported[6]
Pristimerin≥ 0.9981Not ReportedNot ReportedNot Reported<1.45 (Intra-day)[7]
Tingenone≥ 0.9981Not ReportedNot ReportedNot Reported<1.89 (Intra-day)[7]

Table 2: Comparison of Validated HPTLC Method Parameters for Triterpenoid Quantification

AnalyteLinearity (r)LOD (µ g/spot )LOQ (µ g/spot )Accuracy (Recovery %)Precision (RSD %)Reference
Ursolic Acid>0.995Not ReportedNot Reported85.66 - 91.87<1.99[8]
Oleanolic Acid>0.995Not ReportedNot Reported85.66 - 91.87<1.99[8]
Betulinic Acid>0.995Not ReportedNot Reported85.66 - 91.87<1.99[8]

Table 3: Comparison of Other Validated Method Parameters for Triterpenoid Quantification

MethodAnalyteLinearity (r / r²)LODLOQAccuracy (Recovery %)Precision (RSD %)Reference
SpectrophotometricTotal Triterpenes (as β-sitosterol)r = 0.99980.042 µg/mL0.14 µg/mL96.63 - 113.870.56 - 4.98[9]
LC-MS/MSTheasaponin E1>0.99915.0 ng/mL50.0 ng/mL95.0 - 105.0<5.0[1]

Method Selection Considerations

  • HPLC-UV/PDA: A versatile and widely used technique for non-volatile and thermally unstable compounds.[10] It is suitable for quantifying triterpenoids that possess a UV-absorbing chromophore.[11] Its sensitivity may be lower compared to MS-based methods.

  • GC-FID/MS: Ideal for volatile or semi-volatile triterpenoids.[12] Derivatization is often required to increase volatility and thermal stability.[11] GC offers high resolution and sensitivity, especially with a mass spectrometer (MS) detector.[10][11]

  • HPTLC: A cost-effective and high-throughput method suitable for simultaneous quantification of multiple components in complex mixtures.[8] It is often used for quality control of herbal materials.

  • LC-MS/MS: Offers the highest sensitivity and selectivity, making it ideal for analyzing complex biological matrices and trace-level quantification.[1] The use of Multiple Reaction Monitoring (MRM) provides high specificity.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for the analysis of triterpenoids.

HPLC-UV/PDA Method for Betulinic Acid[6]
  • Sample Preparation: A stock solution of betulinic acid (1000 µg/ml) is prepared in methanol. Serial dilutions are made to create calibration standards ranging from 25-150 µg/ml.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.5 × 250 mm, 5 µm).[6]

    • Mobile Phase: Acetonitrile: Water (70:30, v/v).[6]

    • Flow Rate: 1 mL/min.[6]

    • Injection Volume: 50 µL.[6]

    • Detection: PDA detector at 210 nm.[6]

  • Quantification: Based on a calibration curve generated from the peak areas of the betulinic acid standards.

HPTLC Method for Lupeol (B1675499) and Betulin[6]
  • Sample Preparation: Standard solutions of lupeol and betulin (B1666924) are prepared. Plant material is extracted, and the extract is dissolved in a known volume of solvent.

  • Chromatographic Conditions:

    • Stationary Phase: Aluminium foil-backed HPTLC plates pre-coated with silica (B1680970) gel.[6]

    • Mobile Phase: Ethyl acetate–hexane (1.8:8.2, v/v).[6]

    • Application: Apply 10 µL of the standard and sample solutions as bands.[6]

    • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.[6]

  • Densitometric Analysis: Quantify the compounds at their wavelength of maximum absorbance after derivatization if necessary.

GC-FID Method for Lupeol[6]
  • Sample Preparation:

    • Extraction: Soxhlet extraction of the plant material.[6]

    • Purification: Solid-phase extraction (SPE) on a silica gel cartridge.[6]

    • Derivatization: (If necessary) Silylation to increase volatility.

  • Chromatographic Conditions:

    • Column: Capillary column suitable for triterpene analysis.[6]

    • Carrier Gas: Helium or Nitrogen.[6]

    • Temperature Program: An optimized temperature gradient to ensure separation of analytes.[6]

    • Detector: Flame Ionization Detector (FID).[6]

  • Quantification: Based on a calibration curve generated from lupeol standards.[6]

Visualizing Analytical Workflows

The development and validation of an analytical method is a systematic process to confirm its suitability for a specific purpose.[6] The International Council for Harmonisation (ICH) guidelines are widely followed for this process.[2][4]

cluster_prep Sample Handling cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Plant Material / Biological Fluid Extraction Extraction (e.g., Soxhlet, UAE) Sample->Extraction Purification Purification / Cleanup (e.g., SPE, LLE) Extraction->Purification Derivatization Derivatization (Optional, for GC) Purification->Derivatization Analysis Instrumental Analysis (HPLC, GC, HPTLC) Derivatization->Analysis Detection Detection (PDA, FID, MS) Analysis->Detection DataAcq Data Acquisition Detection->DataAcq Integration Peak Integration & Identification DataAcq->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

A generalized workflow for the analysis of triterpenoids.

cluster_params Key Validation Parameters Validation Method Validation (ICH Q2) Accuracy Accuracy (Closeness to true value) Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision Specificity Specificity (Analyte in presence of others) Validation->Specificity LOD Limit of Detection (LOD) (Lowest detectable amount) Validation->LOD LOQ Limit of Quantification (LOQ) (Lowest quantifiable amount) Validation->LOQ Linearity Linearity (Proportionality to concentration) Validation->Linearity Range Range (Interval of acceptable precision) Validation->Range Robustness Robustness (Resilience to small variations) Validation->Robustness

Key parameters for analytical method validation per ICH guidelines.

References

A Comparative Guide to Replicating In Vitro Anti-Migration Effects of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 28-Hydroxy-3-oxoolean-12-en-29-oic acid and its potential for in vivo anti-migration and anti-metastatic applications. While in vivo data for this specific compound is not yet available in published literature, this document outlines the established in vitro effects and draws comparisons with its parent compound, oleanolic acid, and other synthetic derivatives that have been studied more extensively. Detailed experimental protocols for replicating and advancing these findings are also provided.

Compound Profiles and In Vitro Efficacy

This compound, a triterpene acid derived from Celastrus orbiculatus, has demonstrated notable anti-migration and anti-invasion properties in vitro against human gastric cancer cells.[1][2] Its mechanism of action is linked to the regulation of epithelial-mesenchymal transition (EMT) and the inhibition of matrix metalloproteinases (MMPs).[1][]

Comparatively, its parent compound, oleanolic acid (OA), and synthetic derivatives like 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), have a broader range of documented anti-cancer activities across various cell lines and in some in vivo models.[4][5][6][7] These compounds often exhibit more potent cytotoxic and anti-inflammatory effects.[4][7][8]

Table 1: Comparative In Vitro Anti-Migration and Anti-Cancer Effects

CompoundCell Line(s)Observed EffectsKey Findings & Concentrations
This compound SGC-7901, BGC-823 (Gastric Cancer)Inhibition of migration and invasion.[1][]Dose-dependent inhibition observed.[1][2] Increased E-cadherin, decreased N-cadherin and vimentin (B1176767) expression.[1]
Oleanolic Acid (OA) A549, H460 (NSCLC), Malignant Glioma Cells, Melanoma CellsInhibition of migration, invasion, and viability.[9][10][11]Decreased viability in a dose-dependent manner.[9] Suppressed migration and invasion by inactivating the MAPK/ERK signaling pathway in glioma cells.[11]
CDDO (Bardoxolone) Various Cancer Cell LinesPotent anti-inflammatory and anti-proliferative activities.[4][6][12]Over 200,000 times more potent than oleanolic acid in some assays.[8]

Signaling Pathways and Mechanisms of Action

The anti-migration effects of this compound are primarily attributed to its ability to modulate the EMT process.[1] This involves the upregulation of epithelial markers (E-cadherin) and the downregulation of mesenchymal markers (N-cadherin, Vimentin), which collectively reduce the migratory capacity of cancer cells.[1]

Oleanolic acid and its derivatives impact a wider array of signaling pathways.[4][11] These include the inhibition of pro-inflammatory pathways like NF-κB and STAT3, and modulation of apoptotic and cell cycle pathways.[4] In glioma cells, oleanolic acid has been shown to specifically inactivate the MAPK/ERK signaling pathway to exert its anti-migratory effects.[11]

cluster_OA Oleanolic Acid Derivatives cluster_pathways Signaling Pathways cluster_effects Cellular Effects OA This compound Oleanolic Acid CDDO MAPK_ERK MAPK/ERK OA->MAPK_ERK inhibition EMT EMT Pathway OA->EMT inhibition NFkB_STAT3 NF-κB / STAT3 OA->NFkB_STAT3 inhibition Migration Decreased Cell Migration and Invasion MAPK_ERK->Migration EMT->Migration Apoptosis Induction of Apoptosis NFkB_STAT3->Apoptosis Start Start: In Vitro Anti-Migration Confirmed Protocol_Selection Select In Vivo Model (e.g., Xenograft, Syngeneic) Start->Protocol_Selection Tumor_Implantation Tumor Cell Implantation (Orthotopic or Ectopic) Protocol_Selection->Tumor_Implantation Treatment Administer Compound (e.g., Oral Gavage, IP) Tumor_Implantation->Treatment Monitoring Monitor Primary Tumor Growth and Metastasis (e.g., IVIS Imaging) Treatment->Monitoring Endpoint Endpoint Analysis: - Necropsy - Histology - Metastatic Nodule Count Monitoring->Endpoint Data_Analysis Data Analysis and Comparison to Control Group Endpoint->Data_Analysis Compound This compound InVitro In Vitro Data: - Anti-migration in gastric cancer cells - EMT modulation Compound->InVitro InVivo In Vivo Replication (Proposed) InVitro->InVivo Next Logical Step Alternatives Alternative Compounds: - Oleanolic Acid - Synthetic Derivatives (CDDO) InVivo->Alternatives Compare Against

References

A Comparative Analysis of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid and Other EMT Inhibitors in Gastric Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Efficacy and Mechanisms

The epithelial-mesenchymal transition (EMT) is a critical cellular process implicated in cancer progression, conferring migratory and invasive properties to tumor cells, thereby facilitating metastasis. In gastric cancer, the inhibition of EMT represents a promising therapeutic strategy. This guide provides a comparative overview of 28-Hydroxy-3-oxoolean-12-en-29-oic acid against other notable EMT inhibitors investigated in the context of gastric cancer, supported by available preclinical experimental data.

Quantitative Comparison of EMT Inhibitor Performance

The following table summarizes the quantitative data on the efficacy of various EMT inhibitors in gastric cancer cell lines. Direct comparison of potency should be interpreted with caution due to variations in experimental conditions across studies.

InhibitorCell Line(s)AssayConcentration(s)Key Findings & Quantitative DataReference(s)
This compound SGC-7901, BGC-823MTT10-160 µmol/LIC50 (48h): SGC-7901: 156.03 µmol/L; BGC-823: 142.2 µmol/L.[1][1]
SGC-7901, BGC-823Transwell Invasion40, 80, 160 µmol/LDose-dependent decrease in invaded cells (qualitative).[2][2]
SGC-7901, BGC-823Wound Healing40, 80, 160 µmol/LDose-dependent inhibition of wound closure (qualitative).[2][2]
SGC-7901, BGC-823Western Blot40, 80, 160 µmol/LIncreased E-cadherin; Decreased N-cadherin and Vimentin (dose-dependent).[2][2]
Metformin AGSWound Healing10 mMSignificant decrease in cell migration after 72h.[3][4][3][4]
AGSTranswell Invasion10 mMSignificant decrease in cell invasion after 72h.[3][4][3][4]
AGSReal-time PCR10 mM (72h)E-cadherin: ~10-fold increase; Vimentin: ~12-fold decrease.[5][5]
Luteolin NCI-N87, MKN28, Hs-746TCCK-8Not specifiedDose- and time-dependent inhibition of proliferation.[6][7][6][7]
NCI-N87, MKN28, Hs-746TTranswellNot specifiedDose-dependent inhibition of migration and invasion.[6][7][6][7]
NCI-N87, MKN28, Hs-746TWestern BlotNot specifiedIncreased E-cadherin; Decreased N-cadherin, Vimentin, and Snail.[6][6]
Genistein (DFOG) SGC-7901TranswellNot specifiedInhibition of cell migration and invasion.[8][8]
SGC-7901Western BlotNot specifiedIncreased E-cadherin; Decreased N-cadherin.[8][8]
Shikonin MGC-803MTT1.854 µM (IC50)IC50 for cell viability.[9][9]
MGC-803Transwell Invasion1 µMSignificant inhibition of invasion.[9][9]
MGC-803Wound Healing1 µMSignificant inhibition of migration.[9][9]
Berberine AGS, SGC-7901Transwell20, 30 µMDose-dependent attenuation of migration and invasion.[10][10]
HepG2, MGC803, SGC7901Wound Healing10, 20, 40 µMDose-dependent inhibition of migration.[11][11]
HepG2Western BlotNot specifiedIncreased E-cadherin and ZO-1; Decreased N-cadherin, Vimentin, Snail, and Slug.[11][11]

Signaling Pathways and Mechanisms of Action

The inhibition of EMT in gastric cancer by these compounds involves the modulation of various signaling pathways. The diagrams below, generated using Graphviz, illustrate the key molecular interactions.

EMT_Inhibition_Pathways cluster_28_Hydroxy This compound cluster_Metformin Metformin cluster_Luteolin Luteolin 28-Hydroxy 28-Hydroxy EMT_Markers_28 E-cadherin (up) N-cadherin (down) Vimentin (down) 28-Hydroxy->EMT_Markers_28 MMPs_28 MMP-2 (down) MMP-9 (down) 28-Hydroxy->MMPs_28 Invasion_Migration_28 Invasion/Migration (Inhibited) EMT_Markers_28->Invasion_Migration_28 MMPs_28->Invasion_Migration_28 Metformin Metformin EMT_Markers_Met E-cadherin (up) β-catenin (down) Vimentin (down) Metformin->EMT_Markers_Met Invasion_Migration_Met Invasion/Migration (Inhibited) EMT_Markers_Met->Invasion_Migration_Met Luteolin Luteolin Notch1_Signal Notch1 Signaling (Inhibited) Luteolin->Notch1_Signal EMT_Markers_Lut E-cadherin (up) N-cadherin (down) Vimentin (down) Snail (down) Notch1_Signal->EMT_Markers_Lut Invasion_Migration_Lut Invasion/Migration (Inhibited) EMT_Markers_Lut->Invasion_Migration_Lut

Caption: Simplified overview of the mechanisms of action for select EMT inhibitors in gastric cancer.

Experimental_Workflow Start Gastric Cancer Cell Lines Treatment Treatment with EMT Inhibitor Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Migration Migration Assay (e.g., Wound Healing) Treatment->Migration Invasion Invasion Assay (e.g., Transwell) Treatment->Invasion Protein_Expression Protein Expression Analysis (e.g., Western Blot) Treatment->Protein_Expression Data_Analysis Quantitative Data Analysis Viability->Data_Analysis Migration->Data_Analysis Invasion->Data_Analysis Protein_Expression->Data_Analysis

Caption: General experimental workflow for evaluating EMT inhibitors in vitro.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the comparison. Specific details may vary between studies.

Cell Culture
  • Cell Lines: Human gastric cancer cell lines (e.g., SGC-7901, BGC-823, AGS, NCI-N87, MKN28, Hs-746T, MGC-803) were cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay (Cell Viability)
  • Cells were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

  • The medium was replaced with fresh medium containing various concentrations of the test compound or vehicle control (e.g., DMSO).

  • After the desired incubation period (e.g., 24, 48, 72 hours), 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

  • Cell viability was calculated as a percentage of the vehicle-treated control. The IC50 value was determined from the dose-response curve.

Wound Healing Assay (Cell Migration)
  • Cells were seeded in 6-well plates and grown to confluence.

  • A sterile pipette tip (e.g., 200 µL) was used to create a linear scratch ("wound") in the cell monolayer.

  • The wells were washed with PBS to remove detached cells.

  • Fresh medium containing the test compound or vehicle control was added.

  • Images of the wound were captured at different time points (e.g., 0, 24, 48, 72 hours) using an inverted microscope.

  • The wound area was measured using image analysis software (e.g., ImageJ), and the percentage of wound closure was calculated.

Transwell Assay (Cell Migration and Invasion)
  • For Invasion: The upper chamber of a Transwell insert (e.g., 8 µm pore size) was coated with Matrigel and incubated at 37°C to solidify. For migration assays, the Matrigel coating was omitted.

  • Cells were serum-starved for several hours, then resuspended in serum-free medium and seeded into the upper chamber. The test compound was added to the upper chamber.

  • The lower chamber was filled with medium containing a chemoattractant (e.g., 10% FBS).

  • The plates were incubated for a specific period (e.g., 24 or 48 hours) at 37°C.

  • Non-migrated/invaded cells on the upper surface of the membrane were removed with a cotton swab.

  • Cells that had migrated/invaded to the lower surface of the membrane were fixed (e.g., with methanol) and stained (e.g., with crystal violet).

  • The stained cells were imaged and counted in several random fields under a microscope. The number of migrated/invaded cells was expressed as a percentage of the control.

Western Blot Analysis (Protein Expression)
  • Cells were treated with the test compound or vehicle control for the desired time.

  • Total protein was extracted from the cells using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein concentration was determined using a BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • The membrane was incubated with primary antibodies against the target proteins (e.g., E-cadherin, N-cadherin, Vimentin, Snail, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • After washing with TBST, the membrane was incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities were quantified using image analysis software, and the relative protein expression was normalized to the loading control.

References

A Comparative Metabolomic Guide to Plant Species Containing 28-Hydroxy-3-oxoolean-12-en-29-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plant species known to contain the bioactive triterpenoid (B12794562), 28-Hydroxy-3-oxoolean-12-en-29-oic acid. This compound has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective properties. This document summarizes the current knowledge on its distribution, presents a comparative overview of the metabolomic profiles of key plant sources, details experimental protocols for its analysis, and illustrates its interaction with key cellular signaling pathways.

Comparative Metabolomic Insights

While comprehensive quantitative data for this compound across a wide range of plant species remains an area of active research, metabolomic studies on prominent sources, primarily within the Celastrus genus, offer valuable comparative insights.

A detailed metabolomic analysis of Celastrus orbiculatus using Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS) has revealed a rich and diverse chemical profile, with significant variations in the distribution of metabolites across different plant tissues (root, stem, and leaf)[1]. Triterpenoids, as a class, are abundant in this species[1][2]. Although a specific quantification of this compound was not provided in this broad screening, the study underscores the importance of tissue-specific analysis in metabolomics.

Celastrus paniculatus is another well-documented source of this triterpenoid. Phytochemical studies have confirmed the presence of a wide array of secondary metabolites, including a variety of triterpenoids[3]. However, direct comparative quantitative studies between C. orbiculatus and C. paniculatus for the target compound are not yet readily available in the literature.

The broader Celastraceae family is recognized for its rich diversity of pentacyclic triterpenoids[2][4]. This suggests that other species within this family could be potential sources of this compound or structurally related compounds of therapeutic interest.

Table 1: Qualitative and Semi-Quantitative Comparison of Triterpenoids in Celastrus orbiculatus

Plant PartTriterpenoid Abundance (Qualitative)Key Identified Triterpenoids (in addition to the target compound)Reference
Root HighBetulinic acid, Oleanolic acid, Pristimerin[1]
Stem ModerateBetulinic acid, Oleanolic acid[1]
Leaf Low to ModerateOleanolic acid[1]

Note: This table is based on a comprehensive metabolomics study of C. orbiculatus which did not explicitly quantify this compound but provides a relative sense of triterpenoid distribution.

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for the extraction and quantification of this compound are crucial. The following protocols are based on established methods for the analysis of triterpenoid acids in plant matrices.

Sample Preparation and Extraction

This protocol is adapted from methodologies developed for the analysis of triterpenoids from plant material[5].

  • Plant Material: Collect fresh plant material (e.g., roots, stems, or leaves of Celastrus species).

  • Drying: Lyophilize or oven-dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.

  • Grinding: Grind the dried plant material into a fine powder using a Wiley mill or a similar grinder.

  • Extraction:

    • Weigh approximately 1.0 g of the powdered plant material.

    • Perform pressurized liquid extraction (PLE) using methanol (B129727) as the solvent.

    • Set the extraction conditions as follows: two extraction cycles of 10 minutes each at 100°C and 100 bar.

    • Alternatively, perform ultrasonic-assisted extraction (UAE) with methanol for 30 minutes at room temperature.

    • Collect the extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

    • Re-dissolve the dried extract in a known volume of methanol for analysis.

UPLC-MS/MS Quantification

This protocol is based on validated methods for the quantification of triterpenoid acids in biological and plant matrices[5][6].

  • Chromatographic System: A Waters ACQUITY UPLC system or equivalent.

  • Column: A Waters ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    10.0 5 95
    12.0 5 95
    12.1 95 5

    | 15.0 | 95 | 5 |

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2-5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often more sensitive for acidic triterpenoids[6].

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion [M-H]⁻: m/z 471.3

    • Product Ions: To be determined by direct infusion of a standard of this compound. Common losses for similar triterpenoids include H₂O and CO₂.

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound.

Signaling Pathways and Logical Relationships

This compound and extracts from Celastrus species have been shown to modulate key signaling pathways involved in cancer progression and inflammation. The following diagrams illustrate the experimental workflow for metabolomic analysis and the implicated signaling pathways.

Experimental_Workflow Plant_Material Plant Material (e.g., Celastrus sp.) Drying Drying (Lyophilization or Oven) Plant_Material->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Extraction (PLE or UAE with Methanol) Grinding->Extraction Filtration_Concentration Filtration & Concentration Extraction->Filtration_Concentration UPLC_MS_Analysis UPLC-MS/MS Analysis Filtration_Concentration->UPLC_MS_Analysis Data_Processing Data Processing & Metabolite Identification UPLC_MS_Analysis->Data_Processing Comparative_Analysis Comparative Metabolomic Analysis Data_Processing->Comparative_Analysis

Figure 1: Experimental workflow for comparative metabolomics.

Research indicates that extracts of Celastrus orbiculatus can inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metastasis in cancer[7].

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation Compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid Compound->PI3K Inhibition Compound->Akt Inhibition

Figure 2: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Furthermore, the anti-inflammatory effects of this triterpenoid may be attributed to its modulation of the NF-κB signaling pathway, a key regulator of the inflammatory response.

NFkB_Pathway cluster_cytoplasm_nfkb Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Degradation & Release NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocation Compound_nfkb 28-Hydroxy-3-oxoolean- 12-en-29-oic acid Compound_nfkb->IKK Inhibition Inflammatory_Genes Inflammatory Gene Expression NFkB_p65_p50_nuc->Inflammatory_Genes Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Activation

Figure 3: Modulation of the NF-κB inflammatory pathway.

References

Safety Operating Guide

Personal protective equipment for handling 28-Hydroxy-3-oxoolean-12-en-29-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 28-Hydroxy-3-oxoolean-12-en-29-oic acid

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The appropriate selection and consistent use of PPE are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE Category Recommended Equipment Rationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.[1][2]Protects against splashes and airborne particles that could cause eye irritation or injury.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][3]Prevents direct skin contact, which could lead to irritation or absorption.[1] The specific glove material should be chosen based on the solvent used.[1]
Body Protection A lab coat, long-sleeved jacket, and long trousers, or a chemical-resistant suit.[1][3][4] An apron may be necessary for splash hazards.[1]Provides a barrier against accidental spills and contamination of personal clothing.[1] For larger quantities or procedures with a high splash potential, a chemical-resistant suit offers more comprehensive protection.[1]
Respiratory Protection A certified particle filtering half mask, a half mask with appropriate filters, or a powered air-purifying respirator (PAPR) may be required depending on the handling conditions.[1][3]Necessary when there is a risk of inhaling dust or aerosols, particularly when handling the compound in powdered form or during the preparation of solutions.[1] The selection of the respirator should be based on a thorough risk assessment of the specific procedure.[1]
Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely handling this compound from receipt to disposal.

2.1. Pre-Handling and Preparation

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the quantity of the compound to be used and the potential for aerosol generation.

  • Fume Hood Verification: Ensure the designated chemical fume hood is functioning correctly and has a current certification.

  • PPE Inspection: Inspect all PPE for any signs of damage or wear and tear before use.[5]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and unobstructed.[4]

  • Spill Kit: Ensure a spill kit appropriate for chemical powders and solutions is available in the laboratory.

2.2. Handling the Compound

  • Work Area: Conduct all manipulations of this compound, especially the handling of the solid form, within a certified chemical fume hood to minimize inhalation exposure.[1][3]

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.

  • Weighing: When weighing the solid compound, use a disposable weigh boat or line the balance with appropriate paper to facilitate clean-up and prevent contamination.

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Avoid Dust and Aerosol Formation: Handle the compound gently to prevent the generation of dust and aerosols.[2][3]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[3][5]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation

  • Solid Waste: All disposable materials that have come into contact with the compound, such as gloves, weigh boats, and contaminated paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[2][3]

3.2. Disposal Procedure

  • Container Management: Keep waste containers closed when not in use.[3][4]

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Collection and Removal: Dispose of all waste in accordance with local, state, and federal regulations.[3][5] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the handling and disposal workflow for this compound.

cluster_preparation Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Disposal Phase Risk Assessment Risk Assessment PPE Selection & Inspection PPE Selection & Inspection Risk Assessment->PPE Selection & Inspection Fume Hood Setup Fume Hood Setup PPE Selection & Inspection->Fume Hood Setup Weighing Solid Weighing Solid Fume Hood Setup->Weighing Solid Proceed to Handling Solution Preparation Solution Preparation Weighing Solid->Solution Preparation Experimental Use Experimental Use Solution Preparation->Experimental Use Waste Segregation Waste Segregation Experimental Use->Waste Segregation Proceed to Disposal Container Labeling Container Labeling Waste Segregation->Container Labeling EHS Collection EHS Collection Container Labeling->EHS Collection End End EHS Collection->End Start Start Start->Risk Assessment

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.